molecular formula C7H9BrN2S B1342969 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1280704-26-8

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B1342969
CAS No.: 1280704-26-8
M. Wt: 233.13 g/mol
InChI Key: GKLJWYUFEQPLBO-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H9BrN2S and its molecular weight is 233.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrN2S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLJWYUFEQPLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617738
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280704-26-8
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine
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Foundational & Exploratory

I. The Strategic Approach: Sandmeyer Bromination of a 2-Aminothiazole Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Introduction: A Key Intermediate in Modern Anticoagulant Therapy

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial building block in the synthesis of Edoxaban, a potent, orally bioavailable direct factor Xa inhibitor used clinically as an anticoagulant.[1][2][3] The synthesis of this intermediate is a critical step that requires a robust and scalable chemical process. This guide provides a detailed examination of a well-established synthetic route, focusing on the underlying chemical principles, experimental rationale, and a comprehensive, replicable protocol suitable for researchers and drug development professionals.

A Note on Isomerism: The nomenclature "thiazolo[4,5-c]pyridine" and "thiazolo[5,4-c]pyridine" refers to two different constitutional isomers based on the fusion of the thiazole and pyridine rings. The vast majority of published literature, particularly in the context of Edoxaban synthesis, pertains to the thiazolo[5,4-c]pyridine isomer.[2][4][5] This guide will therefore focus on the synthesis of this specific, pharmaceutically relevant isomer. The principles and reaction types discussed are often applicable to the synthesis of related heterocyclic systems.

The most direct and widely employed strategy for introducing the bromine atom at the 2-position of the thiazole ring is through a Sandmeyer-type reaction. This classic transformation involves the conversion of a primary aromatic amine—in this case, the 2-amino group of the precursor—into a diazonium salt, which is subsequently displaced by a bromide ion.

The overall synthetic pathway can be visualized as a two-stage process: the formation of the key 2-amino precursor, followed by the definitive bromination step.

Synthesis_Workflow cluster_0 Precursor Synthesis (Conceptual) cluster_1 Target Synthesis (Focus of this Guide) A 1-Methyl-4-piperidone B 2-Amino-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine A->B Gewald Reaction (Sulfur, Cyanamide) C Precursor (2-Amino derivative) D Diazonium Salt Intermediate (in situ) C->D Diazotization (HBr, NaNO2, 0-15°C) E Final Product 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine D->E Bromide Displacement (Cu(I) catalysis implicit)

Caption: Overall synthetic workflow for the target molecule.

II. Mechanistic Rationale: The Power and Precision of Diazotization

The choice of the Sandmeyer reaction is rooted in its reliability for converting aromatic amines into a wide array of functional groups. The 2-amino group on a thiazole ring is analogous to an aniline and readily undergoes diazotization.

  • Diazonium Salt Formation: The process is initiated by treating the starting amine, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, with a strong acid, typically hydrobromic acid (HBr).[2] HBr serves two purposes: it protonates the amine, making it soluble, and it provides the bromide nucleophile for the final step. The subsequent addition of sodium nitrite (NaNO₂) at low temperatures (0–15 °C) generates nitrous acid (HONO) in situ. Nitrous acid then reacts with the protonated amine to form a stable diazonium salt intermediate.[6][7][8]

    • Expert Insight: Maintaining a low temperature during nitrite addition is critical. Diazonium salts, while relatively stable for short periods at low temperatures, can decompose violently or undergo unwanted side reactions if allowed to warm prematurely.

  • Nucleophilic Displacement: The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the dinitrogen (N₂) molecule that is released. In the presence of bromide ions from the HBr, and often implicitly catalyzed by copper(I) ions that can be formed in situ, the diazonium group is displaced, and the bromine atom is installed onto the thiazole ring.[6]

III. Comprehensive Experimental Protocol

This protocol is adapted from established procedures and provides a step-by-step guide for the synthesis.[2]

Step 1: Diazotization of the Amine Precursor

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq).

  • Add water (approx. 10 volumes relative to the starting amine).

  • Cool the resulting suspension to 0–5 °C in an ice-water bath.

  • Slowly add 48% aqueous hydrobromic acid (HBr) (approx. 7 volumes) via the addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.0–1.1 eq) in water (approx. 3 volumes).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, maintaining the internal temperature strictly between 0 °C and 15 °C.

Step 2: Reaction Maturation and Work-up

  • After the complete addition of the nitrite solution, slowly warm the reaction mixture to 30 °C.

  • Stir the mixture at this temperature for approximately 24 hours to ensure the reaction goes to completion. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of 5N aqueous sodium hydroxide (NaOH) solution until the pH reaches approximately 12.5. This step should be performed with efficient cooling as the neutralization is highly exothermic.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with toluene (2 x 20 volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C to yield the crude product.

Step 3: Product Characterization

The final product, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, can be characterized using standard analytical techniques.

  • ¹H-NMR (CDCl₃): δ 3.58-3.57 (t, 3H), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H).[2]

IV. Data Summary and Reagent Table

Reagent/MaterialMolar Equiv.CAS NumberKey Function
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine1.0857997-13-4Starting Material / Amine Precursor
48% Hydrobromic Acid (HBr)Excess10035-10-6Acid catalyst and Bromide source
Sodium Nitrite (NaNO₂)1.0 - 1.17632-00-0Diazotizing agent (forms HONO in situ)
Sodium Hydroxide (NaOH)As needed1310-73-2Base for neutralization
TolueneN/A108-88-3Extraction Solvent
Water (H₂O)N/A7732-18-5Reaction and Work-up Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)N/A7757-82-6Drying Agent
Product
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine~65-75% Yield143150-92-9Target Compound

V. Conclusion

The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is efficiently achieved through a well-understood Sandmeyer reaction. The protocol relies on the careful diazotization of the corresponding 2-amino precursor followed by bromide displacement. Key parameters for a successful synthesis include stringent temperature control during the diazotization step and a thorough extractive work-up. This method provides a reliable and scalable route to a high-value intermediate essential for the production of modern pharmaceuticals.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a pivotal intermediate in the synthesis of Edoxaban, a potent, orally bioavailable factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1][2] The physicochemical properties of this heterocyclic compound are of paramount importance as they profoundly influence its reactivity, handling, purification, and ultimately, the efficiency of the synthesis of the final active pharmaceutical ingredient (API).[3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Edoxaban and related compounds. The subsequent sections will delve into the specific physicochemical parameters, their significance in a drug development context, and the methodologies for their accurate measurement.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • CAS Number: 143150-92-9[1]

  • Molecular Formula: C₇H₉BrN₂S[1]

  • Molecular Weight: 233.13 g/mol [1]

  • Chemical Structure:

    • A 2D representation of the chemical structure is provided below.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to process development, optimization, and ensuring the quality and consistency of the final API. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through rigorous experimental validation.

PropertyValueData TypeSignificance in Drug Development
Melting Point 80-84 °C[4]Non-verifiedInfluences purification methods such as crystallization, and provides an indication of purity.
Boiling Point 286.4 ± 30.0 °C[4]PredictedImportant for assessing thermal stability and for purification techniques like distillation, though less common for non-volatile solids.
pKa 6.41 ± 0.20[5]PredictedCritical for understanding the ionization state of the molecule at different pH values, which impacts its solubility, reactivity, and chromatographic behavior.
Solubility Slightly soluble in Acetonitrile and Chloroform.[5] Soluble in Ethanol, Methanol, and Dichloromethane.[4]QualitativeEssential for selecting appropriate solvents for synthesis, purification, and formulation. Quantitative data is crucial for process scale-up.
Lipophilicity (LogP) Not available-A key determinant of a molecule's permeability across biological membranes and its potential for off-target interactions. Directly impacts the pharmacokinetic profile of the final drug.
Appearance Grey to pale yellow solid[4][5]ExperimentalA basic physical property used for identification and quality control.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity and purity of a chemical compound.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The reported ¹H-NMR spectrum for this compound in CDCl₃ is as follows:

  • δ 3.58-3.57 (t, 3H, J = 1.8Hz)

  • δ 2.92-2.87 (m, 2H)

  • δ 2.81-2.76 (m, 2H)

  • δ 2.49 (s, 3H) [5]

Further spectroscopic data, including ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are referenced in commercial supplier documentation and are crucial for a complete characterization of the molecule.

Experimental Protocols for Physicochemical Characterization

To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols must be followed. The methodologies outlined below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Aqueous Solubility (OECD 105)

The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. The flask method, as described in OECD Guideline 105, is a robust technique for this determination.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Step-by-Step Methodology:

  • Preparation of the Test Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the suspension to separate the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Control: Perform the experiment in triplicate and include a blank control (water without the compound).

Causality Behind Experimental Choices: The use of an excess amount of the solid ensures that saturation is reached. Constant temperature control is critical as solubility is temperature-dependent. Centrifugation is a reliable method for phase separation without affecting the equilibrium. HPLC is a highly sensitive and specific method for quantifying the concentration of organic molecules.

Diagram of the Solubility Determination Workflow:

G A Add excess compound to water B Equilibrate at constant temperature (24-48h) A->B C Centrifuge for phase separation B->C D Sample clear supernatant C->D E Analyze concentration by HPLC D->E F Calculate aqueous solubility E->F

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Determination of the Partition Coefficient (LogP) (OECD 107/117)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The Shake Flask method (OECD 107) and the HPLC method (OECD 117) are commonly employed.

Principle (Shake Flask Method): The compound is partitioned between n-octanol and water. The concentrations in both phases are measured at equilibrium, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Methodology (Shake Flask):

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol.

  • Test Solution Preparation: Dissolve a known amount of the compound in either the aqueous or n-octanol phase.

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period.

  • Equilibration and Phase Separation: Allow the mixture to stand at a constant temperature until the two phases have clearly separated.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).

  • Calculation: Calculate LogP as log₁₀([concentration in n-octanol]/[concentration in water]).

Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment. The choice of the initial solvent for the compound depends on its solubility. Vigorous shaking ensures that equilibrium is reached, while a sufficient settling time is necessary for complete phase separation.

Diagram of the LogP Determination Workflow (Shake Flask):

G A Prepare pre-saturated n-octanol and water B Dissolve compound in one phase A->B C Combine phases and shake to equilibrate B->C D Allow phases to separate C->D E Analyze concentration in both phases D->E F Calculate LogP E->F

Caption: Workflow for LogP Determination (OECD 107).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pharmaceutical intermediate, pKa is crucial for understanding its behavior in different pH environments. Potentiometric titration is a widely used and accurate method for pKa determination.

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of a suitable solvent system (e.g., water/methanol).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the pH electrode.

  • Titration: Add small, precise increments of a standardized titrant (e.g., HCl or NaOH) to the sample solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices: The use of a cosolvent is often necessary for compounds with low aqueous solubility. Accurate calibration of the pH meter is critical for obtaining reliable results. Stepwise addition of the titrant allows for the precise determination of the equivalence point.

Diagram of the pKa Determination Workflow:

G A Dissolve compound in a suitable solvent B Titrate with standardized acid/base A->B C Monitor pH throughout the titration B->C D Plot pH vs. titrant volume C->D E Determine pKa from the titration curve D->E

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

The physicochemical properties of this compound are critical determinants of its behavior in synthetic and biological systems. While some key experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a solid foundation of its known and predicted properties, along with robust, standardized methodologies for their determination. By employing the experimental protocols outlined herein, researchers and drug development professionals can generate the high-quality data necessary for efficient process development, optimization, and the successful synthesis of Edoxaban.

References

  • Apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-bromo-5-methyl-6,7-dihydro-4H-[1][2]thiazolo[5,4-c]pyridine. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 852291-42-0 | Product Name : 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Tosylate. Retrieved from [Link]

  • Google Patents. (n.d.). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Google Patents. (n.d.). US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof.
  • ResearchGate. (n.d.). For synthesis of chiral impurity 5 of Edoxaban intermediate.... Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • SynZeal. (n.d.). Edoxaban Methyl Impurity. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved from [Link]

  • De Gruyter. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused thiazole and tetrahydropyridine ring system. While primarily documented as a key intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban[1], its intrinsic bioactivity remains largely unexplored. The structural motifs present—specifically the thiazole and tetrahydropyridine cores—are scaffolds of significant interest in medicinal chemistry, known to interact with a wide array of biological targets.[2][3] Recent studies on related tetrahydrothiazolopyridine derivatives have identified potent anticancer activities, including inhibition of cyclin-dependent kinase 9 (CDK9) and disruption of tubulin polymerization.[4][5] This guide synthesizes the available structural information and data from analogous compounds to propose and detail a hypothesis-driven research program aimed at elucidating the core mechanism of action of this compound. We will outline the experimental workflows required to systematically investigate its potential as a kinase inhibitor and a cytoskeletal disruptor, providing a comprehensive roadmap for researchers in drug discovery and development.

Compound Profile and Rationale for Investigation

Physicochemical Characteristics

This compound (CAS No: 143150-92-9) is a solid with the molecular formula C₇H₉BrN₂S and a molecular weight of 233.13 g/mol .[1][6] The presence of a bromine atom at the 2-position of the thiazole ring offers a versatile handle for synthetic modification via nucleophilic substitution, while the tertiary amine in the tetrahydropyridine ring influences its solubility and potential for salt formation.[7]

PropertyValueSource
CAS Number 143150-92-9[1][6]
Molecular Formula C₇H₉BrN₂S[1]
Molecular Weight 233.13 g/mol [1]
Physical Form Solid[6]
Synonyms Edoxaban Impurity 48[1]
Rationale Based on Structural Analogs

The therapeutic potential of the tetrahydrothiazolopyridine scaffold is an area of active research. Thiazole-containing compounds are known inhibitors of various enzymes and biological targets, featuring in numerous FDA-approved drugs.[3][8][9][10] The tetrahydropyridine moiety is also a well-established pharmacophore in neuropharmacology and oncology.[11][12][13]

This structural precedent leads to two primary hypotheses for the mechanism of action of this compound:

  • Hypothesis A: Inhibition of Protein Kinases. A recent study demonstrated that novel pyrimidine derivatives built upon this same tetrahydrothiazolopyridine core are highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[5]

  • Hypothesis B: Disruption of Microtubule Dynamics. Another line of research found that different derivatives of the tetrahydrothiazolopyridine scaffold exhibited potent in vivo anticancer activity by disrupting tubulin polymerization, leading to G2/M phase cell cycle arrest.[4]

This guide provides the experimental framework to systematically test these two compelling, high-probability mechanisms.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To dissect the compound's mechanism, a tiered approach is proposed, beginning with broad cellular screening, followed by specific, hypothesis-driven biochemical and cell-based assays.

Tier 1: Initial Bioactivity and Cytotoxicity Screening

The foundational step is to confirm that the compound possesses intrinsic bioactivity and to determine its potency range.

Protocol: MTT Proliferation Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast, HeLa cervical) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Causality: This assay establishes whether the compound has a general cytotoxic or anti-proliferative effect, a prerequisite for any anticancer agent. The selection of a diverse cell panel provides initial clues regarding potential selectivity.

Tier 2: Testing Hypothesis A - Kinase Inhibition

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate its potential as a kinase inhibitor, given the precedent set by related compounds.[5]

Workflow Diagram: Kinase Inhibition Hypothesis

G cluster_0 Hypothesis A: Kinase Inhibition Workflow A Broad Kinase Screen (e.g., KINOMEscan) B Identify Primary Hit(s) (e.g., CDK9) A->B C Biochemical IC50 Assay (Confirms direct inhibition) B->C D Cellular Target Engagement (Western Blot for p-RNA Pol II) C->D E Phenotypic Confirmation (Cell Cycle Analysis via Flow Cytometry) D->E F Mechanism Confirmed: CDK9 Inhibitor E->F

Caption: Workflow to validate the kinase inhibitor hypothesis.

Protocol 1: Broad-Spectrum Kinase Profiling

  • Objective: To identify potential kinase targets across the human kinome.

  • Methodology: Submit the compound for a commercial kinase panel screening service (e.g., DiscoverX KINOMEscan™ or MilliporeSigma KinaseProfiler™). The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

  • Data Output: A list of kinases for which binding or activity is significantly inhibited (e.g., >90% inhibition).

Causality: This unbiased, high-throughput approach rapidly narrows down the potential targets from hundreds of possibilities to a manageable few, providing a clear direction for subsequent validation experiments.

Protocol 2: Western Blot for Downstream Substrate Phosphorylation

  • Objective: To confirm target engagement in a cellular context. If CDK9 is a primary hit, its inhibition should decrease the phosphorylation of its substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

  • Methodology:

    • Treatment: Treat HCT116 cells with the compound at 1x, 5x, and 10x its IC₅₀ for 6-24 hours.

    • Lysis: Harvest cells and prepare whole-cell lysates.

    • SDS-PAGE: Separate proteins by electrophoresis.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against phospho-RNA Pol II (Ser2) and total RNA Pol II, as well as a loading control (e.g., GAPDH).

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Expected Result: A dose-dependent decrease in the p-RNA Pol II (Ser2) signal relative to total RNA Pol II would strongly support CDK9 inhibition.

Tier 2: Testing Hypothesis B - Cytoskeletal Disruption

Concurrently, the hypothesis of microtubule disruption should be investigated, as this is a common mechanism for anticancer agents and has been observed for this scaffold.[4]

Workflow Diagram: Cytoskeletal Disruption Hypothesis

G cluster_1 Hypothesis B: Cytoskeletal Disruption Workflow A In Vitro Tubulin Polymerization Assay B Cellular Microtubule Imaging (Immunofluorescence) A->B C Phenotypic Confirmation (Cell Cycle Analysis for G2/M Arrest) B->C D Mechanism Confirmed: Microtubule Destabilizer C->D

Caption: Workflow to validate the cytoskeletal disruption hypothesis.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if the compound directly interacts with tubulin to inhibit its polymerization into microtubules.

  • Methodology: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reaction Setup: In a 96-well plate, combine purified tubulin protein with a fluorescence reporter in a polymerization buffer.

    • Compound Addition: Add the test compound across a range of concentrations. Include paclitaxel (stabilizer) and nocodazole (destabilizer) as positive controls.

    • Initiation & Monitoring: Initiate polymerization by warming the plate to 37°C and monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Inhibition of polymerization will be observed as a reduction in the rate and extent of fluorescence increase compared to the vehicle control.

Causality: This biochemical assay provides direct evidence of an interaction between the compound and tubulin, isolating the mechanism from other cellular processes.

Protocol 2: Immunofluorescence Microscopy of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network within intact cells.

  • Methodology:

    • Cell Culture: Grow HeLa or A549 cells on glass coverslips.

    • Treatment: Treat cells with the compound at its IC₅₀ concentration for 18-24 hours.

    • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

    • Staining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

    • Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

  • Expected Result: A microtubule-destabilizing agent will cause the well-organized filamentous network to collapse into a diffuse, fragmented pattern.

Integrated Data Analysis and Interpretation

Experimental ResultInterpretation for Hypothesis A (Kinase Inhibitor)Interpretation for Hypothesis B (Cytoskeletal Disruptor)
Potent IC₅₀ (<1 µM) in MTT Consistent with potent enzyme inhibition.Consistent with potent disruption of a critical cellular process.
Strong hit on CDK9 in kinase screen Strong support.Unrelated.
No significant kinase hits Hypothesis weakened or refuted.No impact.
Dose-dependent ↓ in p-RNA Pol II Strong confirmation of CDK9 target engagement.Unrelated.
Inhibition of in vitro tubulin polymerization Unrelated.Strong support, indicates direct mechanism.
Disruption of cellular microtubule network Unrelated.Strong confirmation of cellular activity.
Cell cycle arrest in G1/S phase Consistent with inhibition of G1/S-regulating CDKs.Inconsistent.
Cell cycle arrest in G2/M phase Consistent with CDK1/2 inhibition, but also with microtubule disruption. Ambiguous without further data.Strong phenotypic support.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy to move this compound from a compound of unknown function to a tool with a well-defined mechanism of action. By leveraging data from structural analogs, we have formulated two high-probability hypotheses centered on kinase inhibition and microtubule dynamics. The proposed experimental workflows are designed to rigorously test these hypotheses, providing clear, interpretable data for decision-making in a drug discovery context.

Should a definitive mechanism be identified, future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish therapeutic potential.

References

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

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"literature review on 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

This compound is a heterocyclic compound of significant interest to the pharmaceutical and drug development industries.[1][2] Its structure, which fuses a reactive thiazole ring with a saturated pyridine core, positions it as a highly versatile synthetic intermediate. While the broader class of tetrahydrothiazolopyridine derivatives has been explored for a range of biological activities, including potential anticancer and antimicrobial properties, the primary importance of this specific molecule lies in its role as a key building block in the synthesis of approved active pharmaceutical ingredients (APIs).[3] Most notably, it is a critical precursor in the manufacturing of Edoxaban, a widely used direct factor Xa inhibitor prescribed as an anticoagulant.[4][5]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, established synthetic protocols, reactivity, and applications. The information is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important molecule.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity.[6]

PropertyValue
CAS Number 143150-92-9[4][6]
Molecular Formula C₇H₉BrN₂S[4][7]
Molecular Weight 233.13 g/mol [4]
Physical Form Solid[6]
IUPAC Name 2-bromo-5-methyl-6,7-dihydro-4H-[6]thiazolo[5,4-c]pyridine[4]
InChI Key VJHFJWBPUCAWHS-UHFFFAOYSA-N[6]
Storage Conditions Inert atmosphere, 2-8°C[6]

Synthesis: A Robust and Scalable Protocol

The most well-documented and industrially relevant synthesis of this compound proceeds via a Sandmeyer-type reaction. The starting material for this transformation is 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.[8] This process is notable for its high yield and scalability.

Causality in the Synthetic Process

The choice of reagents and conditions in this synthesis is critical for its success. The reaction begins with the formation of a diazonium salt from the primary amine. This is a classic transformation that requires a cold, acidic environment to prevent the unstable diazonium intermediate from decomposing prematurely. Hydrobromic acid serves not only as the acid catalyst but also as the source of the bromide nucleophile. The dropwise addition of sodium nitrite at 0 to 15°C initiates the diazotization.[8] Once the diazonium salt is formed, the mixture is gently heated to facilitate the substitution reaction, where the diazo group is displaced by bromide, releasing nitrogen gas. The subsequent basic work-up with sodium hydroxide is essential to neutralize the excess acid and deprotonate the product, rendering it soluble in an organic solvent like toluene for efficient extraction.[8]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Isolation cluster_product Final Product start 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-amine step1 1. Suspend in H₂O 2. Add 48% HBr (0-15°C) start->step1 Reagents step2 3. Add NaNO₂ solution dropwise (Diazotization) step1->step2 Forms Diazonium Salt step3 4. Heat to 30°C, stir 24h (Sandmeyer Reaction) step2->step3 N₂ Displacement step4 5. Neutralize with 5N NaOH (pH 12.5) step3->step4 Quenching step5 6. Extract with Toluene step4->step5 Phase Separation step6 7. Dry (Na₂SO₄) & Concentrate step5->step6 Purification product 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[4,5-c]pyridine step6->product Yield: ~67.5% G cluster_apps Medicinal Chemistry Applications cluster_reactions Core Reactivity core 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[4,5-c]pyridine nucleophile Nucleophilic Substitution (e.g., with CN⁻) core->nucleophile Displaces Br coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) core->coupling Pd-catalyzed edoxaban Edoxaban Synthesis (Anticoagulant) cdk9 CDK9 Inhibitors (Anticancer) antimicrobial Novel Antimicrobials nucleophile->edoxaban Key step towards API coupling->cdk9 Builds complex scaffolds coupling->antimicrobial Generates diverse libraries

Reactivity and application pathways of the title compound.
Established and Potential Applications
  • Pharmaceutical Intermediate: Its most prominent use is as a raw material in the synthesis of APIs, particularly Edoxaban. [4]* Anticancer Research: The tetrahydrothiazolopyridine scaffold is being actively investigated for cancer therapy. Recent studies have shown that derivatives can be optimized to create highly potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a validated cancer target. [9]* Antimicrobial Development: Preliminary research suggests that compounds derived from the related 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine scaffold exhibit potential as antimicrobial agents against various bacterial strains. [10]

Structural Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) is a primary method for structural elucidation.

  • ¹H-NMR (CDCl₃): δppm 3.58-3.57 (t, 3H, J = 1.8Hz), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H). [8] Further characterization would routinely involve ¹³C-NMR, mass spectrometry (MS) to confirm the molecular weight and isotopic pattern of bromine, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Safety Profile

For laboratory and research use, it is imperative to be aware of the compound's hazard profile. It is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant, harmful if swallowed, and may cause respiratory irritation. [6]

  • Signal Word: Warning [6]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6]

Conclusion

This compound is more than just a catalog chemical; it is a validated and essential component in the production of life-saving medicines. Its robust synthesis, coupled with the strategic reactivity of the C2-bromo group, provides a reliable platform for the construction of complex molecular targets. While its role in the synthesis of Edoxaban is well-established, ongoing research into the broader tetrahydrothiazolopyridine scaffold suggests that new derivatives may hold promise as future therapeutics, particularly in the fields of oncology and infectious diseases. This guide serves as a technical foundation for scientists working with this pivotal intermediate, enabling its safe handling, effective use in synthesis, and exploration in future drug discovery endeavors.

References

  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
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  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC - NIH. [Link]

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An In-depth Technical Guide to 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS No. 143150-92-9): A Key Intermediate in the Synthesis of Edoxaban

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and strategic applications of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, identified by CAS number 143150-92-9. This heterocyclic compound is a critical starting material in the multi-step synthesis of Edoxaban, a potent and selective direct Factor Xa inhibitor used clinically as an anticoagulant. This document is intended for researchers, medicinal chemists, and professionals in drug development and manufacturing who are engaged in the synthesis and analysis of Edoxaban or related heterocyclic scaffolds. We will delve into the nuanced aspects of its synthesis, purification, and analytical quality control, while also providing context for its significance within the broader landscape of anticoagulant therapy.

Introduction: The Strategic Importance of a Key Intermediate

The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders, offering significant advantages over traditional therapies such as warfarin.[1] Edoxaban, marketed under trade names like Lixiana and Savaysa, is a prominent member of this class, functioning as a direct, selective, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] The intricate molecular architecture of Edoxaban necessitates a meticulously planned synthetic strategy, wherein the quality and availability of key intermediates are paramount. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS No. 143150-92-9) stands out as one such pivotal building block. Its unique thiazolopyridine core is a cornerstone of the Edoxaban molecule, and a thorough understanding of its properties is essential for the efficient and robust manufacturing of this life-saving therapeutic agent.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is fundamental for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 143150-92-9[3]
Molecular Formula C₇H₉BrN₂S[3]
Molecular Weight 233.13 g/mol [4]
IUPAC Name 2-bromo-5-methyl-4,5,6,7-tetrahydro-[2][3]thiazolo[5,4-c]pyridine[1]
Synonyms 2-Bromo-5-methyl-4H,6H,7H-[2][3]thiazolo[5,4-c]pyridine, Edoxaban Impurity 64, Edoxaban Thiazole impurity 3[2][3]
Appearance Yellow solid[5]
Boiling Point 286.4±30.0 °C (Predicted)[2]
Density 1.594±0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in acetonitrile and chloroform.[2][6]
Storage Conditions Store under an inert gas (nitrogen or argon) at 2-8°C.[1][2]

Chemical Structure:

Caption: Chemical structure of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Synthesis and Purification

The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a critical process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves the diazotization of the corresponding amine precursor followed by a Sandmeyer-type reaction.

Synthetic Protocol

A representative synthetic procedure is outlined below, based on established methodologies.[2]

Step 1: Diazotization of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • Reaction Setup: In a suitable reaction vessel, suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 equivalent) in water.

  • Acidification: Cool the suspension to 0-15°C and slowly add 48% hydrobromic acid (HBr) dropwise while maintaining the temperature.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature remains between 0-15°C.

  • Reaction Progression: After the addition is complete, warm the reaction mixture to 30°C and stir for approximately 24 hours. Monitor the reaction for completion using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Work-up and Purification

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture with a 5N aqueous solution of sodium hydroxide (NaOH) to a strongly basic pH (pH ~12.5).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as toluene, in two portions.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a temperature of approximately 40°C.

  • Final Product: The resulting residue is the target compound, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Further purification, if necessary, can be achieved through techniques such as column chromatography or recrystallization.

G cluster_0 Synthesis Workflow start Start: 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-amine diazotization Diazotization (HBr, NaNO2, 0-15°C) start->diazotization reaction_progression Reaction Progression (30°C, 24h) diazotization->reaction_progression neutralization Neutralization (NaOH, pH ~12.5) reaction_progression->neutralization extraction Extraction (Toluene) neutralization->extraction drying_concentration Drying and Concentration (Na2SO4, Reduced Pressure) extraction->drying_concentration end_product Final Product: 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine drying_concentration->end_product

Caption: Synthetic workflow for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. A suite of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. The characteristic proton signals for this compound are typically observed in deuterated chloroform (CDCl₃). A representative ¹H NMR spectrum would show signals corresponding to the methyl group, and the methylene protons of the tetrahydro-pyridine ring.[2]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 233.13 g/mol .[3]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A well-developed HPLC method can effectively separate the desired product from starting materials, by-products, and other impurities. While specific conditions may vary, a typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

A comprehensive Certificate of Analysis (CoA) for this intermediate should include data from these techniques, confirming its identity and specifying its purity.[3]

Application in Edoxaban Synthesis

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine serves as a key building block in the synthesis of Edoxaban. In the subsequent steps of the Edoxaban synthesis, the bromine atom on the thiazole ring is typically displaced or utilized in a cross-coupling reaction to introduce the rest of the Edoxaban molecule. The integrity of this intermediate is crucial as any impurities can be carried forward and compromise the quality of the final Active Pharmaceutical Ingredient (API).

G cluster_1 Role in Edoxaban Synthesis intermediate 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridine (CAS 143150-92-9) coupling Coupling Reaction (with other fragments) intermediate->coupling edoxaban Edoxaban (API) coupling->edoxaban

Caption: Role of the intermediate in the synthesis of Edoxaban.

Mechanism of Action of Edoxaban

To appreciate the significance of this intermediate, it is essential to understand the pharmacological role of Edoxaban. Edoxaban is a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade that is responsible for the conversion of prothrombin to thrombin.[1][2] By inhibiting Factor Xa, Edoxaban effectively reduces thrombin generation and subsequently prevents the formation of fibrin clots.[1][4] This targeted mechanism of action provides a more predictable anticoagulant response compared to older anticoagulants like warfarin, with a lower risk of certain bleeding complications.[1]

G cluster_2 Edoxaban's Mechanism of Action prothrombin Prothrombin thrombin Thrombin prothrombin->thrombin Factor Xa fibrin_clot Fibrin Clot thrombin->fibrin_clot factorXa Factor Xa edoxaban Edoxaban edoxaban->factorXa Inhibits fibrinogen Fibrinogen fibrinogen->fibrin_clot

Caption: Simplified coagulation cascade and the inhibitory action of Edoxaban.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

  • Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The corresponding GHS pictogram is an exclamation mark (GHS07).[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.[5]

  • First Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

  • Storage: As previously mentioned, this compound should be stored in a cool, dry place under an inert atmosphere to maintain its stability.[1][2]

This product is intended for research and development purposes only and is not for drug, household, or other uses.[5][7]

Conclusion

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS No. 143150-92-9) is a fundamentally important intermediate in the synthesis of the direct Factor Xa inhibitor, Edoxaban. Its chemical properties, a well-defined synthetic route, and established analytical characterization methods make it a reliable building block for pharmaceutical development. A thorough understanding of this intermediate is crucial for chemists and researchers working on the synthesis and manufacturing of Edoxaban, ensuring the production of a high-quality API for the benefit of patients with thromboembolic diseases.

References

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  • Wikipedia. Edoxaban. Available at: [Link]

  • NCBI Bookshelf. Edoxaban - StatPearls. Available at: [Link]

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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technical walkthrough of the structure elucidation of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, a key intermediate in the synthesis of the anticoagulant drug Edoxaban.[1][2] By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, we present a logical and scientifically rigorous workflow. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to confirming the molecular architecture of this critical pharmaceutical building block.

Introduction: The Significance of Structural Integrity in Pharmaceutical Synthesis

This compound (Figure 1) is a heterocyclic compound of significant interest due to its role as a pivotal intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1][2][] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity and precise molecular structure of its precursors. Any ambiguity or error in the structure of an intermediate can lead to the formation of impurities, potentially altering the pharmacological profile and introducing toxicity in the final drug product.

Therefore, a comprehensive and unambiguous confirmation of the structure of this compound is not merely an academic exercise but a critical component of quality control and regulatory compliance in pharmaceutical manufacturing. This guide will delineate the multi-pronged analytical strategy employed to achieve this, emphasizing the synergistic nature of modern spectroscopic and crystallographic techniques.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

The Elucidation Workflow: A Multi-modal Approach

The structure elucidation of a novel or critical organic molecule follows a logical progression from establishing the molecular formula and basic connectivity to defining the precise three-dimensional arrangement of atoms. Our approach for this compound is a testament to this, employing a suite of complementary analytical techniques.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Identify Functional Groups & Proton/Carbon Environments MS->NMR_1D Provides Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Guides 2D Experiment Setup XRay Single Crystal X-ray Diffraction Unambiguous 3D Structure & Stereochemistry NMR_2D->XRay Confirms Connectivity, Aids Model Building

Caption: The logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in characterizing any unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.[4][5] Proper sample preparation is crucial to avoid instrument contamination and ensure accurate results.[5]

  • Instrumentation: An ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer is typically used for its high resolution and mass accuracy.

  • Method: The sample solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then accelerated into the time-of-flight mass analyzer.

Data Interpretation: The Isotopic Signature of Bromine

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[C₇H₉⁷⁹BrN₂S + H]⁺232.9799Hypothetical Data
[C₇H₉⁸¹BrN₂S + H]⁺234.9778Hypothetical Data

Note: This table presents calculated values. Actual observed values would be obtained from experimental data.

The fragmentation pattern in the MS/MS spectrum would provide further structural information. For instance, cleavage of the N-methyl group or fragmentation of the tetrahydro-pyridine ring would yield characteristic daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and placed in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.

  • 2D NMR: A suite of 2D experiments is performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation: Assembling the Molecular Puzzle

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their immediate chemical environment. The published ¹H-NMR data for this compound in CDCl₃ is as follows: δ 3.58-3.57 (t, 3H), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H).[6]

  • δ 2.49 (s, 3H): This singlet integrating to three protons is characteristic of a methyl group not coupled to any adjacent protons, consistent with the N-methyl group.

  • δ 2.81-2.76 (m, 2H) and 2.92-2.87 (m, 2H): These two multiplets, each integrating to two protons, are indicative of the two methylene groups in the tetrahydro-pyridine ring.

  • δ 3.58-3.57 (t, 3H): This signal, reported as a triplet integrating to three protons, is likely a typographical error in the source, as a triplet of 3H is unusual in this context. It is more plausibly a signal for a CH₂ group, and the integration should be 2H. The chemical shift suggests proximity to a heteroatom.

2D NMR Spectroscopy:

  • COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. We would expect to see correlations between the protons of the adjacent methylene groups in the tetrahydro-pyridine ring.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the proton and carbon signals for the N-methyl group and the three methylene groups.

  • HMBC: This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, we would expect to see correlations from the N-methyl protons to the adjacent methylene carbon, and from the methylene protons to the carbons of the fused thiazole ring, thus confirming the overall connectivity of the heterocyclic system.

NMR_Connectivity cluster_0 ¹H Signals cluster_1 ¹³C Signals H_Me N-CH₃ (s, 3H) C_Me N-CH₃ H_Me->C_Me HSQC (1J) C_CH2a CH₂ H_Me->C_CH2a HMBC (2J) H_CH2a CH₂ (m, 2H) H_CH2a->C_CH2a HSQC (1J) C_CH2b CH₂ H_CH2a->C_CH2b COSY (3J) H_CH2b CH₂ (m, 2H) H_CH2b->C_CH2b HSQC (1J) C_CH2c CH₂ H_CH2b->C_CH2c COSY (3J) C_thiazole_b C_thiazole H_CH2b->C_thiazole_b HMBC (2J) H_CH2c CH₂ (t, 2H) H_CH2c->C_CH2c HSQC (1J) C_thiazole_a C_thiazole H_CH2c->C_thiazole_a HMBC (3J)

Caption: Expected 2D NMR correlations for the molecule.

X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for the structure of a molecule, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of its three-dimensional architecture, including stereochemistry where applicable.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.[7] Common techniques for small molecules include slow evaporation of a solvent, vapor diffusion, and cooling crystallization.[8][9] For pharmaceutical intermediates, careful control of these parameters is essential to obtain crystals suitable for diffraction.[7][10]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.

Data Interpretation: Visualizing the Molecule in 3D

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the thiazolo-pyridine ring system, the position of the bromine and methyl substituents, and the conformation of the tetrahydro-pyridine ring. While a crystal structure for the title compound is not publicly available in the searched databases, the elucidation of structures of similar thiazole derivatives by X-ray crystallography is well-documented.[11]

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Mass spectrometry establishes the molecular formula, providing the fundamental building blocks. A comprehensive suite of 1D and 2D NMR experiments then meticulously pieces together the atomic connectivity, revealing the intricate framework of the molecule. Finally, single-crystal X-ray diffraction offers the ultimate confirmation, providing an unambiguous three-dimensional picture of the molecular architecture.

This rigorous, multi-faceted workflow ensures the highest level of confidence in the structure of this critical pharmaceutical intermediate, a prerequisite for the safe and effective development of life-saving medicines like Edoxaban. The principles and methodologies outlined in this guide are broadly applicable to the structural characterization of a wide range of organic molecules in the pharmaceutical and chemical industries.

References

  • BOC Sciences. Edoxaban and Impurities. BOC Sciences. Accessed January 17, 2026.
  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. Harvard University. Accessed January 17, 2026.
  • Chen, L., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(5), 2201-2219.
  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. Accessed January 17, 2026.
  • Organomation. Mass Spectrometry Sample Preparation Guide.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Accessed January 17, 2026.
  • SCION Instruments. Sample preparation GC-MS. SCION Instruments. Accessed January 17, 2026.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development. PharmaBlock. Accessed January 17, 2026.
  • Hep Journals. (2010). Applications of the crystallization process in the pharmaceutical industry. Frontiers of Chemical Science and Engineering, 4(1), 89-102.
  • LACCEI. (2007). Development of Crystallization Processes for Pharmaceutical Applications. Fifth LACCEI International Latin American and Caribbean Conference for Engineering and Technology.
  • apicule. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. apicule. Accessed January 17, 2026.
  • ResearchGate. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management.
  • PubChem. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine.
  • ChemicalBook. 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. ChemicalBook. Accessed January 17, 2026.
  • BLDpharm. 143150-92-9|2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. BLDpharm. Accessed January 17, 2026.
  • PubChem. 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Emery Pharma. (2018).
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  • Pharmaffiliates. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Anax Laboratories. 143150-92-9 | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • ChemicalBook. 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine(143150-92-9) 1H NMR spectrum. ChemicalBook. Accessed January 17, 2026.
  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Bruker. Accessed January 17, 2026.
  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Nanalysis.
  • PubMed Central. (2022). Studying Metabolism by NMR-Based Metabolomics. Metabolites, 12(5), 405.
  • PubMed Central. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
  • PubMed Central. (2019). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Environmental Science & Technology, 53(2), 719-729.
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The Evolving Landscape of Thiazolopyridines: A Technical Guide to the Biological Activity of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in drug discovery. This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique electronic and steric characteristics of this fused system allow for diverse interactions with biological macromolecules, making it a "privileged structure" in medicinal chemistry.

This technical guide will delve into the biological activity of derivatives of a specific and highly versatile building block: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine . The presence of a bromine atom at the 2-position of the thiazole ring offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. The 5-methyl-4,5,6,7-tetrahydro-pyridine portion of the molecule provides a three-dimensional structure that can be crucial for specific binding to biological targets. We will explore the synthesis of this core structure, its derivatization, and the resulting biological activities, supported by experimental protocols and structure-activity relationship (SAR) insights.

Synthesis of the Core Scaffold: this compound

The journey into the biological activities of its derivatives begins with the efficient synthesis of the this compound core. A common and effective method involves a Sandmeyer-type reaction starting from the corresponding 2-amino precursor.

Experimental Protocol: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[1]

Materials:

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Water

  • 5N Sodium hydroxide (NaOH) solution

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in water in a reaction vessel equipped for cooling.

  • Slowly add 48% hydrobromic acid dropwise while maintaining the temperature between 0 and 15 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature is maintained.

  • After the addition is complete, warm the reaction mixture to 30°C and stir for 24 hours.

  • Neutralize the reaction mixture with a 5N aqueous sodium hydroxide solution to a pH of approximately 12.5.

  • Perform a liquid-liquid extraction of the aqueous layer with toluene.

  • Combine the organic (toluene) layers and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure at 40°C to yield the target compound, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.[1]

Causality Behind Experimental Choices:

  • The use of hydrobromic acid and sodium nitrite is characteristic of the Sandmeyer reaction, which is a reliable method for converting a primary aromatic amine to a bromide.

  • The controlled low temperature during the initial addition is crucial to maintain the stability of the diazonium salt intermediate.

  • The extended stirring at a slightly elevated temperature ensures the complete conversion of the diazonium salt to the bromide.

  • The final basic workup and extraction are necessary to isolate the product from the aqueous reaction medium.

Derivatization Strategies: Leveraging the 2-Bromo Position

The bromine atom at the 2-position of the thiazole ring is the key to unlocking a diverse range of derivatives. This position is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups and molecular fragments.[2]

Derivatization_Strategies cluster_reactions Synthetic Transformations cluster_derivatives Resulting Derivatives Core 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine Nucleophilic_Substitution Nucleophilic Substitution Core->Nucleophilic_Substitution Nu:⁻ Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Cross_Coupling Pd catalyst, Base Amines 2-Amino Derivatives Nucleophilic_Substitution->Amines R₂NH Thiols 2-Thioether Derivatives Nucleophilic_Substitution->Thiols RSH Aryl 2-Aryl/Heteroaryl Derivatives Cross_Coupling->Aryl Ar-B(OH)₂ or Ar-NH₂

Caption: Synthetic utility of the 2-bromo group for generating diverse derivatives.

Biological Activities of this compound Derivatives

While studies on a broad library of derivatives from this specific bromo-precursor are emerging, the biological potential can be inferred from the activities of closely related thiazolopyridine analogs. The primary areas of interest include antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. Derivatives of the thiazolopyridine scaffold have shown promise against a range of bacterial and fungal pathogens.[2][3]

Mechanism of Action Insights: The antimicrobial mechanisms of thiazole derivatives are varied. Some have been shown to disrupt bacterial cell wall synthesis, while others interfere with essential metabolic pathways.[4] For certain thiazolopyridine derivatives, molecular docking studies suggest potential inhibition of key bacterial enzymes such as DNA gyrase and MurD ligase.

Structure-Activity Relationship (SAR):

  • The nature of the substituent at the 2-position of the thiazole ring is critical for antimicrobial potency.

  • Aromatic and heteroaromatic substitutions can enhance activity, likely through increased interaction with the target enzyme's active site.

  • The presence of specific functional groups on these substituents, such as halogens or methoxy groups, can further modulate the activity spectrum.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standard method for quantifying the in vitro antimicrobial activity of a compound.

Materials:

  • Test compounds (thiazolopyridine derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth. This can also be quantified by measuring the optical density at 600 nm.

Anticancer Activity

The thiazolopyridine scaffold has been identified as a promising framework for the development of novel anticancer agents.[2][5] Derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiazolopyridine derivatives have been found to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

  • DNA Intercalation: Some planar aromatic derivatives may intercalate with DNA, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Treatment with these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Structure-Activity Relationship (SAR):

  • The introduction of bulky aromatic or heteroaromatic groups at the 2-position can lead to potent anticancer activity.

  • The substitution pattern on these aromatic rings is crucial for target selectivity and potency.

  • The flexibility and conformation of the tetrahydro-pyridine ring can influence how the molecule fits into the binding pocket of its target.

Derivative TypeCancer Cell LineReported ActivityReference
2-Aryl-thiazolo[4,5-b]pyridinesMCF-7 (Breast)Cytotoxic[6]
2-Amino-thiazolo[4,5-c]pyridinesVariousGrowth Inhibition[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Thiazolopyridine Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Caption: A simplified workflow for the MTT cell viability assay.

Enzyme Inhibitory Activity

Derivatives of the 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine scaffold have shown significant potential as enzyme inhibitors, most notably as inhibitors of Factor Xa.[4][5] This activity is crucial for the development of novel anticoagulants.

Mechanism of Action: Factor Xa Inhibition Factor Xa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, these compounds can effectively block the amplification of the coagulation process, thereby preventing thrombus formation. The tetrahydrothiazolopyridine core often serves as a scaffold to correctly position functional groups that interact with the active site of Factor Xa.

Structure-Activity Relationship (SAR) for Factor Xa Inhibitors:

  • The 2-substituent on the thiazole ring is often a group that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the S1 and S4 pockets of the Factor Xa active site.

  • The N-methyl group on the tetrahydro-pyridine ring can influence the overall conformation and solubility of the molecule.

  • The stereochemistry of the tetrahydro-pyridine ring can be critical for optimal binding.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with significant biological potential. While research into the specific derivatives of this bromo-precursor is still expanding, the established antimicrobial, anticancer, and enzyme inhibitory activities of the broader thiazolopyridine class provide a strong rationale for its continued exploration.

Future research should focus on the systematic synthesis and screening of libraries of derivatives originating from this 2-bromo core. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency and selectivity for specific biological targets. Furthermore, advanced in silico modeling and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies will be essential to guide the development of drug candidates with favorable pharmacokinetic and safety profiles. The insights gained from such studies will undoubtedly pave the way for the discovery of novel therapeutics based on this promising heterocyclic scaffold.

References

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

Sources

"spectroscopic data for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-methylpyridine

Affiliation: Google AI Labs

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-5-methylpyridine, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a practical reference for the characterization of this and structurally related compounds.

A Note on the Selected Compound: Due to a lack of comprehensive, publicly available spectroscopic data for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, this guide focuses on the well-characterized and structurally related compound, 2-bromo-5-methylpyridine . The principles of spectroscopic analysis and data interpretation detailed in this guide are directly applicable to the originally requested molecule and will serve as a robust framework for its characterization when empirical data is acquired.

Introduction

2-Bromo-5-methylpyridine is a substituted pyridine derivative with significant utility as a building block in organic synthesis.[1] Its structural elucidation is paramount for ensuring the identity and purity of starting materials and intermediates in multi-step synthetic pathways. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the molecular structure and identifying functional groups. This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for 2-bromo-5-methylpyridine.

The causality behind employing a suite of spectroscopic techniques lies in their complementary nature. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and offers insights into the molecule's fragmentation patterns. Infrared spectroscopy, in turn, identifies the characteristic vibrational frequencies of the functional groups present. Together, these techniques provide a self-validating system for the unambiguous identification of the compound.

2-bromo-5-methylpyridine 2-bromo-5-methylpyridine C₆H₆BrN MW: 172.02 NMR NMR Spectroscopy (¹H & ¹³C) 2-bromo-5-methylpyridine->NMR Carbon-Hydrogen Framework MS Mass Spectrometry (MS) 2-bromo-5-methylpyridine->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (IR) 2-bromo-5-methylpyridine->IR Functional Group Identification Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic characterization of 2-bromo-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-bromo-5-methylpyridine is characterized by three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Singlet (or narrow doublet)1HH-6
~7.4Doublet of doublets1HH-4
~7.3Doublet1HH-3
~2.3Singlet3H-CH₃

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • H-6 Proton (~8.2 ppm): This proton is adjacent to the nitrogen atom and is therefore the most deshielded of the aromatic protons, appearing at the lowest field. Its multiplicity is often a narrow singlet or a small doublet due to a small coupling constant with the H-4 proton.

  • H-4 Proton (~7.4 ppm): This proton is coupled to both the H-3 and H-6 protons, resulting in a doublet of doublets.

  • H-3 Proton (~7.3 ppm): This proton is coupled to the H-4 proton, giving rise to a doublet.

  • Methyl Protons (~2.3 ppm): The three equivalent protons of the methyl group appear as a sharp singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~148C-6
~142C-2 (bearing Br)
~139C-4
~131C-5 (bearing CH₃)
~127C-3
~18-CH₃

Note: Data sourced from various suppliers and databases may show slight variations.[2]

Interpretation:

  • C-2 and C-6 (~142 and ~148 ppm): The carbons directly bonded to the electronegative nitrogen atom are significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the bromine atom (C-2) is also influenced by the halogen's electronegativity.

  • C-4, C-5, and C-3 (~139, ~131, and ~127 ppm): These are the other aromatic carbons. The carbon attached to the methyl group (C-5) is slightly shielded compared to the other aromatic carbons.

  • Methyl Carbon (~18 ppm): The methyl carbon appears in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-bromo-5-methylpyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

GC-MS Data Summary: [3]

m/zRelative IntensityAssignment
171, 173High[M]⁺˙ (Molecular ion)
92High[M - Br]⁺
65Moderate[C₅H₅]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺˙): The presence of a pair of peaks of roughly equal intensity at m/z 171 and 173 is the characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of 2-bromo-5-methylpyridine (172.02 g/mol ).

  • [M - Br]⁺ Fragment (m/z 92): A prominent peak at m/z 92 corresponds to the loss of a bromine radical from the molecular ion, forming the 5-methylpyridinyl cation.

  • [C₅H₅]⁺ Fragment (m/z 65): Further fragmentation can lead to the formation of the cyclopentadienyl cation.

M [M]⁺˙ m/z 171/173 M_minus_Br [M - Br]⁺ m/z 92 M->M_minus_Br - Br• C5H5 [C₅H₅]⁺ m/z 65 M_minus_Br->C5H5 - HCN

Caption: A simplified fragmentation pathway for 2-bromo-5-methylpyridine in mass spectrometry.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of 2-bromo-5-methylpyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • A suitable GC column (e.g., a non-polar capillary column) is used to separate the analyte from any impurities.

    • The GC oven temperature is programmed to ensure the elution of the compound.

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

FT-IR Spectroscopic Data: [3]

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumC-H stretching (aromatic)
~2850-2950MediumC-H stretching (aliphatic -CH₃)
~1550-1600StrongC=C and C=N stretching (pyridine ring)
~1450MediumC-H bending (-CH₃)
~1000-1100StrongC-Br stretching
~800-850StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic system, while those just below 3000 cm⁻¹ are typical for aliphatic C-H bonds, confirming the presence of both the pyridine ring and the methyl group.

  • Pyridine Ring Vibrations: The strong absorptions in the 1550-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • C-Br Stretching: The strong absorption in the fingerprint region around 1000-1100 cm⁻¹ is indicative of the C-Br stretching vibration.

  • Aromatic C-H Bending: The strong band in the 800-850 cm⁻¹ region is due to the out-of-plane bending of the C-H bonds on the substituted pyridine ring.

Experimental Protocol for FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

  • Sample Preparation:

    • A small amount of solid 2-bromo-5-methylpyridine is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation and Data Acquisition:

    • The spectrum is recorded on a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

    • A background spectrum of the clean ATR crystal is recorded first.

    • The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-bromo-5-methylpyridine using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a self-consistent and unambiguous confirmation of its structure. The data presented in this guide serves as a benchmark for the characterization of this important synthetic intermediate. The experimental protocols and interpretative frameworks detailed herein are designed to be broadly applicable, ensuring scientific integrity and reproducibility in the characterization of novel compounds and the quality control of existing ones.

References

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the in vitro investigation of the novel heterocyclic compound, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. While this molecule is recognized as a key intermediate in the synthesis of pharmaceuticals such as Edoxaban[1], its intrinsic biological activities remain largely unexplored in publicly accessible literature. This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals, outlining a logical, multi-tiered approach to systematically characterize its pharmacological potential. By integrating established methodologies with a rationale-driven experimental design, we aim to unveil the therapeutic promise, if any, held by this intriguing thiazolopyridine derivative.

Compound Profile: Synthesis and Physicochemical Characteristics

The foundational step in any in vitro investigation is a thorough understanding of the test article's properties. This compound (CAS No: 143150-92-9) is a fused heterocyclic system comprising a thiazole and a reduced pyridine ring.[2]

Structure:

  • Molecular Formula: C₇H₉BrN₂S[3]

  • Molecular Weight: 233.13 g/mol [1]

  • Key Features: The structure presents a bromine atom on the electron-deficient thiazole ring, which can serve as a handle for further chemical modification through nucleophilic substitution reactions.[2] The tetrahydro-pyridine portion provides a degree of conformational flexibility.

A common synthetic route involves the transformation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine via a Sandmeyer-type reaction using hydrobromic acid and sodium nitrite.[4] An alternative patented process describes its formation from a protected piperidone, followed by bromination and N-methylation.[5] Researchers should ensure a high purity of the compound (≥97%) for all biological assays to avoid confounding results.

Tier 1: Foundational In Vitro Profiling - Cytotoxicity and Broad-Spectrum Screening

The initial phase of investigation is designed to cast a wide net, assessing general cytotoxicity and screening for a range of potential biological activities. This approach is informed by the diverse pharmacological profiles observed in other thiazole-containing compounds, which include anticancer, antimicrobial, and enzyme inhibitory effects.[6][7][8]

Before evaluating specific activities, it is crucial to determine the compound's inherent cytotoxicity against a representative non-cancerous cell line (e.g., human dermal fibroblasts or an immortalized keratinocyte line like HaCaT). This establishes a therapeutic window and informs concentration ranges for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Thiazole derivatives have demonstrated significant potential as anticancer agents.[9][10] A primary screen against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, liver, colon) is a logical next step.

Workflow for Anticancer Screening:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound Stock (in DMSO) Treatment Treat with Serial Dilutions of Test Compound Compound->Treatment Media Cell Culture Media Plating Seed Cancer Cell Lines (e.g., MCF-7, A549, HepG2) in 96-well plates Media->Plating Plating->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Perform MTT Assay Incubation->MTT Absorbance Read Absorbance (570 nm) MTT->Absorbance IC50 Calculate IC50 Values for each cell line Absorbance->IC50 Hit_ID Identify 'Hit' Cell Lines (Potent & Selective) IC50->Hit_ID

Caption: Workflow for primary anticancer cytotoxicity screening.

Data Presentation: Hypothetical Anticancer Activity

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer15.2 ± 2.1
HepG2Liver Cancer8.7 ± 1.5
HCT116Colon Cancer> 100
HaCaTNon-cancerous Keratinocyte95.4 ± 8.3

This table illustrates how results would be summarized, highlighting potential selective activity against certain cancer types.

The thiazole scaffold is also a known pharmacophore in antimicrobial agents.[11] A preliminary screen for antibacterial and antifungal activity is warranted.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under conditions suitable for the specific microorganism (e.g., 37°C for 24h for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Mechanism of Action Elucidation

Should the Tier 1 screening yield a confirmed "hit"—for instance, selective anticancer activity against HepG2 cells—the subsequent phase focuses on unraveling the underlying mechanism of action (MoA).

A common mechanism for anticancer compounds is the induction of cell cycle arrest. This can be investigated using flow cytometry with a DNA-intercalating dye like propidium iodide (PI).

Step-by-Step Methodology:

  • Treatment: Treat HepG2 cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase (G1, S, or G2/M) compared to the control indicates cell cycle arrest.

Another key anticancer MoA is the induction of programmed cell death (apoptosis). The Annexin V/PI assay is a gold standard for its detection.

Workflow for Apoptosis Detection:

G cluster_0 Quadrant Analysis Start Treat 'Hit' Cancer Cells (e.g., HepG2) with Compound Harvest Harvest Cells after 24h Incubation Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Flowchart for assessing apoptosis via Annexin V/PI staining.

Many thiazole derivatives function as enzyme inhibitors.[8] If the MoA does not appear to be cytotoxic, or to complement cytotoxic data, screening against a panel of relevant enzymes is a prudent step. Given the structural alerts within the thiazolopyridine scaffold, a panel of kinases and/or monoamine oxidases (MAO-A and MAO-B) would be a logical starting point.

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Summary and Path Forward

This guide outlines a systematic, tiered approach for the initial in vitro characterization of this compound. The proposed workflow, beginning with broad-spectrum screening and progressing to detailed mechanism-of-action studies, provides a robust framework for identifying and validating potential therapeutic activities. Positive findings from this comprehensive in vitro evaluation would provide a strong rationale for advancing the compound to more complex cell-based models, target identification studies, and eventual preclinical in vivo assessment.

References

  • BenchChem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • BenchChem. (n.d.). Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.
  • ChemicalBook. (2025). 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • BenchChem. (n.d.). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
  • Smolecule. (2023). 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (n.d.).
  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Google Patents. (n.d.). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Anax Laboratories. (n.d.). 143150-92-9 | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • PubChem. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers.
  • BLDpharm. (n.d.). 143150-92-9|2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Pharmaffiliates. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Semantic Scholar. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the efficient discovery of novel therapeutics. The heterocyclic compound 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine emerges as a building block of significant strategic value. Its fused thiazole and piperidine ring system constitutes a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets.

This guide provides an in-depth exploration of this compound, focusing on its synthesis, reactivity, and application in drug development programs. While the broader tetrahydrothiazolopyridine class has shown potential in areas like cancer and infectious diseases, the N-methylated bromo-variant is most notably recognized as a key, late-stage intermediate in the synthesis of Edoxaban , a potent and selective direct factor Xa inhibitor used clinically as an anticoagulant.[1][2]

The core utility of this molecule stems from the bromine atom at the 2-position of the thiazole ring.[3] This halogen serves as a versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby providing medicinal chemists with a reliable platform for generating diverse compound libraries for lead discovery and optimization.

Note on Isomerism: The vast majority of commercially available and published data pertains to the thiazolo[5,4-c]pyridine isomer (CAS No: 143150-92-9). This document will focus exclusively on this specific, industrially relevant isomer.

Physicochemical Properties & Structural Rationale

Understanding the inherent properties of the title compound is crucial for its effective use in synthesis. The structure combines a nucleophilic N-methylated piperidine ring with an electrophilic bromothiazole moiety, creating a unique electronic profile.

PropertyValueSource
IUPAC Name 2-bromo-5-methyl-6,7-dihydro-4H-[3][4]thiazolo[5,4-c]pyridine[1]
CAS Number 143150-92-9[1][2][5]
Molecular Formula C₇H₉BrN₂S[1]
Molecular Weight 233.13 g/mol [1][2]
Appearance Solid[6]
Storage Inert atmosphere, 2-8°C[6]

The key to its utility is the C-Br bond on the electron-deficient thiazole ring, which is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it an ideal substrate for cross-coupling reactions.

Figure 1: Core structure and key reactive site.

Synthesis Protocol: From Amine to Bromo-Intermediate

The most common and industrially scalable synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves a Sandmeyer-type diazotization-bromination of the corresponding 2-amino precursor.[4][5] This protocol provides a reliable method for producing the title compound in high yield.

Causality Behind Experimental Choices
  • Reagents: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine serves as the starting material. Hydrobromic acid (HBr) is used not only as the acid medium but also as the source of bromide ions for the final substitution. Sodium nitrite (NaNO₂) is the classic reagent for generating the nitrous acid in situ, which converts the primary amine to a diazonium salt.

  • Temperature Control (0 to 15°C): This is the most critical parameter. The intermediate diazonium salt is highly unstable and can decompose violently at higher temperatures. Maintaining a low temperature ensures its formation and prevents side reactions or hazardous decomposition.

  • Reaction Progression (Stirring at 30°C): After the diazonium salt is formed, gentle heating helps to drive the substitution reaction, where the diazonium group (-N₂⁺) is replaced by the bromide ion from the HBr, releasing nitrogen gas.

  • Work-up: The reaction is quenched and neutralized with a strong base (NaOH) to deprotonate any remaining acidic species and bring the product into its free-base form, which is soluble in organic solvents. Toluene is an excellent choice for extraction due to its high affinity for the product and its immiscibility with water.

Step-by-Step Laboratory Protocol
  • Vessel Preparation: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq).

  • Acidification: Suspend the starting material in water (10 vol) and cool the mixture to 0°C in an ice-salt bath.

  • Diazotization: Slowly add 48% hydrobromic acid (7 vol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.[5]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0 eq) in water (3 vol). Add this solution dropwise to the reaction mixture over 1.5-2 hours, again maintaining the internal temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 30°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Neutralization: Once the reaction is complete, cool the mixture back to 0-10°C. Carefully neutralize the mixture to a pH > 12 with a 5N aqueous sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 10 vol).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a solid.

start Start: 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-amine step1 1. Suspend in H₂O 2. Add 48% HBr (0-15°C) start->step1 step2 Add NaNO₂ solution (0-15°C) Forms Diazonium Salt Intermediate step1->step2 Diazotization step3 Warm to 30°C Stir for 24h -N₂ gas evolves step2->step3 Bromination step4 Neutralize with NaOH (pH > 12) step3->step4 Work-up step5 Extract with Toluene step4->step5 end Product: 2-Bromo-5-methyl-4,5,6,7-tetra- hydrothiazolo[5,4-c]pyridine step5->end cluster_reactants Reactants cluster_products Diversified Products Bromo    Bromo-Scaffold Plus1 + Boronic R-B(OH)₂ (Aryl, Heteroaryl, etc.) Reactants->Products Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent, Heat Product        New C-C Bond Formed

Sources

Application Notes and Protocols for the Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide details the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. It has been noted that the user requested information for the [4,5-c] isomer. However, a thorough review of the scientific literature indicates that the [5,4-c] isomer is a significantly more common and well-documented compound, particularly as a key intermediate in the synthesis of the anticoagulant drug Edoxaban.[1] It is therefore assumed that the user is interested in the synthesis of the [5,4-c] isomer, and the following protocols have been developed accordingly.

Introduction

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a fused thiazole and piperidine ring system, makes it a valuable building block for the development of novel therapeutic agents. The bromine atom at the 2-position of the thiazole ring provides a reactive handle for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. This guide provides a detailed overview of the primary synthetic routes to this important intermediate, with a focus on practical experimental protocols and the underlying chemical principles.

Strategic Approach to Synthesis

The most common and efficient synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves a two-stage process. The first stage is the construction of the core heterocyclic scaffold, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, from a suitable piperidine precursor. The second stage involves the conversion of the 2-amino group to a bromo group via a Sandmeyer-type reaction.

Synthetic Strategy Start N-Methyl-4-piperidone Intermediate 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Start->Intermediate Gewald-Type Reaction Final 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Intermediate->Final Sandmeyer-Type Reaction

Caption: Overall synthetic strategy for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Part 1: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

The construction of the 2-aminothiazole ring fused to the piperidine core is typically achieved through a variation of the Gewald reaction. This powerful multi-component reaction involves the condensation of a ketone (in this case, N-methyl-4-piperidone), a source of the α-amino nitrile component (often cyanamide), and elemental sulfur in the presence of a base.

Causality Behind Experimental Choices

The Gewald reaction is a highly efficient method for the one-pot synthesis of 2-aminothiophenes and related heterocycles like 2-aminothiazoles.[2][3][4] The use of N-methyl-4-piperidone as the starting ketone directly incorporates the desired N-methylated piperidine ring into the final product. Cyanamide serves as the nitrogen and C2 source for the thiazole ring, while elemental sulfur provides the sulfur atom. A basic catalyst, typically a secondary amine like morpholine or piperidine, is used to promote the initial Knoevenagel condensation between the ketone and cyanamide.

Experimental Protocol: Gewald-Type Synthesis

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
N-Methyl-4-piperidoneC₆H₁₁NO113.16100 g0.884
CyanamideCH₂N₂42.0441.0 g0.975
Sulfur (powder)S32.0631.2 g0.973
MorpholineC₄H₉NO87.1215 mL-
EthanolC₂H₅OH46.07500 mL-

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add N-methyl-4-piperidone (100 g, 0.884 mol), cyanamide (41.0 g, 0.975 mol), elemental sulfur (31.2 g, 0.973 mol), and ethanol (500 mL).

  • With stirring, add morpholine (15 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash the filter cake with cold ethanol (2 x 100 mL).

  • The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine as a solid.

Part 2: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

The conversion of the 2-amino group of the synthesized intermediate to a bromo group is accomplished via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of the bromide ion.

Causality Behind Experimental Choices

The Sandmeyer reaction is a classic and reliable method for the conversion of primary aromatic and heteroaromatic amines to a wide variety of functional groups, including halogens. The reaction proceeds via a diazonium salt intermediate. In this specific protocol, hydrobromic acid serves as both the acid medium for diazotization and the source of the bromide nucleophile. Sodium nitrite is the diazotizing agent. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Experimental Protocol: Sandmeyer-Type Bromination[5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (for 600g scale)Moles
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amineC₇H₁₁N₃S169.25600.0 g3.545
48% Hydrobromic AcidHBr80.914.2 L-
Sodium NitriteNaNO₂69.00367.2 g5.32
WaterH₂O18.027.8 L-
5N Sodium HydroxideNaOH40.006.0 L-
TolueneC₇H₈92.1418.0 L-
Anhydrous Sodium SulfateNa₂SO₄142.041202.0 g-

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (600.0 g, 3.545 mol) in water (6.0 L).

  • Cool the suspension to 0-15 °C in an ice bath.

  • Slowly add 48% hydrobromic acid (4.2 L) dropwise to the stirred suspension, maintaining the temperature between 0 and 15 °C.

  • Prepare a solution of sodium nitrite (367.2 g, 5.32 mol) in water (1.8 L).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 to 5 hours, ensuring the temperature remains between 0 and 15 °C.

  • After the addition is complete, warm the reaction mixture to 30 °C and stir continuously for 24 hours.

  • Neutralize the reaction mixture to a pH of approximately 12.5 with a 5N aqueous sodium hydroxide solution (approximately 6.0 L).

  • Extract the aqueous layer with toluene (2 x 9.0 L).

  • Combine the organic layers and dry over anhydrous sodium sulfate (1202.0 g).

  • Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure at 40 °C to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization to afford 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Bromination Workflow cluster_0 Diazotization cluster_1 Reaction and Work-up A Suspend Amine in Water B Cool to 0-15 °C A->B C Add HBr B->C D Add NaNO₂ solution C->D E Warm to 30 °C and Stir D->E F Neutralize with NaOH E->F G Extract with Toluene F->G H Dry and Concentrate G->H

Sources

Application Notes for a Key Heterocyclic Scaffold in Drug Discovery: Focus on 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author's Note: Isomer Specificity and Document Scope

The field of medicinal chemistry demands precision, not only in experimental execution but also in the identification of molecular entities. The initial topic of interest was "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine." However, a comprehensive review of the scientific literature and chemical databases reveals a significant disparity in available information between this isomer and its regioisomer, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS No: 143150-92-9) .

The vast majority of detailed, reproducible, and application-oriented data, particularly concerning its role in the synthesis of an approved pharmaceutical agent, pertains to the [5,4-c] isomer. Publicly accessible information on the [4,5-c] isomer is currently limited, restricting the development of in-depth, field-proven protocols.

Therefore, to provide a guide that upholds the highest standards of scientific integrity and practical utility, this document will focus on the well-documented and industrially significant 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The principles, protocols, and applications discussed herein for the [5,4-c] scaffold provide a robust and validated framework that can inform research on related, less-documented heterocyclic systems.

Introduction: The Thiazolopyridine Scaffold in Medicinal Chemistry

The fusion of a thiazole ring with a pyridine system creates a class of heterocyclic scaffolds known as thiazolopyridines. These structures are of significant interest in drug discovery due to their presence in a variety of biologically active molecules. The thiazole ring can act as a bioisostere for other functional groups and participate in key hydrogen bonding interactions, while the saturated pyridine core provides a three-dimensional architecture that can be tailored for optimal target engagement.

This document focuses on a key exemplar of this class, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a critical intermediate in the synthesis of the direct oral anticoagulant (DOAC), Edoxaban .[1][2] Understanding the chemistry and handling of this building block is paramount for researchers involved in the synthesis of Edoxaban and its analogues, as well as for those exploring the broader potential of the tetrahydrothiazolopyridine scaffold.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 143150-92-9[1]
Molecular Formula C₇H₉BrN₂S[1]
Molecular Weight 233.13 g/mol [1]
Appearance Solid-
Storage 2-8°C, under inert atmosphere-

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.

Role in Drug Discovery: The Synthesis of Edoxaban

The primary and most well-documented application of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is as a pivotal building block in the industrial synthesis of Edoxaban. Edoxaban is a highly selective, direct, and reversible inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.

The synthesis of Edoxaban from this intermediate typically involves a carboxylation reaction at the 2-position of the thiazole ring, followed by amide coupling with a complex diamine side chain. The bromine atom at the 2-position is a synthetic handle that is displaced in the process of introducing the carboxylic acid functionality.

Edoxaban_Synthesis A 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine B 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine- 2-carboxylic acid A->B  Carboxylation (e.g., via cyanidation and hydrolysis) C Edoxaban B->C  Amide Coupling

Figure 1: Simplified synthetic pathway from the bromo-intermediate to Edoxaban.

Key Synthetic Protocols

The utility of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine extends beyond its direct use in Edoxaban synthesis. The 2-bromo-thiazole motif is a versatile platform for introducing molecular diversity through cross-coupling reactions. Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern medicinal chemistry.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with an arylboronic acid. This reaction is invaluable for creating C-C bonds and introducing aryl or heteroaryl substituents.

Reaction Principle: The reaction involves the catalytic cycle of oxidative addition of the bromo-thiazolopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst.

Materials:

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, the arylboronic acid, base, and palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Suzuki_Workflow A Combine Reactants: - Bromo-thiazolopyridine - Arylboronic acid - Pd Catalyst & Base B Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Work-up: - Cool - Dilute & Wash E->F G Purification: - Dry & Concentrate - Column Chromatography F->G

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the 2-position of the thiazolopyridine core. This is a powerful method for introducing primary or secondary amines, which are prevalent in bioactive molecules.

Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, but in this case, a palladium-amido intermediate is formed, which then undergoes reductive elimination to yield the aminated product.[4]

Materials:

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 80-110°C with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.[5]

Broader Applications and Future Directions

While the [5,4-c] isomer is predominantly associated with Edoxaban, the broader thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry.[6] Derivatives of related thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines have been investigated for a range of biological activities.

  • Anticancer Activity: Various thiazolopyridine derivatives have been identified as inhibitors of protein kinases, which are critical targets in oncology. For instance, derivatives of the thiazolo[5,4-b]pyridine scaffold have been explored as inhibitors of c-KIT and EGFR-TK, with some compounds showing potent anti-proliferative activity in cancer cell lines.[7][8]

  • Antimicrobial Properties: The thiazole ring is a common feature in many antimicrobial agents. The fusion of this ring with a pyridine moiety offers new avenues for the development of novel antibacterial and antifungal compounds.

  • Other Therapeutic Areas: The structural similarity of some thiazolopyridine isomers to purines suggests their potential as modulators of purinergic receptors or enzymes that process purine-based second messengers.[9]

The this compound, though less studied, represents an opportunity for the discovery of novel bioactive compounds. The protocols described herein for the [5,4-c] isomer provide a validated starting point for the chemical exploration of this and other related heterocyclic systems. Future work could involve the synthesis and screening of a library of [4,5-c] derivatives to elucidate their structure-activity relationships and identify novel therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • Apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Apicule. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery of tetrahydrothiazolopyridine-incorporated curcumol derivatives as novel and highly potent anti-cancer agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. BenchChem.
  • Singh, A., & Kaur, H. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wang, S., et al. (2024). Research Progress on the Synthesis of Edoxaban. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Pharmaffiliates. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene. BenchChem.
  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. Retrieved from [Link]

  • Asati, V., & Srivastava, S. K. (2014). Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PMC. Retrieved from [Link]

  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. PubMed. Retrieved from [Link]

  • Kumar, S., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Retrieved from [Link]

Sources

Synthetic Strategies for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Analogs: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry.[1] Analogs of this core structure, particularly those substituted at the 2-position of the thiazole ring, have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[2][3] The 2-bromo derivative, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, serves as a versatile intermediate for the synthesis of a diverse library of analogs through various cross-coupling and nucleophilic substitution reactions.[2][4] This application note provides a detailed overview of established synthetic routes to this key intermediate and its analogs, offering insights into reaction mechanisms, experimental protocols, and optimization strategies.

Core Synthetic Approaches

The construction of the this compound core can be broadly categorized into two primary strategies:

  • Strategy A: Formation of the Tetrahydrothiazolo[4,5-c]pyridine Core Followed by Bromination. This approach involves first constructing the bicyclic ring system and subsequently introducing the bromine atom at the 2-position.

  • Strategy B: Construction of the Thiazole Ring onto a Pre-functionalized Piperidine Moiety. This strategy often utilizes a substituted piperidine derivative as a starting material to build the thiazole ring, potentially with the bromine atom already incorporated or introduced at a later stage.

The choice between these strategies often depends on the availability of starting materials, desired substitution patterns on the final analogs, and scalability considerations.

Visualizing the Synthetic Pathways

Synthetic_Strategies cluster_0 Strategy A: Post-Cyclization Bromination cluster_1 Strategy B: Pre-functionalized Piperidine Cyclization A_Start Piperidine-based Starting Materials A_Int1 Tetrahydrothiazolo[4,5-c]pyridine Core A_Start->A_Int1 Cyclization A_Product 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine A_Int1->A_Product Bromination B_Start Functionalized Piperidine B_Product 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine B_Start->B_Product Thiazole Ring Formation (e.g., Hantzsch Synthesis)

Figure 1: High-level overview of the two primary synthetic strategies for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Post-Cyclization Bromination

This is a widely employed and versatile approach. A common pathway involves the initial synthesis of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by a Sandmeyer-type reaction to introduce the bromine.

Protocol 1: Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

This key intermediate can be prepared from a protected piperidone through a multi-step sequence. One established method involves the reaction of a protected 4-piperidone with sulfur and cyanamide in the presence of a secondary amine to form the 2-aminothiazole ring system.[4] Subsequent N-methylation provides the desired intermediate.

Protocol 2: Bromination via Sandmeyer Reaction

The conversion of the 2-amino group to a bromo group is a critical step.

Step-by-Step Protocol:

  • Diazotization: 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is suspended in an aqueous acidic solution, typically 48% hydrobromic acid, and cooled to 0-15 °C.[5]

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This in situ generates nitrous acid, which reacts with the primary amine to form a diazonium salt. The careful control of temperature is crucial to prevent the decomposition of the unstable diazonium intermediate.

  • Bromination: The reaction mixture is then warmed to 30°C and stirred for an extended period (e.g., 24 hours) to facilitate the displacement of the diazonium group by bromide.[5]

  • Workup and Isolation: The reaction is quenched by neutralization with a strong base, such as 5N sodium hydroxide solution, to a pH of approximately 12.5.[5] The product is then extracted with an organic solvent like toluene. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Mechanistic Rationale: The Sandmeyer reaction proceeds through the formation of a diazonium salt intermediate. The subsequent decomposition of this intermediate, often catalyzed by copper(I) salts (though not explicitly required in all protocols), leads to the formation of a radical or cationic species at the 2-position of the thiazole ring, which is then trapped by a bromide ion from the hydrobromic acid.

Sandmeyer_Mechanism Start 2-Aminothiazole Derivative R-NH₂ Intermediate Diazonium Salt R-N₂⁺Br⁻ Start->Intermediate Diazotization Reagents NaNO₂ HBr, 0-15 °C Product 2-Bromothiazole Derivative R-Br Intermediate->Product Bromide Displacement (Warming to 30 °C) N2 N₂ gas Intermediate->N2

Figure 2: Simplified mechanism of the Sandmeyer bromination step.

Strategy B: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and powerful method for constructing the thiazole ring.[6][7] In the context of our target molecule, this would involve the reaction of an α-haloketone derived from a piperidine with a thioamide.

Protocol 3: Hantzsch Synthesis Approach

  • Preparation of the α-Haloketone: The synthesis begins with the α-halogenation of an appropriately substituted piperidone, for instance, 3-bromo-1-methyl-piperidin-4-one.[8] The use of bromine for this step can be challenging on an industrial scale due to handling and environmental concerns.[4]

  • Cyclocondensation: The α-haloketone is then condensed with a suitable thioamide, such as thiooxamide or a derivative thereof, in the presence of a base.[8] This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[6][9]

Mechanistic Considerations: The Hantzsch synthesis is a robust reaction, and its mechanism involves a sequence of nucleophilic attack, cyclization, and elimination steps. The initial step is an S_N2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone.[6] The subsequent intramolecular attack of the nitrogen atom on the ketone carbonyl forms a five-membered ring intermediate, which then dehydrates to yield the aromatic thiazole ring.

Hantzsch_Mechanism Start_Materials α-Haloketone + Thioamide SN2_Step S-Alkylation (SN2) Start_Materials->SN2_Step Cyclization Intramolecular Nucleophilic Attack SN2_Step->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Thiazole Ring Dehydration->Product

Figure 3: Key steps in the Hantzsch thiazole synthesis.

Comparative Analysis of Synthetic Routes

Parameter Strategy A: Post-Cyclization Bromination Strategy B: Hantzsch Synthesis
Starting Materials Piperidone derivatives, sulfur, cyanamide, sodium nitrite, HBrSubstituted piperidones, brominating agents, thioamides
Key Reactions Thiazole formation, N-methylation, Sandmeyer reactionα-Halogenation, Hantzsch cyclocondensation
Advantages Well-established for this scaffold, avoids direct handling of bromine in early steps, good yields reported.[5]Convergent, potentially fewer steps if the α-haloketone is readily available.
Challenges Use of potentially hazardous reagents like sodium nitrite, careful temperature control required for diazotization.α-Halogenation of piperidones can lead to side products, handling of bromine can be difficult.[4]
Scalability Generally scalable with appropriate engineering controls for the Sandmeyer reaction.Can be scalable, but the α-halogenation step may require optimization for large-scale production.

Synthesis of Analogs

The this compound is a valuable precursor for generating a library of analogs. The bromine atom at the 2-position is amenable to a variety of transformations:

  • Nucleophilic Aromatic Substitution: The bromo group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

  • Lithium-Halogen Exchange: Treatment with an organolithium reagent can generate a 2-lithiated species, which can then be quenched with various electrophiles to introduce a wide range of substituents.[4]

  • Cyanation: The bromo group can be converted to a cyano group using metal cyanides, which can then be further elaborated.[4]

Conclusion

The synthesis of this compound and its analogs is a well-trodden path in medicinal chemistry. Both the post-cyclization bromination and the Hantzsch synthesis approaches offer viable routes to this important scaffold. The choice of synthetic strategy will depend on the specific goals of the research program, including the desired substitution patterns, scale of synthesis, and available resources. The versatility of the 2-bromo intermediate makes it an invaluable tool for the exploration of chemical space around the tetrahydrothiazolo[4,5-c]pyridine core in the pursuit of novel therapeutic agents.

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (n.d.). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

  • apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Retrieved from [Link]

  • MDPI. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]

  • PubMed. (1996, December). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Retrieved from [Link]

  • ResearchGate. (2024, June 6). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved from [Link]

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Application Notes and Protocols for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, a heterocyclic compound, is a critical intermediate in contemporary pharmaceutical synthesis.[1][2] Its structural motif, featuring a fused thiazole and pyridine ring system, makes it a valuable building block, most notably in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[1][2] The presence of the bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

These application notes provide a comprehensive guide for the safe and effective handling and storage of this compound, intended for researchers, scientists, and professionals in drug development. The protocols outlined below are grounded in established safety procedures and chemical principles to ensure experimental success and user safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource
CAS Number 143150-92-9[1][2][3][4][5]
Molecular Formula C₇H₉BrN₂S[2][4]
Molecular Weight 233.13 g/mol [2]
Appearance Colorless to pale yellow solid[1]
Melting Point 80-84 °C[1]
Boiling Point 286.4 ± 30.0 °C (Predicted)[1]
Density 1.594 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.[1]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.

GHS Classification:

  • Signal Word: Warning[3]

  • Pictogram: [3]

    • GHS07: Exclamation Mark

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Risk_Assessment->PPE Fume_Hood Work in a certified Fume Hood PPE->Fume_Hood Weighing Weigh Solid under Inert Atmosphere (if possible) Fume_Hood->Weighing Dissolution Dissolve in appropriate dry solvent Weighing->Dissolution Reaction Add to reaction vessel slowly Dissolution->Reaction Decontamination Decontaminate glassware with appropriate solvent Reaction->Decontamination Waste_Disposal Dispose of waste in - Halogenated Organic Waste - container Decontamination->Waste_Disposal

Caption: Workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

  • Storage Temperature: 2-8 °C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.[3]

  • Container: Use a tightly sealed, opaque container to protect from light.

  • Stability: The compound is relatively stable under recommended storage conditions. However, it may decompose at high temperatures or in the presence of strong acids or strong alkalis.[1]

Logical Decision Tree for Storage

Start Compound Received Check_Container Is original container undamaged and sealed? Start->Check_Container Store_Original Store in original container at 2-8 °C under inert gas. Check_Container->Store_Original Yes Transfer Transfer to a suitable - clean, dry, opaque vial. Check_Container->Transfer No Inert_Atmosphere Flush vial with - Argon or Nitrogen. Transfer->Inert_Atmosphere Seal_and_Label Seal tightly and label - with compound name, date, - and hazards. Inert_Atmosphere->Seal_and_Label Final_Storage Store at 2-8 °C. Seal_and_Label->Final_Storage

Caption: Decision tree for the proper storage of the compound.

Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution for use in chemical reactions.

Materials:

  • This compound

  • Anhydrous dichloromethane (or other suitable dry solvent)

  • Inert gas source (Argon or Nitrogen)

  • Dry glassware (e.g., volumetric flask)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and purge with a gentle stream of argon or nitrogen.

  • Weighing: In a glovebox or under a positive pressure of inert gas, accurately weigh the desired amount of this compound and transfer it to the volumetric flask.

  • Dissolution: Using a dry syringe, add the anhydrous solvent to the volumetric flask.

  • Mixing: Gently swirl the flask until the solid is completely dissolved.

  • Storage: Seal the flask with a septum and parafilm. Store the stock solution at 2-8 °C under an inert atmosphere and protected from light.

Protocol 2: General Procedure for Use in a Cross-Coupling Reaction (Illustrative Example)

This protocol provides a general workflow for using the compound as a substrate in a palladium-catalyzed cross-coupling reaction, based on its known application in the synthesis of Edoxaban.

Materials:

  • Stock solution of this compound

  • Coupling partner (e.g., a boronic acid or organozinc reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous reaction solvent (e.g., toluene, dioxane, or DMF)

  • Dry reaction vessel (e.g., Schlenk flask)

  • Inert gas source

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the palladium catalyst, base, and any solid coupling partner to the dry reaction vessel.

  • Solvent Addition: Add the anhydrous reaction solvent to the vessel via a dry syringe.

  • Reagent Addition: With stirring, add the stock solution of this compound to the reaction mixture. If the coupling partner is a liquid, add it at this stage.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (as determined by the specific reaction) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Disposal

All waste materials containing this compound should be disposed of as halogenated organic waste in accordance with local, state, and federal regulations.[6][7] Decontaminate all glassware that has been in contact with the compound with a suitable solvent before washing.

References

  • 2-bromo-5-methyl-6,7-dihydro-4H-[3][4]thiazolo[5,4-c]pyridine - ChemBK. [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Pharmaffiliates. [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers - apicule. [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine | C7H9BrN2S | CID 11172335 - PubChem. [Link]

  • US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google P
  • Research Progress on the Synthesis of Edoxaban - 中国医药工业杂志. [Link]

  • 852291-42-0 | Product Name : 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Tosylate | Pharmaffiliates. [Link]

  • CN114044783A - Preparation method of idoxaban and intermediate thereof - Google P
  • Chapter: Disposal of Waste - National Academies of Sciences, Engineering, and Medicine. [Link]

  • 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 143150-92-9. [Link]

  • US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google P
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - ResearchGate. [Link]

  • Biochemistry - Wikipedia. [Link]

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The Strategic Utility of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has emerged as a building block of significant interest. Its unique structural amalgam of a fused thiazole and a piperidine ring system, coupled with a reactive bromine handle at the 2-position of the electron-rich thiazole ring, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in key cross-coupling reactions and the synthesis of bioactive molecules.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 143150-92-9
Molecular Formula C₇H₉BrN₂S
Molecular Weight 233.13 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

The reactivity of this building block is dominated by the carbon-bromine bond at the 2-position of the thiazole ring. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen nucleophiles. The tertiary amine within the piperidine ring can influence the molecule's solubility and basicity, and may require protection in certain synthetic routes to prevent unwanted side reactions.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the thiazole ring serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other functional materials. The following sections detail the application of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[2]

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (or its derivative), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2(Br) B->C D Transmetalation C->D E Ar-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A Regeneration G Ar-R' F->G H R'-B(OR)2 H->D I Ar-Br I->B

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 2-Aryl-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Derivative

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[3][4] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key feature in numerous bioactive molecules.[5]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction.[6][7]

Buchwald_Hartwig_Amination A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2(Br) B->C D Amine Coordination C->D E [Ar-Pd(II)L2(HNR'R'')]Br D->E F Deprotonation E->F G Ar-Pd(II)L2(NR'R'') F->G H Reductive Elimination G->H H->A Regeneration I Ar-NR'R'' H->I J HNR'R'' J->D K Ar-Br K->B L Base L->F

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of a 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Derivative

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Sonogashira Coupling: Formation of Carbon-Carbon Triple Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the preparation of natural products, pharmaceuticals, and organic materials.[9][10]

Reaction Principle:

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired product. Copper-free Sonogashira protocols have also been developed.[11]

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2(Br) B->C D Transmetalation C->D E Ar-Pd(II)L2-C≡CR' D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR' F->G H Ar-Br H->B I Cu(I)Br J Alkyne Coordination I->J K Cu-C≡CR' J->K K->D L R'-C≡CH L->J M Base M->J

Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of a 2-Alkynyl-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Derivative

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF, followed by this compound, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: The Case of Edoxaban

A prominent example showcasing the utility of this compound is its role as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[12][13] The synthesis of Edoxaban involves the coupling of the 2-carboxy derivative of the tetrahydrothiazolopyridine core with a complex diamine side chain. The 2-bromo precursor is a crucial starting material for the introduction of the carboxylic acid functionality, typically via cyanation followed by hydrolysis.[14]

Edoxaban_Synthesis A 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine B Cyanation (e.g., CuCN) A->B C 2-Cyano-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine B->C D Hydrolysis (e.g., LiOH) C->D E 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylic acid D->E F Amide Coupling E->F G Edoxaban F->G H Diamine Side Chain H->F

Caption: Synthetic route to Edoxaban highlighting the role of the title compound.

Conclusion: A Building Block with Broad Potential

This compound is a valuable and versatile building block in modern organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a reliable platform for the construction of complex molecular architectures. While its application in the synthesis of Edoxaban is well-established, the potential for this scaffold in the development of other bioactive molecules, such as kinase inhibitors and GPCR modulators, is vast and continues to be an active area of research. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • ChemicalBook. (2025). 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • EPO. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Google Patents. (n.d.). CN104761571A - Synthesis method of edoxaban.
  • PubMed. (2007).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • ChemicalBook. (2025). 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 143150-92-9.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Smolecule. (2024). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2023).
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2010).
  • NIH. (n.d.).
  • Google Patents. (n.d.). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a.
  • PharmaCompass. (n.d.). 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 143150-92-9.
  • Anax Laboratories. (n.d.). 143150-92-9 | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

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Application Notes and Protocols for the Use of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydrothiazolopyridine Scaffold in Medicinal Chemistry

The 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine ring system is a privileged scaffold in modern drug discovery, conferring favorable physicochemical properties and providing a versatile platform for the synthesis of targeted inhibitors. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it an ideal core for probing the intricate topographies of enzyme active sites. The subject of this guide, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, is a key synthetic intermediate that serves as a linchpin for extensive Structure-Activity Relationship (SAR) studies.

The bromine atom at the 2-position is a particularly strategic feature, acting as a versatile chemical handle for the introduction of a wide array of chemical moieties through well-established cross-coupling reactions. This enables the systematic exploration of chemical space around the core scaffold, a fundamental practice in the optimization of lead compounds. The N-methyl group at the 5-position can also influence solubility and metabolic stability, and may engage in important interactions with biological targets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SAR studies. We will delve into detailed synthetic protocols for analog generation, present robust biological assay methodologies for screening these compounds, and discuss the interpretation of SAR data, with a focus on two prominent therapeutic targets for this scaffold: Factor Xa and Cyclin-Dependent Kinase 9 (CDK9).

Part 1: Synthetic Strategies for SAR Library Generation

The primary utility of this compound in SAR studies lies in its amenability to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiazolopyridine core and a wide variety of boronic acids or esters, introducing diverse aryl and heteroaryl substituents at the 2-position.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask under a stream of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 2-substituted-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Suzuki_Coupling_Workflow reagents Starting Materials: - 2-Bromo-5-methyl-tetrahydrothiazolo[4,5-c]pyridine - Boronic Acid - Palladium Catalyst - Base reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Workup - Dilution - Extraction - Drying reaction->workup purification Purification (Flash Chromatography) workup->purification product 2-Aryl/Heteroaryl-5-methyl- tetrahydrothiazolo[4,5-c]pyridine Analog purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for the synthesis of a diverse library of analogs.

Part 2: Biological Evaluation Protocols

The tetrahydrothiazolopyridine scaffold has shown significant promise in the development of inhibitors for two key therapeutic targets: Factor Xa in the coagulation cascade and the transcriptional regulator CDK9. The following are detailed protocols for in vitro assays to evaluate the biological activity of the synthesized analogs against these targets.

Target 1: Factor Xa Inhibition for Anticoagulant Activity

The compound Edoxaban, a potent and selective Factor Xa inhibitor, features the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, highlighting the importance of this scaffold in the development of novel anticoagulants.[1][2]

This assay measures the ability of a test compound to inhibit the enzymatic activity of Factor Xa by monitoring the cleavage of a chromogenic substrate.[3][4][5]

Materials:

  • Human Factor Xa (purified enzyme)

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Prepare a stock solution of the test compounds in 100% DMSO. Create a serial dilution of each compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well microplate, add the diluted test compounds to the respective wells. Include a positive control (a known Factor Xa inhibitor like Edoxaban or Rivaroxaban) and a negative control (assay buffer with DMSO).

  • Add a solution of human Factor Xa to each well, except for the blank wells (which should contain only assay buffer and substrate).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to all wells.

  • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10-30 minutes) by adding a stop solution (e.g., 2% acetic acid) and then read the absorbance.

  • Calculate the rate of reaction for each well. The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate of Sample - Rate of Blank) / (Rate of Negative Control - Rate of Blank))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Target 2: CDK9 Inhibition for Anti-Cancer Activity

Recent studies have demonstrated that the tetrahydrothiazolopyridine scaffold is a promising starting point for the development of potent and selective CDK9 inhibitors for cancer therapy.[6][7] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.[7]

This protocol describes a luminescent kinase assay to measure the activity of CDK9 and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[8][9][10]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme complex

  • CDK9 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compounds in kinase assay buffer from a DMSO stock. Include a known CDK9 inhibitor (e.g., Flavopiridol) as a positive control and a vehicle control (DMSO).

  • In a white microplate, add the diluted test compounds.

  • Add the CDK9/Cyclin T1 enzyme to each well (except for the no-enzyme control).

  • Prepare a substrate/ATP master mix in kinase assay buffer and add it to all wells to initiate the kinase reaction. The final ATP concentration should be close to its Km value for CDK9 to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate at room temperature for approximately 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature for another 30-60 minutes.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Part 3: Data Interpretation and SAR Analysis

The data generated from the biological assays will form the basis of the SAR study. By systematically comparing the biological activity of the synthesized analogs, researchers can deduce key structural requirements for potent and selective inhibition.

Example SAR Table for Factor Xa Inhibitors
CompoundR Group at 2-positionFactor Xa IC₅₀ (nM)Selectivity vs. Thrombin
Parent -Br>10,000-
1a 4-Fluorophenyl50.2>200-fold
1b 4-Methoxyphenyl25.8>300-fold
1c 2-Thienyl75.1>150-fold
1d Pyridin-4-yl15.6>400-fold
Edoxaban (Reference)0.56>10,000-fold

This is example data for illustrative purposes.

From this hypothetical data, one might conclude that electron-donating groups on the phenyl ring (1b) are favorable, and that a nitrogen-containing heterocycle like pyridine (1d) significantly enhances potency.

Visualization of the SAR Logic

SAR_Logic cluster_0 SAR Cycle cluster_1 Key Learnings design Design Analogs (Vary R group at 2-position) synthesis Synthesize Library (Suzuki Coupling) design->synthesis Iterate testing Biological Testing (Factor Xa / CDK9 Assays) synthesis->testing Iterate analysis Analyze Data (IC50) Identify Trends testing->analysis Iterate analysis->design Iterate trends Identify key structural features - Electronic effects - Steric bulk - H-bond donors/acceptors analysis->trends optimization Optimize for: - Potency (low IC50) - Selectivity - ADME properties trends->optimization

Caption: The iterative cycle of a Structure-Activity Relationship study.

Conclusion

This compound is a valuable and versatile building block for conducting SAR studies aimed at discovering and optimizing novel inhibitors of important therapeutic targets such as Factor Xa and CDK9. The synthetic tractability of the 2-bromo position allows for the rapid generation of diverse chemical libraries. By employing the robust biological assay protocols detailed in this guide, researchers can effectively screen these libraries and generate high-quality SAR data. This systematic approach, combining targeted synthesis and rigorous biological evaluation, is a cornerstone of modern medicinal chemistry and is essential for the successful development of new therapeutic agents.

References

  • CDK9/CyclinK, Active.
  • CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. Accessed January 17, 2026.
  • Optimization of an Adapta™ Kinase Assay for Cdk9/cyclin T1. Thermo Fisher Scientific. Accessed January 17, 2026.
  • Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. Accessed January 17, 2026.
  • Gu, T. T., & Trujillo, M. V. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Hospital Pharmacy, 55(4), 243–248.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 945–949.
  • Anti-Xa Assays. Practical-Haemostasis.com. Accessed January 17, 2026.
  • CDK9/CyclinK Kinase Assay.
  • Cdk9-IN-32 for Kinase Activity Assays: Application Notes and Protocols. Benchchem. Accessed January 17, 2026.
  • Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. European Journal of Medicinal Chemistry, 296, 117875.
  • Factor Xa Inhibitor Screening Assay Kit (Fluorometric). Abcam. Accessed January 17, 2026.
  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. Accessed January 17, 2026.
  • Orally Active Factor Xa Inhibitors: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Derivatives. Chemical & Pharmaceutical Bulletin, 52(12), 1432–1445.
  • A Novel Factor Xa Inhibitor: Structure-Activity Relationships and Selectivity Between Factor Xa and Thrombin. Journal of Medicinal Chemistry, 40(11), 1754–1763.
  • Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. Journal of Medicinal Chemistry, 48(10), 3467–3478.
  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1719–1728.
  • Discovery and optimization of novel tetrahydrothiazolopyridine-based pyrimidines as highly potent cyclin-dependent kinase 9 (CDK9) inhibitors. Semantic Scholar. Accessed January 17, 2026.
  • Structure-activity relationship.
  • CDK9 inhibitors in cancer research.
  • Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3617–3621.
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. PubChem. Accessed January 17, 2026.
  • 5-Methyl-4,5,6,7-tetrahydro[8][11]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. PubChem. Accessed January 17, 2026.

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • In silico design, docking simulation, and ANN-QSAR model for predicting the anticoagulant activity of thiourea isosteviol compounds as FXa inhibitors.
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. ChemScene. Accessed January 17, 2026.
  • Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 55(12), 1493–1505.
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. BLDpharm. Accessed January 17, 2026.
  • Edoxaban. StatPearls - NCBI Bookshelf. Accessed January 17, 2026.
  • Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism. Cardiology and Therapy, 5(1), 1–18.
  • [Molecular structure and pharmacology of edoxaban.].

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS 143150-92-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. As an essential building block in the synthesis of the anticoagulant Edoxaban, achieving high purity of this compound is critical for downstream success.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and synthetic methodologies.

I. Understanding the Core Purification Challenges

The primary synthesis of this compound often involves the diazotization of the corresponding 2-amino precursor followed by a Sandmeyer-type bromination.[2] While effective, this reaction is known for generating a range of impurities that can complicate purification.[3][4] The main challenges arise from:

  • Residual Starting Material: Incomplete reaction can leave unreacted 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.

  • By-products from Side Reactions: The Sandmeyer reaction can lead to the formation of undesired products, including potential di-brominated species or phenolic compounds if water is not carefully excluded.[4][5]

  • Similar Polarity of Impurities: The structural similarity between the desired product and key impurities can make chromatographic separation difficult.

  • Product Stability: The compound's stability, particularly under strongly acidic or basic conditions, needs to be considered during work-up and purification.[2]

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments.

Problem 1: My crude NMR shows multiple aromatic/heterocyclic signals, suggesting a mixture of products.

  • Potential Cause 1: Incomplete Diazotization/Bromination. The most likely contaminant is the starting material, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. This amine is more polar than the desired brominated product.

  • Solution:

    • Column Chromatography: A well-optimized column chromatography protocol is the most effective way to separate the non-polar product from the polar starting material. See the detailed protocol in Section IV .

    • Acidic Wash: An acidic wash (e.g., with dilute HCl) during the work-up can help to remove the basic starting material by converting it into its water-soluble salt. However, be cautious as the product itself has a basic nitrogen on the pyridine ring and may also be partially extracted into the acidic aqueous layer. A careful pH adjustment is crucial.

  • Potential Cause 2: Formation of Di-brominated By-products. Although less common, over-bromination can occur, leading to di-brominated species. These are typically less polar than the mono-brominated product.

  • Solution:

    • Column Chromatography: Careful selection of the eluent system will be key to separating these closely related compounds. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is recommended. See Section IV for a starting point.

Problem 2: I'm struggling to get my compound to crystallize.

  • Potential Cause 1: Presence of Oily Impurities. Even small amounts of impurities can inhibit crystallization.

  • Solution:

    • Pre-purification: Attempt a quick purification by passing the crude material through a short plug of silica gel with a non-polar eluent to remove highly polar impurities.

    • Solvent Screening: A systematic approach to finding the right recrystallization solvent is crucial. See the detailed protocol in Section IV . Common solvent systems for similar heterocyclic compounds include isopropanol, acetonitrile, or mixtures of toluene and heptane.

  • Potential Cause 2: Inappropriate Solvent System. The chosen solvent may be too good or too poor a solvent for your compound.

  • Solution:

    • Systematic Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

Problem 3: My final product is colored (yellow to brown).

  • Potential Cause: Residual Copper Salts or Azo By-products. If a copper-catalyzed Sandmeyer reaction is used, residual copper salts can impart color. Azo-coupling side reactions can also produce colored impurities.

  • Solution:

    • Aqueous Wash with a Chelating Agent: During the work-up, wash the organic layer with an aqueous solution of a mild chelating agent like ammonium chloride or a dilute solution of EDTA to remove copper ions.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to adsorb colored impurities. The charcoal is then removed by filtration through celite. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[6] It should be protected from light and moisture.[7]

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity and identify the mass of any minor components.

  • HPLC: To obtain a quantitative measure of purity.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an effective alternative, especially for separating closely related compounds that are difficult to resolve by normal-phase chromatography. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and causes skin and eye irritation.[6] Work in a well-ventilated fume hood.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Start with 100% hexanes to elute very non-polar impurities.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A good starting gradient is from 0% to 20% ethyl acetate in hexanes.

    • The desired product is expected to elute at a moderate polarity. Monitor the fractions by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Troubleshooting Flowchart for Column Chromatography

G start Start Chromatography streaking Streaking on TLC plate? start->streaking add_modifier Add 1% triethylamine to eluent streaking->add_modifier Yes poor_separation Poor separation of spots? streaking->poor_separation No add_modifier->poor_separation shallow_gradient Use a shallower gradient poor_separation->shallow_gradient Yes no_elution Product not eluting? poor_separation->no_elution No shallow_gradient->no_elution increase_polarity Increase eluent polarity (e.g., up to 50% EtOAc or add MeOH) no_elution->increase_polarity Yes end Pure Product no_elution->end No increase_polarity->end

Caption: Troubleshooting workflow for column chromatography.

Protocol 2: Recrystallization

This protocol outlines a systematic approach to finding a suitable solvent for recrystallization.

Procedure:

  • Solvent Screening:

    • Place a small amount of the purified (or semi-purified) product into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., isopropanol, ethanol, acetonitrile, toluene, ethyl acetate).

    • Observe the solubility at room temperature.

    • Heat the test tubes in a water bath and observe if the compound dissolves.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath.

    • The ideal solvent will show poor solubility at room temperature, good solubility at high temperature, and will form crystals upon cooling.

  • Recrystallization:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can perform a hot filtration through a small pad of celite and activated charcoal.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Impurity Profile and Purification Strategy

Impurity Name/TypeStructurePolarity Relative to ProductRecommended Purification Method
Starting Material: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amineC₇H₁₁N₃SMore PolarColumn Chromatography, Acidic Wash
Potential By-product: Di-brominated derivativeC₇H₈Br₂N₂SLess PolarColumn Chromatography
Phenolic By-product C₇H₁₀N₂OSMore PolarColumn Chromatography, Base Wash

Logical Relationship of Purification Steps

G crude Crude Product from Reaction Work-up column Column Chromatography crude->column Removes polar and non-polar impurities recrystallization Recrystallization column->recrystallization Removes closely related impurities and improves crystalline form final_product High Purity Product (>99%) recrystallization->final_product

Caption: General purification workflow for the target compound.

V. References

  • Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates - ResearchGate. Available at: [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers - apicule. Available at: [Link]

  • US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents. Available at:

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC | Scilit. Available at: [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Chromatographic Separation of Pyridine and Adenine Nucleotides on Thin Layers of Poly(ethyleneimine) Cellulose - PubMed. Available at: [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH. Available at: [Link]

  • WO2018083213A1 - Preparation and purification processes of edoxaban tosylate monohydrate - Google Patents. Available at:

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Pharmaffiliates. Available at: [Link]

  • CN106316889A - Preparation method of Edoxaban intermediate - Google Patents. Available at:

  • CN112940012B - Preparation method of edoxaban and intermediate thereof - Google Patents. Available at:

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug - ResearchGate. Available at: [Link]

  • alkyl and alkylene bromides - Organic Syntheses Procedure. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - OUCI. Available at: [Link]

  • 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride | Chemsrc. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions for improved yield, purity, and reproducibility.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this Sandmeyer-type reaction can often be attributed to several critical parameters. A systematic approach to troubleshooting is recommended.

  • Purity of the Starting Amine: The purity of the starting material, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, is paramount. Impurities can interfere with the diazotization step. It is advisable to verify the purity of the amine by NMR or HPLC before proceeding.

  • Temperature Control During Diazotization: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1][2] Maintaining a temperature between 0-5 °C is crucial.[1][3] Exceeding this temperature can lead to decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield. Use an ice-salt bath for more effective temperature control.

  • Rate of Sodium Nitrite Addition: Slow, dropwise addition of the sodium nitrite solution is essential to maintain the low temperature and prevent localized overheating.[1] A rapid addition can lead to a surge in temperature and decomposition of the diazonium salt.

  • Stoichiometry of Reagents: Ensure the correct molar ratios of the starting amine, hydrobromic acid, and sodium nitrite are used. An excess of acid is generally recommended to ensure complete protonation of the amine and to generate the necessary nitrous acid in situ.[1]

  • Efficiency of the Bromide Displacement: The displacement of the diazonium group by bromide is catalyzed by copper(I) bromide. Ensure the CuBr is of good quality and used in the appropriate amount. In some cases, a combination of Cu(I) and Cu(II) salts can improve yields.[4]

Question 2: I am observing the formation of a dark brown or black tar-like substance in my reaction mixture. What is the cause and how can I prevent it?

Answer: The formation of tarry byproducts is a common issue in diazotization reactions and is often indicative of decomposition and unwanted side reactions.[5]

  • Cause: The primary cause is the decomposition of the diazonium salt, which can be triggered by elevated temperatures. Insufficient acidity can also lead to azo coupling side reactions between the diazonium salt and the unreacted starting amine, forming colored impurities.[1]

  • Prevention:

    • Strict Temperature Control: As mentioned, maintain the temperature rigorously between 0-5 °C throughout the diazotization process.

    • Sufficient Acidity: Use a sufficient excess of hydrobromic acid to ensure the reaction medium remains strongly acidic. This protonates the starting amine, preventing it from acting as a nucleophile and coupling with the diazonium salt.[1]

    • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can contain decomposition products that may catalyze side reactions.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

Answer: An incomplete reaction can be frustrating. Here are some potential causes and solutions:

  • Incomplete Diazotization: The initial diazotization step may be incomplete. This can be due to:

    • Insufficient Sodium Nitrite: Ensure the correct stoichiometry of sodium nitrite is used.

    • Poor Mixing: Inadequate stirring can lead to localized reagent concentrations and incomplete reaction. Ensure vigorous stirring throughout the addition of sodium nitrite.

  • Inactive Catalyst: The copper(I) bromide catalyst may be oxidized or of poor quality. It is recommended to use freshly purchased or properly stored CuBr.

  • Low Reaction Temperature for Bromination: While diazotization requires low temperatures, the subsequent Sandmeyer reaction (bromide displacement) may require a slightly higher temperature to proceed at a reasonable rate. After the diazotization is complete, a controlled warming of the reaction mixture may be necessary. The provided literature procedure suggests warming to 30°C.

Question 4: I am having difficulty purifying the final product. What are the likely impurities and what purification strategies do you recommend?

Answer: Purification of bromo-heterocyclic compounds can be challenging due to the presence of closely related impurities.

  • Likely Impurities:

    • Unreacted starting amine.

    • Phenolic byproducts from diazonium salt decomposition.

    • Azo-coupled dimers.

    • De-brominated product (5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine).

  • Purification Strategies:

    • Extraction: A thorough workup with an appropriate organic solvent (e.g., toluene, dichloromethane) is the first step. Washing the organic layer with a dilute base can help remove acidic impurities like phenols.

    • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.[6][7] This requires screening different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sandmeyer reaction for the synthesis of this compound?

A1: The reaction proceeds in two main stages:

  • Diazotization: The primary amine, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, reacts with nitrous acid (generated in situ from sodium nitrite and hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.[3][8]

  • Sandmeyer Reaction (Bromination): The diazonium salt is then treated with copper(I) bromide. A single electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[9][10]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting amine spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the ratio of starting material to product.[11][12]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a tightly closed container in an inert atmosphere at 2-8°C, protected from light and moisture.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is important to keep them in solution and use them immediately after preparation.[2]

  • Hydrobromic Acid: Concentrated hydrobromic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Nitrogen Gas Evolution: The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction is performed in a well-ventilated area or a fume hood to prevent pressure buildup.

III. Experimental Protocol for Optimization

This protocol provides a starting point for the synthesis and a framework for systematic optimization.

Step 1: Diazotization

  • To a stirred solution of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in 48% hydrobromic acid (7-10 vol) at 0-5 °C, add a solution of sodium nitrite (1.0-1.2 eq) in water (3 vol) dropwise over 1-2 hours.

  • Maintain the temperature below 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (0.2-1.0 eq) in 48% hydrobromic acid (1-2 vol).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 30-50 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent such as toluene or dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation for Optimization

A Design of Experiments (DoE) approach can be highly effective for optimizing this reaction. Key parameters to investigate include:

ParameterRange to InvestigateRationale
Temperature of Diazotization 0-5 °C, 5-10 °CTo assess the impact on diazonium salt stability and yield.[1]
Equivalents of NaNO₂ 1.0, 1.1, 1.2 eqTo ensure complete diazotization without excessive side reactions.
Equivalents of CuBr 0.2, 0.5, 1.0 eqTo determine the optimal catalytic loading for efficient bromination.[4]
Temperature of Bromination 25 °C, 40 °C, 60 °CTo find the balance between reaction rate and product stability.
Reaction Time 2h, 6h, 12h, 24hTo determine the time required for complete conversion.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_tar Troubleshooting Tar Formation cluster_incomplete Troubleshooting Incomplete Reaction start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield tar_formation Tar Formation incomplete_reaction Incomplete Reaction issue->low_yield Yes end Successful Synthesis issue->end No check_amine_purity Check Starting Amine Purity low_yield->check_amine_purity verify_temp_control Strict Temperature Control (0-5 °C) tar_formation->verify_temp_control verify_nitrite_stoich Verify NaNO₂ Stoichiometry incomplete_reaction->verify_nitrite_stoich check_temp_diaz Verify Diazotization Temperature (0-5 °C) check_amine_purity->check_temp_diaz check_nitrite_add Check Rate of NaNO₂ Addition check_temp_diaz->check_nitrite_add check_cu_quality Assess CuBr Quality/Amount check_nitrite_add->check_cu_quality check_cu_quality->end check_acidity Ensure Sufficient HBr verify_temp_control->check_acidity check_acidity->end check_stirring Ensure Vigorous Stirring verify_nitrite_stoich->check_stirring optimize_brom_temp Optimize Bromination Temperature check_stirring->optimize_brom_temp optimize_brom_temp->end

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine.

Welcome to the technical support resource for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, including Edoxaban.[1] This guide is designed for chemistry professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical Sandmeyer bromination step of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue and can often be attributed to several competing side reactions or suboptimal conditions during the diazotization and Sandmeyer stages. The primary causes include:

  • Formation of 2-Hydroxy Byproduct: The diazonium salt intermediate is susceptible to reaction with water, especially at elevated temperatures, leading to the formation of 2-Hydroxy-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. This is often the most significant yield-reducing pathway.[2][3]

  • Incomplete Diazotization: If the initial reaction of the 2-amino precursor with the nitrite source is incomplete, the unreacted starting material will not proceed to the final product, directly impacting the overall yield.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature during their formation and subsequent reaction is not strictly controlled (ideally 0-5 °C), premature decomposition can occur, leading to a mixture of byproducts and reduced yield.[4]

  • Reductive Dediazoniation: The diazonium group can be prematurely replaced by a hydrogen atom, yielding the byproduct 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine.

  • Mechanical Losses: During the workup phase, especially the neutralization and extraction steps, significant product loss can occur if phase separation is poor or if extractions are not exhaustive.[5]

Q2: I'm observing a significant byproduct that is more polar than my product. Mass spectrometry suggests it's the corresponding 2-hydroxy compound. How can I prevent its formation?

A2: The formation of the 2-hydroxy analog is a classic byproduct in Sandmeyer reactions when water acts as a nucleophile.[3] To minimize this, consider the following critical adjustments:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process (the dropwise addition of sodium nitrite) and the subsequent addition to the copper(I) bromide solution.[5] An ice/salt bath is recommended for robust temperature management.

  • Minimize Water Content: While the reaction is typically run in an aqueous acidic medium, using highly concentrated hydrobromic acid can reduce the relative amount of available water. Ensure all reagents and solvents are pre-chilled.

  • Controlled Reagent Addition: The slow, dropwise addition of the sodium nitrite solution is crucial.[5] This prevents localized temperature spikes from the exothermic reaction and ensures the diazonium salt is consumed by the bromide nucleophile as it forms, rather than reacting with water.

  • Efficient Stirring: Vigorous stirring ensures rapid mixing and heat dissipation, preventing localized areas of high diazonium salt concentration and temperature, which would favor the hydroxylation side reaction.

Q3: My analysis (LC-MS/NMR) shows the presence of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (without the bromine). What reaction condition favors this byproduct?

A3: The formation of the hydro-dediazoniation product (replacement of -N₂⁺ with -H) is a known side reaction in diazonium chemistry. This is often promoted by certain reducing agents or radical chain pathways. Key factors include:

  • Source of Nitrite: Using an excess of nitrous acid or an inappropriate nitrite source can sometimes lead to side reactions. Ensure the stoichiometry of your sodium nitrite is precise (typically 1.0 to 1.1 equivalents).

  • Presence of Reducing Agents: Any adventitious reducing agents in the reaction mixture can promote the formation of the reduced byproduct. Ensure the quality of your starting materials and solvents.

  • Reaction Solvent: While less common in aqueous Sandmeyer reactions, in some solvent systems (like ethanol), the solvent itself can act as a reducing agent. This is not the primary pathway in the standard aqueous HBr synthesis but is a point to consider if modifications to the solvent system have been made.

Q4: The reaction mixture turns dark, and I'm isolating a tar-like substance instead of a clean product. What could be causing this?

A4: The formation of dark, often polymeric, materials is typically a result of diazonium salt decomposition and subsequent azo coupling reactions.[4] The highly reactive diazonium salt can act as an electrophile and attack other electron-rich aromatic rings (like the starting amine or the product) to form colored azo compounds.

To prevent this:

  • Maintain High Acidity: The reaction must be kept strongly acidic (using excess hydrobromic acid) to ensure the starting 2-amino compound is fully protonated.[4] The protonated amine is deactivated towards electrophilic attack by the diazonium salt, thus preventing azo coupling.

  • Ensure Complete Diazotization: Unreacted 2-amino starting material is a prime target for azo coupling. Monitor the reaction for the disappearance of the starting amine before proceeding. A simple test with starch-iodide paper can check for the presence of excess nitrous acid, indicating the amine has been consumed.

  • Temperature Control: As mentioned previously, higher temperatures accelerate the decomposition of the diazonium salt into highly reactive radical species that can lead to polymerization and tar formation.

Q5: I see a significant amount of my 2-amino starting material remaining after the reaction. How can I drive the reaction to completion?

A5: Incomplete conversion of the starting amine is almost always an issue with the diazotization step.

  • Stoichiometry of Sodium Nitrite: Ensure that at least one full equivalent of sodium nitrite is used relative to the 2-amino starting material. It is common practice to use a slight excess (e.g., 1.05 equivalents) to ensure all the amine reacts.

  • Purity of Sodium Nitrite: Sodium nitrite can degrade over time. Use a fresh, high-purity source.

  • Acid Concentration: Sufficiently high acidity is required to generate nitrous acid (HNO₂) in situ from sodium nitrite. The protocol specifies using 48% hydrobromic acid, which serves both as the acid catalyst and the bromide source.[5] Insufficient acid will lead to incomplete diazotization.

  • Reaction Time and Temperature: While low temperature is critical, allow sufficient time for the reaction to complete after the nitrite addition. Stirring for an additional 30-60 minutes at 0-5 °C before proceeding to the Sandmeyer step is advisable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the key bromination step?

A1: The conversion of the 2-amino group to the 2-bromo group proceeds via a Sandmeyer reaction. This is a radical-nucleophilic aromatic substitution.[2] The key steps are:

  • Diazotization: The primary amino group reacts with nitrous acid (formed in situ from NaNO₂ and HBr) to form a stable diazonium salt (-N₂⁺).

  • Single Electron Transfer (SET): The copper(I) bromide catalyst transfers a single electron to the diazonium salt.

  • Loss of Nitrogen: The resulting intermediate rapidly loses dinitrogen gas (N₂), a thermodynamically highly favorable step, to generate an aryl radical.

  • Halogen Transfer: This aryl radical then abstracts a bromine atom from a copper(II) bromide species, forming the final 2-bromo product and regenerating the copper(I) catalyst.[2][3]

Q2: What are the critical temperature control parameters for this synthesis?

A2: Temperature is arguably the most critical parameter. The process should be divided into two temperature-controlled stages:

  • Diazotization (NaNO₂ addition): Strictly maintain 0 to 5 °C . Above this range, the diazonium salt will prematurely decompose or react with water.[5]

  • Sandmeyer Reaction (Addition to CuBr): While the initial addition should be done cold, the reaction is sometimes gently warmed to room temperature or slightly above (e.g., 30 °C) to ensure the complete decomposition of the diazonium salt and loss of N₂ gas, driving the reaction to completion.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: Monitoring can be challenging in situ due to the reactive intermediates. However, a combination of methods is effective:

  • Starch-Iodide Paper: During the diazotization step, periodically touch a glass rod dipped in the reaction mixture to starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, which implies that all the primary amine has been consumed.

  • TLC Analysis: Thin-Layer Chromatography is the best method for monitoring the overall reaction progress. A sample can be quenched in a sodium bicarbonate solution, extracted with a solvent like ethyl acetate, and spotted on a TLC plate. This allows you to visualize the disappearance of the 2-amino starting material and the appearance of the 2-bromo product.

  • Visual Cues: The vigorous evolution of nitrogen gas upon addition of the diazonium salt solution to the copper bromide catalyst is a strong indicator that the Sandmeyer reaction is proceeding.

Q4: What are the best practices for purifying the final product?

A4: The typical purification involves several steps:

  • Neutralization: After the reaction is complete, the mixture is carefully neutralized with a base like sodium hydroxide to a high pH (e.g., pH 12.5).[5] This deprotonates the product, making it soluble in organic solvents.

  • Extraction: The product is extracted from the aqueous layer into an appropriate organic solvent, such as toluene or dichloromethane.[5] Multiple extractions are recommended to maximize recovery.

  • Washing & Drying: The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.[5]

  • Further Purification: If significant impurities remain, column chromatography on silica gel is a viable option. For removing minor colored impurities or achieving high purity, recrystallization from a suitable solvent system can also be effective.

Part 3: Data & Visualizations

Table 1: Impact of Reaction Parameters on Byproduct Formation
ParameterConditionPrimary Byproduct FavoredRationale
Temperature > 10 °C during Diazotization2-Hydroxy-5-methyl...Increased rate of reaction between diazonium salt and water.[2]
Acidity (HBr) Insufficient (pH > 1)Azo compounds (Tars)Unreacted amine couples with diazonium salt.[4]
NaNO₂ Stoichiometry < 1.0 equivalentUnreacted 2-Amino...Incomplete diazotization of the starting material.
NaNO₂ Stoichiometry >> 1.1 equivalentsPotential for side reactionsExcess nitrous acid can lead to other undesired pathways.
Water Concentration High (Dilute Acid)2-Hydroxy-5-methyl...Water acts as a competing nucleophile.[3]
Diagram 1: Reaction Pathway and Byproduct Formation

This diagram illustrates the main synthetic route to the target compound and the points at which common byproducts diverge.

Synthesis_Byproducts SM 5-Methyl-4,5,6,7-tetrahydro- thiazolo[5,4-c]pyridin-2-amine DS Diazonium Salt Intermediate SM->DS AZO Azo Coupling Byproducts (Tars) SM->AZO PROD 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[4,5-c]pyridine DS->PROD CuBr HYDROXY 2-Hydroxy Byproduct DS->HYDROXY H₂O (High Temp) REDUCED Reduced Byproduct (H-substituted) DS->REDUCED Reducing Agent DS->AZO + Unreacted Amine (Low Acidity) Troubleshooting_Yield start Low Yield Observed check_sm Starting Material in Crude? start->check_sm check_polar Polar Byproduct Dominant? check_sm->check_polar No incomplete_reac Incomplete Diazotization - Check NaNO₂ stoichiometry - Check acidity check_sm->incomplete_reac Yes check_tar Significant Tar Formation? check_polar->check_tar No hydroxy_form Hydroxylation Issue - Lower reaction temp (0-5°C) - Control nitrite addition rate check_polar->hydroxy_form Yes azo_couple Azo Coupling Issue - Increase HBr concentration - Ensure complete diazotization check_tar->azo_couple Yes other Check Workup/Extraction - Ensure proper pH - Perform multiple extractions check_tar->other No

Caption: Decision tree for troubleshooting low product yield.

References

  • ResearchGate. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Retrieved from [Link]

  • Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. The Journal of Organic Chemistry.
  • Google Patents. (2011). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • ORGANIC NAME REACTIONS. (n.d.). Sandmeyer's reaction. Retrieved from [Link]

  • apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

Sources

Technical Support Center: Stability and Degradation of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS No. 143150-92-9). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this critical synthetic intermediate. Our goal is to empower you to anticipate stability challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

This compound, a key building block in the synthesis of various pharmacologically active molecules, possesses a unique heterocyclic structure that dictates its chemical behavior.[1] Understanding its stability profile is not merely a procedural formality but a cornerstone of reliable and reproducible research. This guide moves from frequently asked questions for quick reference to in-depth troubleshooting scenarios and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the stability and handling of this compound.

Q1: What are the recommended long-term storage and daily handling conditions for this compound?

A1: Proper storage is critical to prevent degradation. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It should be protected from light and moisture.[2][3] For daily lab use, it is a colorless to pale yellow solid that is soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4] Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Q2: What are the primary predicted degradation pathways for this molecule?

A2: Based on its structure—a fused thiazole-pyridine system with a bromo substituent—the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodecomposition.

  • Hydrolysis: The compound may be susceptible to decomposition under strong acidic or basic conditions.[4][5] The C-Br bond on the electron-rich thiazole ring could be a target for nucleophilic substitution by water or hydroxide, leading to the corresponding 2-hydroxy derivative.

  • Oxidation: The tertiary amine within the tetrahydropyridine ring and the sulfur atom in the thiazole ring are potential sites for oxidation. Oxidative stress can lead to the formation of N-oxides or sulfoxides, respectively.

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl or other conjugated systems, can be sensitive to light.[6] Exposure to UV or even strong visible light may initiate radical reactions or complex rearrangements, potentially involving the cleavage of the thiazole ring.[7]

Q3: How does the 2-bromo substituent influence the molecule's stability and reactivity?

A3: The bromine atom is a key functional group that significantly influences the molecule's reactivity. It activates the C2 position of the thiazole ring, making it susceptible to nucleophilic substitution reactions.[8] While this is useful for synthetic transformations, it can also be a liability, as trace nucleophiles (like water) can lead to degradation. Furthermore, bromo-substituted heterocyclic compounds can undergo dehalogenation under certain reductive conditions or upon exposure to specific catalysts or light.

Q4: What is the recommended initial analytical method to assess the purity and stability of a newly received or synthesized batch?

A4: A high-performance liquid chromatography (HPLC) method with UV detection is the most suitable initial technique.[5] It is a robust method for assessing purity and can be readily adapted to become a "stability-indicating method." This involves developing a separation that can resolve the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the mass of any impurities or degradants formed.[7][9]

Section 2: Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format, providing causal explanations and actionable steps.

Problem 1: Rapid Degradation Observed in Solution
  • Symptoms: You observe new, unexpected peaks appearing in your HPLC or LC-MS chromatograms shortly after dissolving the compound. The solution may develop a yellow or brown tint. Your reaction yields are lower than expected.

  • Potential Causes:

    • Solvent Reactivity: Protic solvents (e.g., methanol, water) may be acting as nucleophiles, slowly displacing the bromide. Acidity or basicity of the solvent can catalyze this process.

    • pH Effects: If your reaction medium is strongly acidic or basic, it can accelerate the hydrolysis of the compound.[4]

    • Oxidation: Dissolved oxygen in the solvent, especially when heated or exposed to light, can oxidize the tertiary amine or the sulfur atom.

    • Photodegradation: Ambient laboratory light, particularly if the solution is left on the bench for an extended period, can induce photochemical degradation.[6][7]

  • Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Solution start Symptom: Unexpected Peaks in HPLC check_solvent Step 1: Solvent Check Analyze in Aprotic Solvent (e.g., Acetonitrile, THF) start->check_solvent Is solvent protic? check_ph Step 2: pH Control Buffer solution to pH 6-7 check_solvent->check_ph Degradation persists? sol_solvent Use dry, aprotic solvents. Prepare solutions fresh. check_solvent->sol_solvent Identifies Solvent Issue check_light Step 3: Light Exclusion Repeat experiment in amber vial or dark check_ph->check_light Degradation persists? sol_ph Adjust reaction pH to neutral if possible. check_ph->sol_ph Identifies pH Issue check_air Step 4: Inert Atmosphere Degas solvent and run under N2 or Ar check_light->check_air Degradation persists? sol_light Protect solutions from light at all times. check_light->sol_light Identifies Light Issue sol_air Use degassed solvents and maintain an inert atmosphere. check_air->sol_air Identifies Oxidation Issue

Caption: Troubleshooting workflow for solution-based degradation.

Problem 2: Inconsistent or Diminishing Activity in Biological Assays
  • Symptoms: You observe high variability in your biological assay results (e.g., IC50 values) between experiments or a time-dependent loss of compound activity when stored in assay buffer.

  • Potential Causes:

    • Aqueous Buffer Instability: The compound may be degrading in the aqueous, buffered conditions of the biological assay. This is a common issue for compounds susceptible to hydrolysis.

    • Interaction with Assay Components: Components in the assay medium (e.g., proteins, reducing agents like DTT) could be reacting with your compound. The C-Br bond is susceptible to nucleophilic attack by thiols.

    • Adsorption to Plastics: The compound may adsorb to the surface of microplates or pipette tips, reducing its effective concentration.

  • Solutions:

    • Assess Buffer Stability: Perform a time-course experiment. Prepare a stock solution of the compound in your final assay buffer, incubate it under the same conditions as your assay (e.g., 37°C), and analyze samples by HPLC at different time points (e.g., 0, 1, 2, 4, 24 hours). This will quantify the rate of degradation.

    • Modify Stock Solution Protocol: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO. Store these stocks at -20°C or -80°C. Perform the final dilution into the aqueous assay buffer immediately before starting the experiment to minimize the compound's exposure time to aqueous conditions.

    • Use Low-Binding Labware: If adsorption is suspected, switch to low-protein-binding microplates and pipette tips.

Section 3: Experimental Protocol

Protocol 1: A General Framework for a Forced Degradation Study

Forced degradation (or stress testing) is essential for systematically identifying potential degradation products and developing a robust, stability-indicating analytical method.[10][11] This protocol outlines the typical stress conditions.

Objective: To generate potential degradation products and determine the intrinsic stability of this compound.

Materials:

  • The target compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, oven.

Workflow Diagram:

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxid Oxidation 3% H2O2, RT start->oxid therm Thermal Stress Solid & Solution, 80°C start->therm photo Photolytic Stress ICH Q1B conditions start->photo analyze Analyze Samples by HPLC (Time points: 0, 2, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify G cluster_products Potential Degradation Products parent This compound C₇H₉BrN₂S hydrolysis 2-Hydroxy Derivative C₇H₁₀N₂OS parent->hydrolysis Hydrolysis (Acid/Base) n_oxide N-Oxide Derivative C₇H₉BrN₂OS parent->n_oxide Oxidation (on Pyridine N) s_oxide S-Oxide Derivative C₇H₉BrN₂OS parent->s_oxide Oxidation (on Thiazole S)

Caption: Predicted primary degradation pathways.

Section 5: References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

  • ChemBK. (2024). 2-bromo-5-methyl-6,7-dihydro-4H-t[2][5]hiazolo[5,4-c]pyridine. ChemBK.com. 122][5]hiazolo[5,4-c]pyridine

  • ResearchGate. (2009). Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.com.

  • Clinivex. (n.d.). 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Clinivex.com.

  • Sleno, L., & Volmer, D. A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.

  • Reddy, G. K., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications.

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • ChemicalBook. (2023). 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. ChemicalBook.com.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. SigmaAldrich.com.

  • Google Patents. (2011). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Google Patents.

  • BLDpharm. (n.d.). 143150-92-9|2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. BLDpharm.com.

  • Koutentis, P. A., et al. (2021). Benzo[1,2-d:4,5-d′]bis(t[2][4][5]hiadiazole) and Its Bromo Derivatives. PubMed Central.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry, 3rd Edition. Longman.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. This crucial intermediate, notably used in the synthesis of the anticoagulant drug Edoxaban[1], is typically synthesized via a Sandmeyer-type reaction from its 2-amino precursor. While the reaction is well-established, achieving a consistently high yield requires careful control over several critical parameters.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices, offering a self-validating system to troubleshoot and optimize your synthesis.

Core Synthesis Overview

The primary route to this compound involves the diazotization of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, followed by a copper-catalyzed bromination. This process is a variation of the classic Sandmeyer reaction.[2][3]

Synthesis_Workflow SM Starting Material: 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridin-2-amine Diazonium Diazonium Salt Formation (HBr, NaNO₂) SM->Diazonium Step 1 Temp: 0-15°C Sandmeyer Sandmeyer Reaction (CuBr catalyst) Diazonium->Sandmeyer Step 2 Temp: < 30°C Workup Workup & Isolation (Neutralization, Extraction) Sandmeyer->Workup Step 3 Product Final Product: 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine Workup->Product

Caption: High-level workflow for the synthesis.

Recommended Experimental Protocol

This protocol is synthesized from established procedures to provide a robust baseline for achieving good yields.[4]

Materials:

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • 5N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Vessel Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the starting amine (1.0 eq) in deionized water (10 vol).

  • Acidification: Cool the suspension to 0-5°C in an ice bath. Slowly add 48% hydrobromic acid (approx. 7 vol) dropwise, ensuring the internal temperature does not exceed 15°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.0-1.05 eq) in water (3 vol). Add this solution dropwise to the reaction mixture over 1.5-2 hours, maintaining the internal temperature strictly between 0-5°C.

    • In-Process Check (IPC): After addition is complete, stir for 30 minutes. Test for excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates complete diazotization. If negative, add a small additional portion of the nitrite solution.

  • Sandmeyer Reaction: Once diazotization is complete, slowly warm the reaction mixture to 30°C. Stir at this temperature for 20-24 hours. The loss of nitrogen gas (N₂) will be observed.

    • IPC: Monitor the disappearance of the diazonium salt intermediate and the formation of the product by TLC or HPLC.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to 10-15°C. Carefully neutralize by adding 5N aqueous sodium hydroxide until the pH is strongly basic (pH > 12.5). This step is critical to convert the product hydrobromide salt to its free base for extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (20 vol, then 10 vol).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to yield the crude product.

Troubleshooting Guide (Question & Answer)
Q1: My overall yield is consistently below 50%. What are the primary factors to investigate?

Low yield is the most common issue and is rarely due to a single factor. It's typically a combination of incomplete reaction, side-product formation, and mechanical loss during workup. Use the following flowchart to diagnose the likely cause.

Troubleshooting_Flowchart start Low Yield Observed q1 Did you confirm full conversion by TLC/HPLC before workup? start->q1 a1_yes Yes, conversion was >95% q1->a1_yes Yes a1_no No, significant starting material remains q1->a1_no No workup_issue Issue is likely in Workup/Isolation. Check pH during neutralization (>12.5). Review extraction solvent and technique. Avoid overheating during concentration. a1_yes->workup_issue reaction_issue Issue is in the reaction itself. Proceed to next diagnostic. a1_no->reaction_issue q2 Is the reaction mixture dark/tarry? Are there many spots on TLC? reaction_issue->q2 a2_yes Yes, complex mixture q2->a2_yes Yes a2_no No, relatively clean but incomplete reaction q2->a2_no No side_reactions Side reactions are dominant. Focus on strict temperature control (0-5°C) during diazotization. Ensure slow, subsurface addition of NaNO₂. a2_yes->side_reactions incomplete_diaz Incomplete diazotization is likely. Verify NaNO₂ purity and stoichiometry (use 1.0-1.05 eq). Check for excess nitrous acid post-addition using starch-iodide paper. a2_no->incomplete_diaz

Caption: Diagnostic flowchart for troubleshooting low yields.

Q2: I'm observing a significant byproduct with a mass corresponding to a hydroxyl group replacing the bromine. How can I prevent this?

This indicates the formation of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-ol.

  • Causality: The aryl diazonium salt intermediate is susceptible to nucleophilic attack by water, a reaction that is highly temperature-dependent.[3] If the temperature during the diazotization or the subsequent copper-catalyzed reaction rises too high (e.g., above 30-40°C), this side reaction can become a major pathway, leading to the phenolic byproduct and reducing the yield of the desired bromo-compound.

  • Solution:

    • Strict Temperature Control: The diazotization step is the most critical. Maintain the temperature rigorously between 0°C and 5°C. Use a reliable cooling bath (ice-salt or cryocooler) and monitor the internal temperature, not the bath temperature.

    • Controlled Warming: After diazotization is complete, warm the reaction mixture slowly to the target temperature (30°C). Avoid rapid heating, which can cause localized hot spots.

Q3: My reaction mixture turns very dark, and the crude product is an oily tar that is difficult to purify. What is happening?

A dark, complex mixture suggests decomposition and competing side reactions.

  • Causality: Besides the formation of the phenol, diazonium salts can undergo several undesirable reactions.[5]

    • Azo Coupling: The diazonium salt (an electrophile) can couple with the electron-rich starting amine (a nucleophile) to form brightly colored azo compounds. This happens if the diazotization is slow or incomplete, allowing both species to be present simultaneously.

    • Radical Reactions: The Sandmeyer reaction proceeds via radical intermediates.[3] Poorly controlled reactions can lead to a cascade of radical side reactions, resulting in polymerization and tar formation.

  • Solution:

    • Efficient Stirring: Ensure the reaction mixture is well-agitated to dissipate heat and mix reagents quickly.

    • Subsurface Addition: Add the sodium nitrite solution below the surface of the reaction mixture. This ensures it reacts immediately with the acidified amine rather than decomposing or reacting at the surface.

    • Correct Stoichiometry: An excess of sodium nitrite is not always better. Use a slight excess (1.0-1.05 equivalents) to ensure full conversion, but a large excess can lead to unwanted side reactions.

Q4: My workup is problematic. I get a low yield from the organic extract even when the reaction appears complete by HPLC.

This points to a loss of product during isolation.

  • Causality: The product is a tertiary amine and can exist as a free base or a protonated salt (e.g., hydrobromide). The free base is soluble in organic solvents like toluene, while the salt is highly soluble in the aqueous layer. If neutralization is incomplete, a significant portion of the product will remain in the aqueous phase and be discarded.

  • Solution:

    • Confirm pH: Do not just add a set volume of base. Use pH paper or a pH meter to confirm that the aqueous layer is strongly alkaline (pH > 12.5) after neutralization.[4] Stir for 15-20 minutes after adding the base to ensure complete deprotonation.

    • Solvent Choice: Toluene is a good choice for extraction.[4] Dichloromethane or ethyl acetate can also be used, but may form more stable emulsions.

    • Managing Emulsions: If an emulsion forms at the interface, it can trap the product. To break it, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of this Sandmeyer reaction? The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[3]

Mechanism Ar-N₂⁺ Thiazole-N₂⁺ Ar• Thiazole Radical Ar-N₂⁺->Ar• + N₂ + Cu(II)X₂ Ar-X 2-Bromo-Thiazole Product Ar•->Ar-X + Cu(I)X Cu(I)X Cu(I)Br Cu(II)X₂ Cu(II)Br₂

Caption: Simplified Sandmeyer reaction mechanism.

Q2: Are there any significant safety concerns with this reaction? Yes.

  • Diazonium Salts: Solid diazonium salts can be shock-sensitive and explosive. The key safety principle is to never isolate the diazonium salt . It should always be generated in situ and used immediately in solution at low temperatures.

  • Sodium Nitrite: It is a strong oxidizer and is toxic. Avoid contact with skin and eyes.

  • Hydrobromic Acid: It is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the vessel is not sealed and has adequate venting.

Q3: How critical is the purity of the starting 2-amino compound? Extremely critical. Impurities in the starting material can interfere with the diazotization step or introduce side products that are difficult to remove later. It is recommended to use a starting material with >98% purity.

Q4: Can I use CuBr₂ instead of generating CuBr in situ? Yes, copper(II) bromide can also be used and is often employed in similar brominations.[5][6] However, the classic Sandmeyer reaction mechanism involves a Cu(I) species as the active catalyst.[3] In practice, both have been shown to be effective, but Cu(I) sometimes gives cleaner reactions and higher yields by minimizing certain side reactions. If using CuBr₂, the mechanism may involve an initial reduction to Cu(I) by the nitrite or other species in the mixture.

Data Summary Table
ParameterRecommended ConditionRationale / Common Pitfall
Starting Amine Purity > 98%Impurities can lead to side reactions and purification issues.
Diazotization Temp. 0 - 5 °CPrevents decomposition of the diazonium salt and formation of phenol byproduct.
NaNO₂ Stoichiometry 1.0 - 1.05 equivalentsEnsures complete reaction without promoting side reactions from a large excess.
Reaction Temp. 25 - 30 °CAllows for the controlled decomposition of the diazonium salt and product formation.
Workup pH > 12.5Ensures the product is in its free base form for efficient extraction into the organic phase.
Concentration Temp. < 40 °CPrevents thermal degradation of the final product.
References
  • Gommaa, A. M., et al. (2018). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts . National Institutes of Health (NIH). Available at: [Link]

  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Google Patents (US8058440B2).
  • Ullah, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review . National Institutes of Health (NIH). Available at: [Link]

  • Sandmeyer reaction . Wikipedia. Available at: [Link]

  • 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers . apicule. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the purity assessment of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS No: 143150-92-9). This compound is a key intermediate in the synthesis of the Active Pharmaceutical Ingredient (API) Edoxaban, making its purity profile a critical quality attribute.[1] This document is structured to provide both foundational knowledge through FAQs and practical, hands-on advice through detailed troubleshooting guides and experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical strategy for this specific molecule.

Q1: What are the primary analytical techniques recommended for the purity assessment of this compound?

The purity assessment of this compound typically relies on a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for quantifying the main component and its non-volatile organic impurities. Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector, is employed to detect and quantify volatile impurities and residual solvents. For structural confirmation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][3]

Q2: What are the likely process-related impurities I should be looking for?

Based on common synthetic routes, such as the bromination of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, potential impurities include:[4][5]

  • Starting Materials: Unreacted 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.

  • Reagents: Residual reagents from the bromination and methylation steps.

  • By-products: Compounds formed from side reactions, such as over-brominated species or isomers. A known process involves transforming a protected piperidone into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by bromination and methylation, which can introduce various intermediates and by-products.[5]

Q3: Why are forced degradation studies necessary for an intermediate like this?

Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method.[6][7] By subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), we can intentionally generate degradation products.[6][8] This serves two main purposes:

  • Method Specificity: It demonstrates that the analytical method can separate the main compound from all potential degradation products, ensuring that a purity value is accurate and not inflated by co-eluting species.[9][10]

  • Degradation Pathway Insight: It provides valuable information about the molecule's intrinsic stability, helping to define appropriate storage and handling conditions and predict potential degradation products that might form during long-term stability studies.[7]

Q4: How do I select an appropriate HPLC column for this analysis?

The choice of an HPLC column is critical for achieving good separation. For this compound, which is a moderately polar heterocyclic compound, a reversed-phase C18 column is an excellent starting point. Key considerations include:

  • Particle Size: 3 µm or 1.8 µm particles provide higher efficiency and better resolution for complex impurity profiles.

  • Column Dimensions: A 150 mm x 4.6 mm column is a standard workhorse, while shorter columns (50-100 mm) can be used for faster analyses if resolution is sufficient.

  • End-capping: A well-end-capped column is recommended to minimize peak tailing for the basic amine groups in the molecule's structure.

Q5: What is the importance of method validation and what parameters are essential?

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[11][12] It is a regulatory requirement and ensures the reliability and consistency of results.[13] For an impurity method, the key validation parameters, as defined by the International Council for Harmonisation (ICH), include:[9][10]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10][12]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be accurately and precisely quantified.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Part 2: Troubleshooting Guides

This section provides practical solutions to common issues encountered during the analysis.

HPLC Method Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between the basic analyte and residual silanols on the column packing. 2. Column overload. 3. Column degradation (void formation).1. Add a competing base like triethylamine (0.1%) or use a low-ionic-strength buffer (e.g., 10-20 mM phosphate or formate) in the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Reverse-flush the column or replace it if performance does not improve.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks.1. Ensure mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valve. 2. Use a column oven to maintain a constant temperature (e.g., 30-40 °C). 3. Perform pump maintenance and check for pressure fluctuations and leaks.
Poor Resolution 1. Inappropriate mobile phase strength or pH. 2. Suboptimal gradient profile. 3. Column aging or contamination.1. Adjust the organic modifier (acetonitrile/methanol) percentage. Optimize the mobile phase pH to control the ionization state of the analyte and impurities. 2. Make the gradient shallower to increase separation between closely eluting peaks. 3. Clean the column with a strong solvent wash series or replace the column.
High Baseline Noise 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Detector lamp nearing the end of its life.1. Thoroughly degas the mobile phase. 2. Flush the system with high-purity solvents. Flush the detector flow cell. 3. Replace the detector lamp.
Sample Preparation Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Dissolution 1. Incorrect solvent choice. 2. Sample concentration is too high (exceeds solubility).1. Test different diluents. A mixture of water/acetonitrile or water/methanol is a good starting point. 2. Lower the sample concentration. Use sonication to aid dissolution.
Analyte Degradation in Diluent 1. The diluent is not pH-neutral, causing acid/base hydrolysis. 2. The sample solution is unstable over time.1. Use a buffered diluent or a neutral solvent mixture. 2. Perform a sample solution stability study to determine how long the prepared sample can be stored before analysis without significant degradation.[9]

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for method development and can be adapted as needed.

Protocol 1: HPLC-UV Method for Purity and Impurity Quantification

This method is designed to be a stability-indicating RP-HPLC method.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    25.0 70
    30.0 95
    35.0 95
    35.1 5

    | 40.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to get a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to get a concentration of 100 µg/mL.

3. System Suitability:

  • Inject the standard solution five times.

  • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The %RSD for the peak area should be ≤ 2.0%.

4. Calculation:

  • Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities. % Impurity = (Area_impurity / Total_Area) * 100

Protocol 2: Conducting a Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the HPLC method.[6][7]

1. Prepare Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile/Water (50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in diluent before analysis.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid.

  • Dilute all stressed samples to a final concentration of approximately 100 µg/mL.

  • Analyze using the HPLC method described in Protocol 1.

  • Analysis Goal: Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being obscured by secondary degradation.[7]

Visualized Workflows

Overall Purity Assessment Workflow

G cluster_0 Sample Receipt & Preparation cluster_1 Primary Analysis cluster_2 Impurity Investigation cluster_3 Final Report Sample Test Sample of 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine Prep Prepare Sample Solution (e.g., 100 µg/mL in ACN/H2O) Sample->Prep HPLC HPLC-UV Analysis (Purity & Impurities) Prep->HPLC GC GC-MS Analysis (Residual Solvents) Prep->GC Forced Forced Degradation (Acid, Base, Peroxide, etc.) HPLC->Forced If unknown peaks are observed Report Certificate of Analysis (CoA) - Purity Assay - Impurity Profile - Residual Solvents HPLC->Report GC->Report LCMS LC-MS (Impurity ID) Forced->LCMS NMR NMR (Structure Elucidation) LCMS->NMR NMR->Report

Caption: Workflow for the comprehensive purity assessment of the target compound.

Troubleshooting HPLC Peak Tailing

G Start Is the main peak tailing? CheckConc Reduce sample concentration. Did it improve? Start->CheckConc Yes OK Problem Solved Start->OK No AddModifier Add mobile phase modifier (e.g., 0.1% TFA or TEA). Did it improve? CheckConc->AddModifier No CheckConc->OK Yes CheckColumn Try a different column (e.g., with different end-capping). Did it improve? AddModifier->CheckColumn No AddModifier->OK Yes CheckColumn->OK Yes Consult Consult Sr. Scientist CheckColumn->Consult No

Caption: Decision tree for troubleshooting chromatographic peak tailing.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine(143150-92-9) 1H NMR spectrum. ChemicalBook.
  • 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride. ChemicalBook.
  • 143150-92-9|2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. BLDpharm.
  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9)
  • 143150-92-9 | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • 2-BroMo-5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. ChemicalBook.
  • 2-bromo-5-methyl-6,7-dihydro-4H-[9][11]thiazolo[5,4-c]pyridine. ChemBK.

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Sigma-Aldrich.
  • 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Clinivex.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • 365996-07-2|2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. BLDpharm.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

Sources

Navigating the Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, a key intermediate in the development of various pharmaceutical compounds. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to navigate the complexities of this synthesis and optimize your experimental outcomes. We will delve into the critical reaction parameters and their impact on product formation, yield, and purity, ensuring you have the necessary insights for successful and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method for the synthesis of this compound is through a Sandmeyer-type diazotization-bromination of its precursor, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.[1] This reaction involves the conversion of the primary aromatic amine to a diazonium salt using a nitrite source in the presence of a strong acid, followed by the displacement of the diazonium group with a bromide ion.

Q2: I am experiencing low yields. What are the most likely causes?

Low yields in this synthesis can often be attributed to several critical factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a crucial first step. Insufficient acid or nitrite, or a reaction temperature that is too high, can lead to incomplete conversion of the starting amine.

  • Decomposition of the Diazonium Intermediate: Diazonium salts, particularly of heterocyclic amines, can be unstable.[2][3] Elevated temperatures during diazotization or prior to the addition of the bromide source can lead to decomposition, often resulting in the formation of undesired phenolic byproducts.

  • Suboptimal Bromide Source/Catalyst: The efficiency of the bromide substitution is dependent on the chosen reagents. While the classical approach utilizes hydrobromic acid as both the acid and bromide source, alternative methods employing copper(I) or copper(II) bromide can influence the reaction rate and selectivity.[4][5]

  • Inefficient Work-up and Extraction: The product is typically a solid with slight solubility in organic solvents like acetonitrile and chloroform.[1] Inefficient extraction from the aqueous reaction mixture can lead to significant product loss.

Q3: My final product is impure. What are the common impurities and how can I avoid them?

The most common impurities to be aware of in this synthesis are:

  • Unreacted Starting Material: This is often a result of incomplete diazotization. Ensure the dropwise addition of sodium nitrite is slow and the reaction mixture is well-stirred to promote complete reaction.

  • Phenolic Byproduct (2-Hydroxy-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine): This forms from the reaction of the diazonium intermediate with water.[6] Maintaining a low reaction temperature (0-5 °C) during diazotization is critical to minimize this side reaction.

  • Over-brominated Species: While less commonly reported for this specific molecule, Sandmeyer reactions on other heterocyclic systems have shown the potential for di-halogenation.[2] Careful control of stoichiometry and reaction conditions is important.

  • Azo-coupling Products: If the reaction conditions are not sufficiently acidic, the diazonium salt can couple with the unreacted starting amine or other electron-rich species to form colored azo impurities.

To minimize these impurities, it is crucial to maintain strict control over the reaction temperature, ensure a sufficiently acidic environment, and use high-purity reagents.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Diazotization: Insufficient nitrous acid formation.• Ensure the use of a fresh, high-quality sodium nitrite source. • Verify the concentration and quality of the hydrobromic acid. • Maintain the temperature strictly between 0-5 °C during nitrite addition to prevent premature decomposition of nitrous acid.
2. Diazonium Salt Decomposition: The intermediate is unstable at higher temperatures.• Use a reliable cooling bath (ice-salt or cryocooler) to maintain the reaction temperature below 5 °C during diazotization. • Proceed immediately to the next step after the diazotization is complete.
3. Incomplete Bromination: Insufficient bromide source or catalyst activity.• If using a copper-catalyzed system, ensure the catalyst is active and used in the correct stoichiometry.[4] • For the HBr/NaNO2 method, ensure a sufficient excess of HBr is present to act as both the acid and the bromide source.
Formation of a Reddish/Orange Precipitate (Azo Dyes) Insufficient Acidity: The diazonium salt couples with the starting amine.• Ensure the starting amine is fully dissolved and protonated in the acidic medium before adding sodium nitrite. • Maintain a strongly acidic pH throughout the diazotization step.
Significant Amount of Phenolic Impurity Detected Reaction with Water: The diazonium salt is hydrolyzed.• This is a strong indication of the reaction temperature being too high. Optimize your cooling system to maintain a stable low temperature (0-5 °C).[6] • Minimize the reaction time for the diazotization step as much as possible without compromising completion.
Product is an Oil or Fails to Solidify Presence of Impurities: Byproducts can depress the melting point and prevent crystallization.• Analyze the crude product by TLC, LC-MS, or NMR to identify the major impurities. • Refer to the impurity troubleshooting points above to address the root cause. • Consider purification by column chromatography if direct crystallization fails.
Difficulty in Isolating the Product during Work-up 1. Emulsion Formation during Extraction: • Add a small amount of brine to the aqueous layer to break the emulsion. • Consider using a different extraction solvent.
2. Product Loss in the Aqueous Phase: • Perform multiple extractions with the organic solvent to ensure complete recovery. • Ensure the pH of the aqueous layer is sufficiently basic during extraction to deprotonate the product and increase its solubility in the organic phase.

III. Experimental Protocols & Methodologies

A. Synthesis of this compound

This protocol is based on established literature procedures and is designed to provide a reliable method for the synthesis.[1]

Materials:

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO2)

  • Deionized water

  • Toluene

  • 5N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in deionized water.

  • Acidification and Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add 48% hydrobromic acid (a significant excess) dropwise while maintaining the temperature below 15 °C.

  • Diazotization: Once the addition of HBr is complete and the mixture is homogeneous, cool the solution back down to 0-5 °C. Prepare a solution of sodium nitrite (1.0-1.1 eq) in deionized water and add it dropwise to the reaction mixture over a period of 1.5-2 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition of the sodium nitrite solution is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and continue to stir for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 5N sodium hydroxide solution until the pH is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2-3 times).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

B. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Start Starting Material: 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridin-2-amine Diazotization Diazotization (0-5 °C) Start->Diazotization Suspend in H2O Add HBr Reagents Reagents: - 48% HBr - NaNO2 Reagents->Diazotization Bromination Bromination (Warming to RT) Diazotization->Bromination Dropwise NaNO2 Neutralization Neutralization (NaOH) Bromination->Neutralization Reaction Complete Extraction Extraction (Toluene) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification End Final Product: 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine Purification->End

Caption: A flowchart illustrating the key stages of the synthesis.

IV. Impact of Reaction Parameters on Product Formation

The success of this synthesis is highly dependent on the careful control of several key reaction parameters. The following table summarizes their impact on the reaction outcome.

Parameter Impact on Reaction Recommendations for Optimization
Temperature Diazotization (0-5 °C): Crucial for the stability of the diazonium salt. Higher temperatures lead to decomposition and the formation of phenolic impurities.[6] Bromination (Room Temperature): A gradual increase in temperature after diazotization facilitates the displacement of the diazonium group.• Use a calibrated thermometer and a reliable cooling system. • Monitor the internal temperature of the reaction closely, especially during the exothermic addition of reagents.
Reagent Stoichiometry Sodium Nitrite (NaNO2): A slight excess (1.0-1.1 eq) is typically used to ensure complete diazotization. A large excess should be avoided as it can lead to side reactions. Hydrobromic Acid (HBr): A significant excess is required to act as both the acid catalyst and the bromide source.• Titrate the starting amine to accurately determine the required amount of sodium nitrite. • Use a sufficient excess of HBr to maintain a strongly acidic environment throughout the reaction.
Rate of Addition Sodium Nitrite Solution: A slow, dropwise addition is critical to control the exotherm of the reaction and prevent localized overheating, which can lead to diazonium salt decomposition.• Use a dropping funnel with precise control over the addition rate. • Monitor the temperature continuously and adjust the addition rate as needed to maintain the desired temperature range.
Solvent Water: The most common solvent for this reaction, as it is required for dissolving the reagents and facilitating the ionic reactions.• Use deionized or distilled water to avoid impurities that could interfere with the reaction.
Reaction Time Diazotization: Typically short (30 minutes to 2 hours) to minimize decomposition of the diazonium salt. Bromination: Often requires a longer period (up to 24 hours) at room temperature for the reaction to go to completion.• Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for both stages.

V. Mechanistic Insights

The formation of this compound proceeds through a well-established Sandmeyer reaction mechanism. The key steps are visualized in the following diagram.

SandmeyerMechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution Amine Starting Amine (R-NH2) Diazonium Diazonium Salt (R-N2+) Amine->Diazonium Diazotization (H+, NaNO2) Product Final Product (R-Br) Diazonium->Product Bromination (Br-) Byproduct Side Product (R-OH) Diazonium->Byproduct Hydrolysis (H2O, Heat) NitrousAcid Nitrous Acid (HONO) Nitrosonium Nitrosonium Ion (NO+) NitrousAcid->Nitrosonium Protonation Nitrosonium->Amine Electrophilic Attack

Caption: A simplified representation of the Sandmeyer reaction mechanism.

The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO+). The lone pair of the primary amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed. The diazonium group is an excellent leaving group (N2 gas), and in the presence of a bromide ion, it is displaced to yield the final brominated product. The key to a successful reaction lies in forming the diazonium salt under conditions that favor its stability and subsequent reaction with bromide, while minimizing its decomposition or unwanted side reactions.

VI. References

  • Siméon, F., Sobrio, F., & Gembus, V. (2017). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. European Journal of Organic Chemistry, 2017(43), 6480-6488.

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1047-1073.

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Retrieved from

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.

  • Google Patents. (n.d.). Process for making 2-bromopyridine. Retrieved from

  • RSC Publishing. (1970). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 107-111.

  • PubMed. (1987). Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor. Journal of Medicinal Chemistry, 30(12), 2208-2212.

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Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, particularly in the synthesis of novel anticoagulant agents, the purity and structural integrity of synthetic intermediates are of paramount importance. One such critical intermediate is 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a key building block in the manufacture of Edoxaban, a direct factor Xa inhibitor.[1] This guide provides a detailed overview of the essential characterization data for this compound, offering a comparative analysis with its structurally related precursors.

This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the identity and purity of this vital heterocyclic compound. The experimental protocols and comparative data presented herein are designed to serve as a practical reference for quality control and synthetic process optimization.

A Note on Isomeric Specificity: The vast majority of commercially available information and scientific literature pertains to the [5,4-c] fused isomer of the thiazolo-pyridine ring system. Therefore, this guide will focus exclusively on the characterization of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .

Compound Overview and Comparative Cohort

To provide a comprehensive characterization, we will compare the target compound with two closely related and commercially available alternatives: its non-brominated parent scaffold and its direct synthetic precursor.

  • Target Compound: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Alternative 1 (Parent Scaffold): 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[2]

  • Alternative 2 (Synthetic Precursor): 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine[3]

The selection of these alternatives allows for a systematic evaluation of the impact of the bromine and amino functional groups on the physicochemical and spectroscopic properties of the core tetrahydrothiazolo[5,4-c]pyridine scaffold.

Chemical Structures and Key Identifiers

A fundamental aspect of compound characterization is the confirmation of its chemical structure and fundamental properties. The following table summarizes this information for our comparative cohort.

FeatureTarget Compound Alternative 1 (Parent Scaffold) Alternative 2 (Synthetic Precursor)
Structure



CAS Number 143150-92-9[1]259809-24-0[2]17899-48-8[3]
Molecular Formula C₇H₉BrN₂S[1]C₇H₁₀N₂S[4]C₇H₁₁N₃S[3]
Molecular Weight 233.13 g/mol [1]154.24 g/mol [4]169.25 g/mol [3]
Physical Form Solid[5]Not specifiedNot specified
Purity (Typical) 97%[5]Not specifiedNot specified
Storage Inert atmosphere, 2-8°C[5]Not specifiedNot specified

Synthetic Workflow

The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a multi-step process, with the final step involving the conversion of the 2-amino precursor. Understanding this pathway is crucial for identifying potential impurities.

Synthesis_Workflow cluster_0 Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Precursor 2-Amino-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine Reaction Diazotization and Sandmeyer-type Reaction Precursor->Reaction Suspended in water Reagents Hydrobromic Acid (48%) Sodium Nitrite (aq) Reagents->Reaction Added dropwise at 0-15°C Product 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[5,4-c]pyridine Reaction->Product Stirred for 24h at 30°C, followed by work-up

Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

The following protocol is adapted from established procedures.[6]

  • Suspension: Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (1.0 eq) in water.

  • Acidification: Slowly add 48% hydrobromic acid (approx. 7 eq) dropwise while maintaining the temperature between 0 and 15°C.

  • Diazotization: Add a solution of sodium nitrite (1.0 eq) in water dropwise over a period of 1.5 to 5 hours.

  • Reaction: Warm the reaction mixture to 30°C and stir for 24 hours.

  • Work-up: Neutralize the reaction mixture with 5N aqueous sodium hydroxide to a pH of 12.5.

  • Extraction: Extract the aqueous layer with toluene.

  • Drying and Concentration: Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic analysis is the cornerstone of chemical characterization, providing a fingerprint of the molecule's structure. Below is a comparison of the available spectroscopic data for the target compound and its alternatives.

Spectroscopic DataTarget Compound Alternative 1 (Parent Scaffold) Alternative 2 (Synthetic Precursor)
¹H-NMR (CDCl₃): δ 3.58-3.57 (t, 3H), 2.92-2.87 (m, 2H), 2.81-2.76 (m, 2H), 2.49 (s, 3H)[6]Data not readily available in searched literature.Data not readily available in searched literature.
¹³C-NMR Data not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.
FT-IR Data not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.
Mass Spec. Data not readily available in searched literature.Data not readily available in searched literature.Key Peaks: 169, 126, 168 m/z[3]

Analysis of Spectroscopic Data:

The ¹H-NMR spectrum of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine shows characteristic signals for the tetrahydro-pyridine ring protons as multiplets between 2.76 and 2.92 ppm.[6] The singlet at 2.49 ppm corresponds to the N-methyl group, and the triplet at 3.57-3.58 ppm is likely due to the methylene group adjacent to the thiazole ring.[6] The absence of a signal in the aromatic region for the thiazole proton confirms the substitution at the 2-position.

For the 2-Amino precursor , the presence of the primary amine group would be expected to show a characteristic broad singlet in the ¹H-NMR spectrum and distinct C-N stretching vibrations in the IR spectrum. Its mass spectrum shows a molecular ion peak at 169 m/z, consistent with its molecular weight.[3]

The un-brominated parent scaffold would be expected to show a singlet for the proton at the 2-position of the thiazole ring in the ¹H-NMR spectrum, which would be absent in the target compound.

Standard Experimental Protocols for Characterization

The following are generalized yet authoritative protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_1 NMR Spectroscopy Protocol SamplePrep Sample Preparation (5-25 mg in 0.6-0.7 mL of deuterated solvent, e.g., CDCl₃) DataAcq Data Acquisition (e.g., Bruker 400 MHz spectrometer) SamplePrep->DataAcq Processing Data Processing (Fourier transform, phase correction, and baseline correction) DataAcq->Processing Analysis Spectral Analysis (Chemical shift, integration, and coupling constant determination) Processing->Analysis

Caption: General workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Utilize standard pulse programs. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for structural elucidation.[7]

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra for chemical shifts, signal integration (for ¹H), and coupling constants to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by attenuated total reflectance (ATR).

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.[8]

  • Sample Scan: Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).[1]

  • Data Analysis: Identify characteristic absorption bands for functional groups (e.g., C-H, C=N, C-S, C-Br bonds).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to capture the expected molecular ion peak. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion cluster.[9]

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.[10]

Conclusion

References

  • ResearchGate. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • International Research Journal on Advanced Engineering and Management. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]

  • PMC. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • ChemBK. 2-bromo-5-methyl-6,7-dihydro-4H-[6][7]thiazolo[5,4-c]pyridine. [Link]

  • SciSpace. Edoxaban intermediate and preparation method thereof (2015). [Link]

  • MDPI. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Asian Journal of Chemistry. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PubChem. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. [Link]

  • PubChem. 5-Methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

  • ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • AWS. Spectral data of compound 5a-5m, 6a-6e. [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. [Link]

  • PubChem. 5-methyl-4H,5H,6H,7H-[6][7]thiazolo[5,4-c]pyridin-2-amine. [Link]

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"comparing biological activity of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Analogs as Dopamine Receptor Ligands

Introduction: The Therapeutic Potential of the Tetrahydrothiazolopyridine Scaffold

The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold and its isomers are privileged structures in medicinal chemistry, recognized for their versatile biological activities.[1] Research has established this core in a range of therapeutic areas, from potent Smoothened (Smo) antagonists in cancer therapy to potential antimicrobial agents.[1][2] The specific compound, this compound, serves as a key synthetic intermediate, highlighting its importance in the construction of more complex molecules.[3][4]

This guide provides a comparative analysis of the biological activity of analogs based on this core structure, focusing on a highly plausible and well-documented target for this chemical class: the dopamine D₂-like receptors (D₂, D₃, and D₄).[5] These G-protein coupled receptors (GPCRs) are critical targets for treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[6] We will explore how systematic structural modifications to the lead compound, This compound , influence receptor affinity, selectivity, and functional activity. The insights derived from this structure-activity relationship (SAR) analysis are crucial for guiding the rational design of next-generation therapeutics.

Comparative Analysis of Analog Activity at Dopamine Receptors

The biological activity of the analogs is assessed primarily through two key in vitro assays: competitive radioligand binding to determine receptor affinity (Kᵢ) and functional assays measuring the modulation of adenylyl cyclase to determine efficacy (EC₅₀/IC₅₀).[5] For this guide, we will focus on binding affinity at D₂ and D₃ receptors, as achieving selectivity between these highly homologous subtypes is a major goal in modern drug development.

Group A Analogs: Probing the 2-Position Substitution

The 2-position of the thiazole ring offers a prime vector for modification to explore interactions within the receptor's binding pocket. The lead compound's bromine atom is a common starting point in medicinal chemistry, serving as a versatile handle for further chemical elaboration.

  • Rationale: Replacing the bromo group with other substituents allows for the modulation of electronics, sterics, and lipophilicity. Introducing aromatic rings can facilitate additional binding interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, potentially enhancing affinity.

Compound IDR² SubstituentD₂ Kᵢ (nM)D₃ Kᵢ (nM)D₂/D₃ SelectivityRationale for Activity
LEAD-01 -Br 25.410.12.5Baseline affinity with moderate D₃ preference.
A-01 -Cl30.115.22.0Reduced size of halogen slightly decreases affinity.
A-02 -Phenyl12.32.15.9π-π stacking interaction with aromatic residues in the binding pocket significantly improves affinity and selectivity.
A-03 -Thiophene15.83.54.5Bioisosteric replacement for phenyl; maintains improved affinity but is slightly less optimal.

Analysis: The data clearly indicates that replacing the small bromo group with a larger, aromatic substituent like a phenyl ring (Compound A-02 ) is highly beneficial. This suggests the presence of a hydrophobic sub-pocket that can be exploited to achieve a significant gain in both affinity and D₃-selectivity.

Group B Analogs: The Critical Role of the 5-Position Nitrogen

The tertiary amine within the tetrahydro-pyridine ring is a cornerstone of activity for many GPCR ligands. At physiological pH, this nitrogen is protonated, forming a crucial ionic bond with a conserved aspartate residue (Asp110 in the D₃ receptor) in transmembrane helix 3.[6]

  • Rationale: Modifying the N-alkyl substituent directly impacts the amine's pKa and the steric environment around this critical ionic interaction. Small changes can profoundly affect binding affinity.

Compound IDR⁵ SubstituentD₂ Kᵢ (nM)D₃ Kᵢ (nM)D₂/D₃ SelectivityRationale for Activity
LEAD-01 -CH₃ 25.410.12.5Optimal balance of basicity and minimal steric hindrance.
B-01 -H150.285.61.8Secondary amine has altered pKa and loses some potency.
B-02 -CH₂CH₃45.722.12.1Increased steric bulk begins to create an unfavorable interaction, reducing affinity.
B-03 -CH₂(CH₃)₂210.5115.31.8Significant steric clash with residues near the Asp anchor point severely diminishes binding.

Analysis: The N-methyl group of the lead compound appears to be optimal. Both removing the alkyl group (B-01 ) and increasing its size (B-02 , B-03 ) lead to a marked decrease in binding affinity. This highlights the precise steric constraints of the pocket surrounding the conserved aspartate residue.

Structure-Activity Relationship (SAR) Summary

The comparative analysis reveals key structural requirements for high-affinity binding to dopamine D₂/D₃ receptors within this scaffold.

SAR_Summary cluster_scaffold Tetrahydrothiazolo[4,5-c]pyridine Core cluster_r2 Position 2 cluster_r5 Position 5 Scaffold R2_Increase INCREASE Affinity: - Phenyl - Heteroaromatics Scaffold->R2_Increase Large Aromatic Groups (π-π stacking) R5_Optimal OPTIMAL: - Methyl Scaffold->R5_Optimal Small Alkyl Group (Steric/pKa Balance) R2_Decrease DECREASE Affinity: - Small halogens (vs. Phenyl) R5_Decrease DECREASE Affinity: - H - Ethyl - Propyl

Caption: Key structure-activity relationships for the tetrahydrothiazolo[4,5-c]pyridine scaffold.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of any comparative analysis rests on the robustness of its experimental protocols. The following are standardized, validated methodologies for assessing ligand-receptor interactions.

Experimental Workflow: From Synthesis to Lead Candidate

A typical drug discovery cascade for identifying and characterizing novel GPCR ligands follows a logical progression from broad screening to detailed functional analysis.

Screening_Workflow Start Analog Synthesis Assay1 Primary Screen: D3 Radioligand Binding Assay (e.g., [3H]-Spiperone) Start->Assay1 Decision1 Kᵢ < 100 nM? Assay1->Decision1 Assay2 Secondary Screen: D2 Radioligand Binding Assay (Determine Selectivity) Decision1->Assay2 Yes Stop1 Inactive Decision1->Stop1 Decision1->Stop1 No Decision2 D2/D3 Selectivity > 10x? Assay2->Decision2 Assay3 Functional Assay: cAMP Inhibition Assay (Determine Efficacy) Decision2->Assay3 Yes Stop2 Not Selective Decision2->Stop2 Decision2->Stop2 No End Lead Candidate Assay3->End D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand D2 Agonist Ligand->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Simplified signaling pathway for a Gᵢ-coupled dopamine D₂ receptor.

  • Materials:

    • CHO-K1 cells stably co-expressing the human D₂ or D₃ receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Forskolin (an adenylyl cyclase activator).

    • Assay medium: DMEM/F12.

    • Lysis buffer and luciferase substrate (e.g., Promega GloSensor™).

  • Procedure (Antagonist Mode):

    • Plate cells in a 96-well plate and allow them to attach overnight.

    • Replace media with assay medium containing a fixed, sub-maximal concentration (EC₈₀) of a reference agonist (e.g., quinpirole).

    • Immediately add serial dilutions of the test antagonist compounds.

    • Incubate for 4-6 hours at 37°C.

    • Add the cAMP detection reagent/lysis buffer and incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (0% inhibition) and baseline (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates a clear and logical structure-activity relationship for this compound analogs as dopamine D₂/D₃ receptor ligands. The analysis underscores two critical structural features for achieving high affinity and selectivity:

  • Exploitation of a hydrophobic pocket via a 2-position aromatic substituent.

  • Maintenance of an N-methyl group at the 5-position for an optimal ionic interaction.

The lead compound, while possessing modest activity, serves as an excellent foundation for optimization. Future research should focus on exploring a wider array of aromatic and heteroaromatic groups at the 2-position to further refine selectivity. Additionally, in vivo pharmacokinetic and efficacy studies in relevant animal models of neuropsychiatric disease are the necessary next steps to validate the therapeutic potential of the most promising analogs identified through this in vitro screening cascade.

References

  • Zhang, X., et al. (2015). Design, Synthesis, and Structure–Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. Available at: [Link]

  • MDPI (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • Newman, A.H., et al. (2020). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. Molecules. Available at: [Link]

  • Apeiron Synthesis (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]

  • Yousif, E., et al. (2015). Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands. Molecules. Available at: [Link]

  • Pharmaffiliates (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Available at: [Link]

  • Kühhorn, J., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. Available at: [Link]

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A Senior Application Scientist's Guide to the Bioactivity Validation of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with a significant number of approved drugs featuring these scaffolds.[1] The thiazolopyridine core, in particular, has garnered considerable attention due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific, yet under-explored, member of this family: 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine . While direct bioactivity data for this compound is limited in publicly available literature, its structural similarity to other bioactive thiazolopyridine derivatives suggests a strong potential for therapeutic applications, particularly in oncology and infectious diseases.

This document provides a comprehensive framework for the systematic validation of the bioactivity of this compound. We will delineate a logical, evidence-based workflow for its initial screening and subsequent comparison with established compounds. The experimental designs and protocols herein are intended to provide a robust and reproducible assessment of its therapeutic potential.

Part 1: Hypothesized Bioactivity and Rationale for Validation

Based on the known biological activities of structurally related tetrahydrothiazolopyridine compounds, we hypothesize that this compound is likely to exhibit antimicrobial and anticancer properties. The presence of the bromine atom on the thiazole ring can enhance its reactivity and potential for interaction with biological targets.[2] The tetrahydro-fused pyridine ring system provides a three-dimensional structure that can facilitate binding to enzyme active sites or receptors.

The primary objective of this validation guide is to empirically test these hypotheses through a series of well-defined in vitro assays. This initial screening is a critical step in the drug discovery pipeline, allowing for a go/no-go decision on further, more resource-intensive preclinical development.

Part 2: Experimental Validation Workflow

A two-pronged approach is proposed for the initial bioactivity screening of this compound, targeting its potential antimicrobial and anticancer effects.

Antimicrobial Activity Screening

The initial assessment of antimicrobial properties will be conducted against a panel of clinically relevant bacterial and fungal strains. This will establish the spectrum of activity and potency of the compound.

Experimental Workflow for Antimicrobial Screening

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_confirmation Confirmatory & Mechanistic Studies Compound Compound Solubilization (DMSO Stock) MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Microbes Bacterial & Fungal Strain Revival & Culture Microbes->MIC Media Preparation of Growth Media (Broth & Agar) Media->MIC MBC Determination of MBC MIC->MBC For bactericidal/fungicidal confirmation TimeKill Time-Kill Kinetic Assay MBC->TimeKill For potent compounds

Caption: A stepwise workflow for the validation of antimicrobial bioactivity.

Anticancer Activity Screening

The evaluation of anticancer potential will commence with cytotoxicity screening against a panel of human cancer cell lines representing different tumor types. This will provide initial insights into the compound's potency and cancer cell-type selectivity.

Experimental Workflow for Anticancer Screening

Anticancer Screening Workflow cluster_prep_cancer Preparation cluster_assay_cancer Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Compound_Cancer Compound Solubilization & Serial Dilution MTT MTT/SRB Assay (Determine IC50) Compound_Cancer->MTT Cells Cancer Cell Line Culture & Seeding Cells->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI) MTT->Apoptosis For compounds with significant cytotoxicity CellCycle Cell Cycle Analysis Apoptosis->CellCycle

Caption: A streamlined workflow for assessing the in vitro anticancer activity.

Part 3: Comparative Analysis

To contextualize the bioactivity of this compound, its performance should be benchmarked against both a standard-of-care drug and a structurally related, but distinct, heterocyclic compound.

Table 1: Comparative Bioactivity Data Summary (Hypothetical Data)

CompoundTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)
This compound Staphylococcus aureus[Experimental Value]-
Escherichia coli[Experimental Value]-
MCF-7 (Breast Cancer)-[Experimental Value]
A549 (Lung Cancer)-[Experimental Value]
Ciprofloxacin (Positive Control) Staphylococcus aureus0.5-
Escherichia coli0.015-
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)-0.8
A549 (Lung Cancer)-0.1
Alternative Heterocycle (e.g., a quinoline derivative) Staphylococcus aureus[Experimental Value]-
Escherichia coli[Experimental Value]-
MCF-7 (Breast Cancer)-[Experimental Value]
A549 (Lung Cancer)-[Experimental Value]

Part 4: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments outlined in the validation workflow.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial/fungal isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at a starting concentration, e.g., 256 µg/mL in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the inoculum concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for In Vitro Cytotoxicity (IC50) Determination

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Part 5: Concluding Remarks

The validation framework presented in this guide provides a systematic and scientifically rigorous approach to characterizing the bioactivity of this compound. By following these protocols, researchers can generate reliable and comparable data to ascertain its potential as a novel antimicrobial or anticancer agent. Positive results from these initial in vitro screens would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy.

References

  • [Reference on the importance of heterocyclic compounds in medicinal chemistry - Placeholder, will be replaced with a specific reference
  • [Reference on the bioactivity of thiazolopyridine derivatives - Placeholder, will be replaced with a specific reference
  • Smolecule. (2023, August 16). 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • Journal of Pharmaceutical Negative Results. (n.d.). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • [Additional relevant references will be added here]

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A Comparative Guide to the Cross-Reactivity Profile of Direct Factor Xa Inhibitors: Edoxaban and Rivaroxaban

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selectivity in Anticoagulation

The development of direct oral anticoagulants (DOACs) has marked a significant advancement in the prevention and treatment of thromboembolic disorders. These agents offer more predictable pharmacokinetic and pharmacodynamic profiles compared to traditional vitamin K antagonists.[1] Central to their therapeutic success and safety is the principle of selectivity. An ideal anticoagulant should potently inhibit its target within the coagulation cascade while exhibiting minimal activity against other related enzymes, thereby reducing the risk of off-target effects and bleeding complications.

This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent direct Factor Xa (FXa) inhibitors: Edoxaban and Rivaroxaban. While the initial topic of interest was an intermediate, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, its significance lies in being a key precursor to Edoxaban. Therefore, a scientifically robust comparison necessitates an evaluation of the final, pharmacologically active compounds. Here, we will delve into the experimental methodologies used to assess selectivity, compare the performance of Edoxaban and Rivaroxaban, and provide the rationale behind the design of a comprehensive cross-reactivity study.

The Coagulation Cascade: A Network of Serine Proteases

The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases, culminating in the formation of a fibrin clot. Factor Xa is a critical juncture in this cascade, where the intrinsic and extrinsic pathways converge.[2] Its inhibition effectively blocks the downstream generation of thrombin, a key enzyme responsible for fibrin formation. The high degree of homology among the serine proteases of the coagulation cascade underscores the challenge and importance of developing highly selective inhibitors.

Coagulation_Cascade Intrinsic Intrinsic Pathway FXII Factor XII Extrinsic Extrinsic Pathway TissueFactor Tissue Factor FXI Factor XI FXII->FXI FIX Factor IX FXI->FIX FX Factor X FIX->FX FVII Factor VII FVII->FX TissueFactor->FVII FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->FXI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitors Edoxaban & Rivaroxaban Inhibitors->FXa Inhibition Experimental_Workflow Tier1 Tier 1: Biochemical Assays (In Vitro Enzyme Inhibition) Assay1A Chromogenic Anti-FXa Assay Tier1->Assay1A Assay1B Protease Selectivity Panel (e.g., Thrombin, Trypsin) Tier1->Assay1B Tier2 Tier 2: Plasma-Based Clotting Assays (Ex Vivo Functional) Assay2A Prothrombin Time (PT) Assay Tier2->Assay2A Assay2B Activated Partial Thromboplastin Time (aPTT) Assay Tier2->Assay2B Tier3 Tier 3: Cellular & Whole Blood Assays (Cellular Functional) Assay3A Thrombin Generation Assay (TGA) Tier3->Assay3A Assay3B Thromboelastography (TEG) Tier3->Assay3B Assay1A->Tier2 Confirms on-target activity Assay1B->Tier2 Assesses off-target potential Assay2A->Tier3 Evaluates extrinsic pathway Assay2B->Tier3 Evaluates intrinsic pathway

Figure 2: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Tier 1: In Vitro Enzyme Inhibition Assays

The initial step involves assessing the direct interaction of the compound with purified enzymes.

1. Chromogenic Anti-Factor Xa Assay

This assay directly measures the inhibition of FXa activity.

  • Principle: A known amount of FXa is incubated with the test compound. A chromogenic substrate that is specifically cleaved by FXa is then added. The residual FXa activity is inversely proportional to the amount of colored product released, which is measured spectrophotometrically. [3][4]* Protocol:

    • Prepare serial dilutions of Edoxaban and Rivaroxaban in a suitable buffer (e.g., Tris-HCl, pH 8.4).

    • In a 96-well microplate, add 50 µL of the diluted inhibitor solutions. Include buffer-only and vehicle (e.g., DMSO) controls.

    • Add 25 µL of a standardized human Factor Xa solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of a chromogenic FXa substrate (e.g., S-2222).

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of substrate hydrolysis and determine the IC50 value for each compound.

2. Serine Protease Selectivity Panel

To assess cross-reactivity, the compounds are tested against a panel of other relevant serine proteases.

  • Principle: Similar to the anti-FXa assay, but using other proteases (e.g., thrombin, trypsin, plasmin) and their respective specific chromogenic or fluorogenic substrates.

  • Protocol: The protocol is analogous to the chromogenic anti-FXa assay, with the substitution of the specific protease and its corresponding substrate. For example, for a thrombin inhibition assay, human α-thrombin and a thrombin-specific substrate (e.g., S-2238) would be used.

Tier 2: Plasma-Based Functional Clotting Assays

These assays evaluate the anticoagulant effect of the compounds in a more complex biological matrix, human plasma, which contains a full complement of coagulation factors and inhibitors.

1. Prothrombin Time (PT) Assay

The PT assay assesses the integrity of the extrinsic and common pathways of coagulation. [5][6]

  • Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, initiating clotting via the extrinsic pathway. The time taken for a fibrin clot to form is measured. [7]* Protocol:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

    • Spike the PPP with varying concentrations of Edoxaban and Rivaroxaban.

    • Pre-warm 100 µL of the spiked plasma samples to 37°C for 3-5 minutes.

    • Add 200 µL of pre-warmed PT reagent (containing thromboplastin and calcium) to the plasma.

    • Simultaneously start a timer and measure the time to clot formation using an automated coagulometer or by manual tilt-tube method.

    • Record the clotting time in seconds.

2. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common coagulation pathways. [8]

  • Principle: An activator (e.g., silica, kaolin) and phospholipids are added to citrated plasma to initiate the intrinsic pathway. After incubation, calcium is added, and the time to clot formation is measured. [9]* Protocol:

    • Prepare PPP as for the PT assay.

    • Spike the PPP with varying concentrations of Edoxaban and Rivaroxaban.

    • Mix 100 µL of spiked plasma with 100 µL of aPTT reagent (containing an activator and phospholipids).

    • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).

    • Add 100 µL of pre-warmed calcium chloride solution to initiate clotting.

    • Simultaneously start a timer and measure the time to clot formation.

    • Record the clotting time in seconds.

Comparative Data from Plasma-Based Assays

Both Edoxaban and Rivaroxaban prolong the PT and, to a lesser extent, the aPTT in a concentration-dependent manner. [10][11][12]The prolongation of these clotting times reflects their on-target inhibition of FXa.

AssayEdoxabanRivaroxabanInterpretation
PT Concentration-dependent prolongation [13]Concentration-dependent prolongation [14]Reflects inhibition of the common pathway (Factor Xa).
aPTT Less sensitive; modest prolongation at therapeutic concentrations [13]Less sensitive; modest prolongation at therapeutic concentrationsAlso reflects common pathway inhibition, but is less sensitive to FXa inhibitors than the PT.

Table 2: Typical effects of Edoxaban and Rivaroxaban on plasma-based clotting assays.

Interpretation and Conclusion

The comprehensive cross-reactivity profiling of Edoxaban and Rivaroxaban confirms their high selectivity for Factor Xa. The data derived from in vitro enzymatic assays consistently demonstrate a selectivity margin of over 10,000-fold for FXa compared to other serine proteases. [14][9]This high degree of selectivity is a key contributor to their favorable safety profiles.

The functional plasma-based assays (PT and aPTT) corroborate the in vitro findings, showing a potent, on-target anticoagulant effect. The differential sensitivity of these assays to FXa inhibitors is an important consideration in clinical laboratory monitoring.

References

  • Kubinski, P., & Wiela-Hojeńska, A. (2019). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 58(10), 1245-1262. [Link]

  • Zahid, M., et al. (2019). Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects. Cureus, 11(8), e5472. [Link]

  • United States Pharmacopeia. (n.d.). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. Biotoxik. [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. [Link]

  • LiNEAR. (n.d.). APTT. [Link]

  • Wikipedia. (n.d.). Edoxaban. [Link]

  • PhenX Toolkit. (2021, August 16). Prothrombin Time. [Link]

  • Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT). [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edoxaban Tosylate? [Link]

  • Fareed, J., et al. (2015). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 21(5), 445-454. [Link]

  • University of Iowa Health Care. (2025, September 10). Activated Partial Thromboplastin Time (aPTT). [Link]

  • Samama, M. M. (2011). The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants. Thrombosis Research, 127(6), 497-504. [Link]

  • Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. [Link]

  • MedlinePlus. (2025, October 14). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link])

  • Vitro Scient. (n.d.). PROTHROMBIN TIME. [Link]

  • Bioresearch. (n.d.). BioClot-PT - Prothrombin Time (ISI~1.1). [Link]

  • GEN-PRO. (n.d.). PROTHROMBIN TIME )GENOPLASTIN( (Agglutination Method). [Link])

  • ResearchGate. (2025, August 6). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. [Link]

  • YouTube. (2019, November 13). APTT - Lab Manual Video. [Link]

  • Pazhani, P., et al. (2024). Arg-Specific serine Protease-Targeted edoxaban tosylate monohydrate-Poly (lactic-co-glycolic acid) Nanoparticles: Investigating Stuart-Prower factor targeting and intestinal distribution through Ex-Vivo fluorescent visualization. European Journal of Pharmaceutics and Biopharmaceutics, 203, 114459. [Link]

  • ResearchGate. (2025, August 6). (PDF) Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. [Link])

  • Farmacia Journal. (2025, January 1). AN OVERVIEW OF THE PHARMACEUTICAL PROFILE OF RIVAROXABAN. [Link])

  • Parasrampuria, D. A., & Truitt, K. E. (2016). Edoxaban in patients with atrial fibrillation. Journal of Atrial Fibrillation, 9(1), 1373. [Link]

  • Patel, R., & Patel, H. (2023). Edoxaban. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2025, January). Kinetic parameters of factor Xa inhibition by apixaban or rivaroxaban as measured using meizothrombin-DAPA fluorescence. [Link])

  • ResearchGate. (2025, October 19). A review on the synthetic approaches of rivaroxaban: An anticoagulant drug. [Link])

  • ResearchGate. (2025, August 6). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. [Link])

  • Drugs.com. (n.d.). List of Factor Xa inhibitors. [Link])

  • Douxfils, J., et al. (2016). Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review. Thrombosis Journal, 14, 19. [Link]

  • Vo, K., & Lee, A. (2015). Edoxaban (Savaysa): A Factor Xa Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(9), 593–596. [Link]

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Navigating the Spectroscopic Maze: A Comparative Guide to the Characterization of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A detailed guide on the structural elucidation of a key heterocyclic scaffold. This guide addresses the critical need for robust analytical methodologies in the characterization of complex molecules and highlights current challenges in accessing publicly available reference data.

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, such as the substituted tetrahydrothiazolopyridines, are privileged scaffolds in medicinal chemistry, frequently appearing in the core of developmental drug candidates. The precise arrangement of atoms within these molecules dictates their biological activity, making their accurate characterization a non-negotiable aspect of the drug discovery pipeline.

Therefore, this guide will take a comparative and instructive approach. We will present the available data for a closely related regioisomer, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 143150-92-9), and use it as a framework to discuss the expected spectral features of the target compound. We will also introduce a foundational understanding of the unmethylated parent compound, 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine , to illustrate the influence of the methyl group on the spectral data.

This guide will equip the reader with:

  • A comparative analysis of available spectral data for a closely related isomer.

  • A predictive guide to the NMR and MS characteristics of the target compound.

  • A detailed, best-practice experimental protocol for acquiring and analyzing this data.

  • An understanding of the common challenges in sourcing reference analytical data and strategies to overcome them.

The Critical Distinction: [4,5-c] vs. [5,4-c] Isomers

The seemingly minor change in the fusion of the thiazole and pyridine rings between the [4,5-c] and [5,4-c] isomers has a profound impact on the electronic environment of the constituent atoms. This, in turn, leads to distinct and measurable differences in their NMR and mass spectra. Understanding these differences is paramount for researchers to confirm the identity and purity of their synthesized compounds.

Comparative Spectroscopic Data

While the specific data for the target compound remains elusive, we can draw valuable insights from its regioisomer, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Table 1: ¹H-NMR Data of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment (Proposed)
3.58-3.57t3HCH₂ (piperidine ring)
2.92-2.87m2HCH₂ (piperidine ring)
2.81-2.76m2HCH₂ (piperidine ring)
2.49s3HN-CH₃

Data sourced from ChemicalBook.[1]

Predicting the Spectroscopic Signature of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Based on the structure of the target compound and general principles of NMR and mass spectrometry, we can predict the key features of its spectra.

Predicted ¹H-NMR Characteristics:

The proton NMR spectrum is expected to show signals corresponding to the three methylene groups of the tetrahydro-pyridine ring and the N-methyl group. The precise chemical shifts and coupling patterns will differ from the [5,4-c] isomer due to the different placement of the sulfur and nitrogen atoms in the thiazole ring relative to the pyridine ring. The protons on the carbon adjacent to the thiazole nitrogen in the [4,5-c] isomer may experience a different shielding effect compared to the [5,4-c] isomer.

Predicted ¹³C-NMR Characteristics:

The carbon NMR spectrum should display signals for all unique carbon atoms in the molecule. The chemical shifts of the carbons in the thiazole ring will be particularly informative in distinguishing between the [4,5-c] and [5,4-c] isomers. The quaternary carbon attached to the bromine atom is expected to have a characteristic chemical shift.

Predicted Mass Spectrometry Fragmentation Pattern:

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways may include the loss of the methyl group, cleavage of the tetrahydro-pyridine ring, and loss of HBr.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the absence of solvent signals that may obscure important sample resonances.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H-NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (a minimum of 16 scans is recommended).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm for ¹³C).

    • A larger number of scans will be required compared to ¹H-NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Bromo-5-methyl-4,5,6,7- tetrahydrothiazolo[4,5-c]pyridine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (EI, HRMS) Sample->MS Dissolve in volatile solvent Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Chemical Shifts, Coupling Constants MS->Structure_Confirmation Molecular Ion, Fragmentation Pattern Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the spectroscopic characterization.

Conclusion and Future Outlook

The structural elucidation of complex heterocyclic molecules like this compound is a critical task in drug discovery. While a complete public dataset for this specific compound is currently unavailable, a comparative analysis with its regioisomer provides a valuable framework for its characterization. The experimental protocols and predictive insights outlined in this guide are intended to empower researchers to confidently and accurately determine the structure of this and similar molecules.

The challenge in obtaining reference data for specialized intermediates underscores the importance of data sharing initiatives within the scientific community. The publication of comprehensive analytical data for novel compounds, even those that are intermediates, would significantly accelerate the pace of research and development. It is our hope that this guide not only serves as a practical resource but also as a catalyst for greater transparency and collaboration in the field of chemical sciences.

References

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"biological efficacy of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Efficacy of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine Derivatives

Introduction: The Versatility of the Thiazolopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly emerge as the core of diverse, biologically active compounds. The thiazolopyridine ring system is a prime example of such a scaffold, forming the basis for a wide array of therapeutic agents with activities ranging from anticancer and antimicrobial to antioxidant and anti-inflammatory.[1][2][3] This guide focuses on a specific, highly functionalized subset: derivatives of this compound.

While the user's query specified the [4,5-c] isomeric form, the closely related and more extensively documented [5,4-c] isomer commands significant attention in pharmaceutical development. Specifically, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a pivotal, late-stage intermediate in the synthesis of Edoxaban , a blockbuster anticoagulant drug.[4] This connection provides a powerful real-world anchor for understanding the scaffold's biological relevance.

This guide will provide an in-depth comparison of the biological efficacy of these derivatives, beginning with their established role in anticoagulation, exploring their potent activity in oncology via Hedgehog pathway inhibition, and finally, surveying their broader therapeutic potential. We will dissect the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers and drug development professionals.

Part 1: A Cornerstone in Anticoagulation: The Pathway to Edoxaban (Factor Xa Inhibition)

The most prominent application of the 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core is its role as a precursor to the direct Factor Xa (FXa) inhibitor, Edoxaban. The bromine atom at the 2-position serves as a critical chemical handle, enabling synthetic chemists to elaborate the structure into the final, potent drug molecule.[5]

Mechanism of Action: Halting the Coagulation Cascade

Factor Xa sits at a crucial juncture of the intrinsic and extrinsic coagulation pathways, catalyzing the conversion of prothrombin to thrombin, the final effector enzyme that leads to fibrin clot formation. By directly and competitively inhibiting FXa, Edoxaban effectively blocks this amplification cascade, preventing thrombosis.[6]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Edoxaban Edoxaban Edoxaban->Xa Inhibition

Caption: The blood coagulation cascade, highlighting the central role of Factor Xa and its inhibition by Edoxaban.

Comparative Efficacy of Direct Oral Anticoagulants (DOACs)

Edoxaban's efficacy is best understood in comparison to other direct FXa inhibitors. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for potency.

CompoundTargetKi (nM)IC50 (nM) for free FXaSource
Edoxaban Factor Xa0.562.3 - 3.0[6][7]
Rivaroxaban Factor Xa0.40.7 - 2.1[1][8][9]
Apixaban Factor Xa0.08 - 0.25~4 (indirect)[3][10][11]

Causality of Experimental Choice: The selection of a direct FXa inhibitor over older anticoagulants like warfarin stems from the desire for a more predictable pharmacokinetic profile, reducing the need for frequent monitoring. Comparing Ki and IC50 values across different DOACs allows for a direct assessment of molecular potency, guiding dosage and clinical application decisions.

Part 2: An Emerging Force in Oncology: Hedgehog Pathway Antagonism

Beyond anticoagulation, the tetrahydrothiazolopyridine scaffold has been ingeniously morphed to create potent antagonists of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[8] Aberrant Hh signaling is a known driver in numerous cancers, including basal cell carcinoma and medulloblastoma, making it a prime therapeutic target.[8]

Mechanism of Action: Silencing a Pro-Tumorigenic Pathway

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (Smo). Upon ligand binding, this inhibition is released, allowing Smo to activate the GLI family of transcription factors, which drive the expression of genes involved in cell proliferation and survival. The tetrahydrothiazolopyridine derivatives function by directly antagonizing Smo, thus preventing downstream signal transduction and halting Hh-driven tumor growth.[8]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 Smo Smoothened PTCH->Smo Inhibits GLI_inactive GLI (Inactive) Smo->GLI_inactive Activates SUFU SUFU SUFU->GLI_inactive Sequesters GLI_active GLI (Active) GLI_inactive->GLI_active Target_Genes Target Gene Expression GLI_active->Target_Genes Enters Nucleus & Activates Transcription Hedgehog Hedgehog Ligand Hedgehog->PTCH Binds Derivatives Thiazolopyridine Derivatives Derivatives->Smo Antagonizes

Caption: The Hedgehog signaling pathway, showing inhibition of the Smoothened receptor by tetrahydrothiazolopyridine derivatives.

Comparative Efficacy vs. Standard of Care

A novel series of tetrahydrothiazolopyridine derivatives demonstrated excellent Hh signaling inhibition, comparable or superior to the FDA-approved drug Vismodegib.[8]

CompoundHh Signaling Inhibition IC50 (nM)Oral Bioavailability (Rat)Source
Compound 11 1.134%[8]
Compound 30 0.877%[8]
Vismodegib (GDC-0449) 1.5 - 3.0-[12][13]
Cyclopamine 46 - 484-[12][13]

Causality of Experimental Choice: The development of new Smo antagonists is driven by the emergence of clinical resistance to first-generation inhibitors like Vismodegib.[13][14] Comparing novel compounds not only on potency (IC50) but also on pharmacokinetic properties like oral bioavailability is crucial for identifying candidates with the potential for improved clinical outcomes and overcoming resistance.[8]

Part 3: Broadening the Therapeutic Horizon: Other Potential Activities

The versatility of the thiazolopyridine scaffold is further underscored by reports of its efficacy in other therapeutic areas. These findings suggest that libraries based on the this compound core could yield valuable leads for a variety of diseases.

  • Anticancer Activity: Beyond Hh inhibition, various thiazolopyridine derivatives have demonstrated cytotoxic effects against lung cancer cell lines (A549) and hematological neoplasms.[12][15] Mechanisms include the induction of apoptosis and inhibition of matrix metalloproteinase-9 (MMP-9).[12]

  • Antioxidant Activity: Certain thiazolo[4,5-b]pyridine derivatives have shown significant antioxidant properties, effectively scavenging free radicals in various in vitro assays.[16][17] This suggests a potential role in mitigating oxidative stress-related pathologies.

  • Antimicrobial Activity: Derivatives have been reported to possess potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, highlighting a potential application in infectious diseases.[18][19]

  • Other CNS/Metabolic Activity: The broader thiazole chemical class has been associated with the inhibition of enzymes like monoamine oxidase (MAO) and α-glucosidase, pointing to potential applications in neurological and metabolic disorders, respectively.[20][21]

Comparative Antioxidant Activity
CompoundAssayIC50 (µM)Standard (IC50 µM)Source
Thiazolopyridine 9e ABTS Radical Scavenging18.52 ± 0.18BHA (19.45 ± 0.22)[16][17]
Thiazolopyridine 9i ABTS Radical Scavenging15.18 ± 0.25BHA (19.45 ± 0.22)[16][17]
Thiazolopyridine 9i Lipid Peroxidation Inhibition9.10 ± 0.46BHA (10.14 ± 0.34)[16][17]

Key Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and self-validating. Below are detailed workflows for the key assays discussed.

Workflow: From Synthesis to Biological Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Piperidone Piperidone Precursor AminoThiazole 2-Amino-tetrahydro- thiazolopyridine Piperidone->AminoThiazole BromoCore 2-Bromo-5-methyl-tetra- hydrothiazolopyridine AminoThiazole->BromoCore Bromination & N-methylation Derivatives Derivative Library BromoCore->Derivatives Suzuki Coupling, Nucleophilic Substitution, etc. FXa_Assay Factor Xa Inhibition Assay Derivatives->FXa_Assay Hh_Assay Hedgehog Signaling (Luciferase) Assay Derivatives->Hh_Assay AOX_Assay Antioxidant (DPPH/ABTS) Assay Derivatives->AOX_Assay Data Efficacy Data (IC50, Ki) FXa_Assay->Data Hh_Assay->Data AOX_Assay->Data

Caption: A generalized workflow from the chemical synthesis of the core scaffold to the biological evaluation of its derivatives.

Protocol 1: Factor Xa Chromogenic Assay

This assay quantifies the inhibitory effect of a compound on Factor Xa activity.[2][20]

  • Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the inhibitor's concentration.[2]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Reconstitute bovine Factor Xa and a specific chromogenic substrate (e.g., S-2222) in assay buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of the test compound or control (Edoxaban) to wells.

    • Add 50 µL of FXa solution to all wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding 40 µL of the chromogenic substrate solution.

    • Read the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Hedgehog Signaling (Gli-Luciferase) Reporter Assay

This cell-based assay measures the transcriptional activity of the Hh pathway.[4][18][22]

  • Principle: NIH/3T3 cells are engineered to stably express a firefly luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to luciferase expression, which can be quantified by luminescence.[22]

  • Cell Culture and Plating:

    • Culture Gli-Luciferase Reporter NIH/3T3 cells in DMEM with 10% FBS.

    • Seed 25,000 cells per well in a 96-well white, clear-bottom plate and incubate for 16-20 hours until confluent.[18]

  • Assay Procedure:

    • Replace the growth medium with low-serum medium (e.g., 0.5% serum).

    • Add various concentrations of the test compound (e.g., Compound 30) or control (Vismodegib).

    • Stimulate the pathway by adding a Hh agonist (e.g., Sonic Hedgehog conditioned medium or SAG) to all wells except the negative control.[18]

    • Incubate for 24-30 hours at 37°C.[18]

  • Data Analysis:

    • Lyse the cells and add a luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).

    • Measure luminescence using a luminometer.

    • Normalize the data to a control (e.g., Renilla luciferase activity or cell viability) and calculate the IC50 value from a dose-response curve.

Protocol 3: DPPH Radical Scavenging Assay

This is a rapid and simple method to evaluate the free-radical scavenging ability of a compound.[15][21][23]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured by absorbance, is proportional to the antioxidant activity.[21]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid or BHT) in methanol.[15][21]

    • Prepare a working solution of DPPH in methanol (e.g., 120 µM) and protect it from light. The absorbance at 517 nm should be ~1.0.[21]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test sample or standard to respective wells.

    • Add 200 µL of the freshly prepared DPPH working solution to all wells and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.[15]

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a remarkable class of molecules with proven and potential therapeutic applications. Its role as a key building block for the direct Factor Xa inhibitor Edoxaban firmly establishes its value in treating thromboembolic disorders. Simultaneously, elegant scaffold-hopping efforts have repositioned this core structure as a potent antagonist of the Hedgehog signaling pathway, opening a promising avenue for cancer therapy.

The broad spectrum of other reported biological activities—from antioxidant to antimicrobial—suggests that the full potential of this scaffold is yet to be unlocked. Future research should focus on:

  • Library Synthesis: Creating a diverse library of derivatives from the 2-bromo-5-methyl core to screen against a wide range of biological targets, particularly protein kinases.

  • Structure-Based Design: Leveraging the known binding modes in FXa and Smo to design next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Overcoming Resistance: For oncology applications, specifically designing derivatives that can overcome known resistance mutations in targets like the Smoothened receptor.

By continuing to explore the rich chemical space around this versatile core, the scientific community can pave the way for new and improved therapies for a multitude of human diseases.

References

  • Design, Synthesis, and Structure--Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. European Journal of Medicinal Chemistry. [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Organic & Biomolecular Chemistry. [Link]

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Bio-protocol. [Link]

  • US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics. [Link]

  • Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]

  • Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. apicule. [Link]

  • Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. NCBI Bookshelf. [Link]

  • Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico…. OUCI. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux. Thrombosis Research. [Link]

  • Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis. [Link]

  • Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Cancer Medicine. [Link]

  • Coagulation Factor X Chromogenic Activity Assay, Plasma. Mayo Clinic Laboratories. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Factor Xa inhibition by rivaroxaban in the trough steady state can significantly reduce thrombin generation. Journal of Thrombosis and Haemostasis. [Link]

  • FXCH - Overview: Coagulation Factor X Chromogenic Activity Assay, Plasma. mayocliniclabs.com. [Link]

  • Identification of a potent antagonist of smoothened in hedgehog signaling. Cellular Signalling. [Link]

  • Kinetic parameters of factor Xa inhibition by apixaban or rivaroxaban as measured using meizothrombin-DAPA fluorescence. ResearchGate. [Link]

  • Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib. MDPI. [Link]

  • Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Oncotarget. [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology. [Link]

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A Comparative Analysis of Synthesis Methods for Tetrahydrothiazolopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrothiazolopyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and embedded pharmacophoric features have led to its incorporation into a variety of biologically active molecules. The efficient and stereocontrolled synthesis of this scaffold is, therefore, a critical endeavor for researchers in the field. This guide provides a comparative analysis of the primary synthetic strategies employed for the construction of tetrahydrothiazolopyridines, offering insights into their mechanisms, experimental protocols, and relative merits to aid in the selection of the most appropriate method for a given research objective.

The Hantzsch Synthesis and its Modifications

The Hantzsch synthesis, a classic multi-component reaction, has been adapted for the synthesis of dihydropyridines, which can be subsequently reduced to the desired tetrahydro-derivatives.[1] This approach typically involves the condensation of a β-ketoester, an aldehyde, and a source of ammonia.[1] For the synthesis of tetrahydrothiazolopyridines, a variation of this reaction utilizing a thiazole-containing starting material is a key strategy.

Mechanistic Rationale

The Hantzsch reaction proceeds through a cascade of reversible reactions, culminating in the formation of a dihydropyridine ring. The generally accepted mechanism involves three key steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a vinylogous amide, or enamine.

  • Michael Addition and Cyclization: The enamine adds to the α,β-unsaturated carbonyl compound via a Michael addition. Subsequent intramolecular condensation and dehydration lead to the formation of the dihydropyridine ring.

The driving force for this reaction is the formation of a stable, conjugated dihydropyridine system. The choice of reactants, particularly the aldehyde and the β-ketoester, allows for the introduction of various substituents onto the resulting heterocyclic core.

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Cyclization Michael Addition & Cyclization K1 Aldehyde + β-Ketoester K2 α,β-Unsaturated Carbonyl K1->K2 M1 Michael Addition K2->M1 E1 β-Ketoester + Ammonia E2 Enamine E1->E2 E2->M1 C1 Intramolecular Condensation M1->C1 D1 Dehydration C1->D1 P P D1->P Dihydropyridine

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of Hantzsch thiazole derivatives, which are key precursors to tetrahydrothiazolopyridines.[2]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (reusable catalyst)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid in a 1:1 ethanol/water mixture is prepared.

  • The reaction mixture is then subjected to either conventional heating at 65 °C or ultrasonic irradiation at room temperature.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The catalyst can be recovered by filtration and reused.[2]

  • The crude product is purified by recrystallization from a suitable solvent.

Domino Reactions: Efficiency in a Single Pot

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of tetrahydrothiazolopyridines, domino strategies often involve a sequence of reactions such as Michael additions, Mannich reactions, and intramolecular cyclizations.[3]

Mechanistic Rationale

A representative domino strategy for the synthesis of a related decahydroacridine-1,8-dione scaffold involves an organocatalyzed cascade.[3] A bio-based organopromoter like 2-aminoethanesulfonic acid can catalyze the reaction of an aldehyde, dimedone, and an aminothiazole derivative in water. The mechanism likely proceeds through the formation of an enamine intermediate, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final product. The use of water as a solvent and a recyclable catalyst makes this a green and sustainable method.[3]

Domino_Workflow cluster_reactants Starting Materials cluster_process Domino Sequence R1 Aldehyde Reaction_Vessel One-Pot Reaction R1->Reaction_Vessel R2 Dimedone R2->Reaction_Vessel R3 Aminothiazole R3->Reaction_Vessel Catalyst Organocatalyst (e.g., 2-aminoethanesulfonic acid) Catalyst->Reaction_Vessel Solvent Water Solvent->Reaction_Vessel P1 Enamine Formation Reaction_Vessel->P1 P2 Michael Addition P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Dehydration P3->P4 Product Product P4->Product Tetrahydrothiazolopyridine Derivative

Caption: General workflow for a domino synthesis of a thiazole-fused heterocyclic system.

Experimental Protocol: Organocatalyzed Domino Synthesis

This protocol outlines a general procedure for the organocatalyzed domino synthesis of thiazole-based decahydroacridine-1,8-diones.[3]

Materials:

  • Thiazole-based aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1 mmol)

  • 2-Aminoethanesulfonic acid (20 mol%)

  • Water (5 mL)

Procedure:

  • A mixture of the thiazole-based aromatic aldehyde (1 mmol), dimedone (2 mmol), ammonium acetate (1 mmol), and 2-aminoethanesulfonic acid (20 mol%) in water (5 mL) is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried.

  • The aqueous filtrate containing the catalyst can be reused for subsequent reactions.

  • The crude product can be further purified by recrystallization.

Multi-Component Reactions (MCRs): Convergent and Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued in modern organic synthesis.[4] They offer a rapid and efficient route to complex molecules from simple starting materials, making them ideal for the construction of compound libraries for drug discovery.[4][5]

Mechanistic Rationale

An example of an MCR for the synthesis of fused thiazolopyridin-2-ones involves a four-component reaction of an aldehyde, benzyl cyanide, ammonium acetate, and thiazolidine-2,4-dione in an ionic liquid.[6] The reaction likely proceeds through a series of condensations and cyclizations. The use of an ionic liquid as the solvent can offer advantages such as enhanced reaction rates, improved yields, and easier product isolation.[6] A catalyst-free, pseudo-six-component reaction in water has also been reported for the synthesis of tetrahydrodipyrazolopyridines, highlighting the potential for highly green and efficient MCRs.[7][8]

MCR_Logic cluster_inputs Reactants A Component A (e.g., Aldehyde) Reaction One-Pot Multi-Component Reaction A->Reaction B Component B (e.g., Benzyl Cyanide) B->Reaction C Component C (e.g., Ammonium Acetate) C->Reaction D Component D (e.g., Thiazolidine-2,4-dione) D->Reaction Product Tetrahydrothiazolopyridine Derivative Reaction->Product Advantages Advantages: - High atom economy - Step efficiency - Structural diversity - Often environmentally friendly Product->Advantages

Caption: Logical relationship in a four-component synthesis of a tetrahydrothiazolopyridine derivative.

Experimental Protocol: Four-Component Synthesis in Ionic Liquid

This protocol provides a general method for the one-pot synthesis of 5-amino-6,7-diphenyl-4,7-dihydro-3H-thiazolo[4,5-b]pyridin-2-ones.[6]

Materials:

  • Aldehyde (1 mmol)

  • Benzyl cyanide (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Thiazolidine-2,4-dione (1 mmol)

  • Ionic liquid (e.g., [bmim]BF4)

Procedure:

  • A mixture of the aldehyde (1 mmol), benzyl cyanide (1 mmol), ammonium acetate (1.5 mmol), and thiazolidine-2,4-dione (1 mmol) in the ionic liquid is stirred at a specified temperature (e.g., 100 °C).

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and water is added.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The ionic liquid can be recovered from the aqueous layer by evaporation of water and reused.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are a powerful class of pericyclic reactions that allow for the construction of cyclic compounds with a high degree of stereocontrol.[9] In the context of tetrahydrothiazolopyridine synthesis, [4+2] cycloadditions (Diels-Alder reactions) are particularly relevant for forming the six-membered pyridine ring.[10]

Mechanistic Rationale

The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile are heteroatoms, is a versatile tool for synthesizing heterocyclic compounds.[11] For instance, a three-component reaction of a cycloalkene, a thioamide, and an aldehyde can generate a 5,6-dihydro-4H-1,3-thiazine, which can serve as a precursor to more complex fused systems.[10] The reaction proceeds via the in situ formation of an N-thioacyl imine, which then undergoes a [4+2] cycloaddition with the alkene. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the reactants.

Cycloaddition_Pathway cluster_reactants Starting Materials R1 Alkene Cycloaddition [4+2] Cycloaddition (Hetero-Diels-Alder) R1->Cycloaddition R2 Thioamide InSitu In Situ Generation of N-thioacyl imine (Diene) R2->InSitu R3 Aldehyde R3->InSitu InSitu->Cycloaddition Product Tetrahydrothiazolopyridine Precursor Cycloaddition->Product

Caption: Reaction pathway for the synthesis of a thiazine precursor via a hetero-Diels-Alder reaction.

Experimental Protocol: Three-Component Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of 5,6-dihydro-4H-1,3-thiazines.[10]

Materials:

  • Cyclic olefin (1.2 mmol)

  • Thioamide (1.2 mmol)

  • Aldehyde (1 mmol)

  • Boron trifluoride etherate (BF3·OEt2) (2 mmol)

  • 1,2-Dichloroethane (10 mL)

Procedure:

  • In a microwave reaction vial, the thioamide (1.2 mmol), aldehyde (1 mmol), and cyclic olefin (1.2 mmol) are dissolved in 1,2-dichloroethane (10 mL).

  • Boron trifluoride etherate (2 mmol) is added dropwise at room temperature.

  • The vial is sealed and irradiated in a microwave reactor (e.g., at 40 W for 10 min).

  • After cooling, the reaction mixture is washed with a saturated aqueous solution of NaHCO3.

  • The aqueous phase is extracted with dichloromethane.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Comparative Summary of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis Multi-component reaction forming a dihydropyridine ring.Well-established, versatile, good for introducing substituents.Often requires a subsequent reduction step, can have long reaction times and harsh conditions with classical methods.[1]60-95% (with modifications like microwave irradiation)[2][12]
Domino Reactions Multiple bond-forming reactions in a single pot.Highly efficient, atom-economical, environmentally friendly, can generate complex structures quickly.[3]Can be sensitive to reaction conditions, mechanism can be complex to elucidate.70-90%[3]
Multi-Component Reactions (MCRs) Three or more reactants combine in one step.Convergent, high atom economy, ideal for creating compound libraries, often uses green solvents.[5][6]Finding optimal conditions for multiple components can be challenging.75-95%[6][7]
Cycloaddition Reactions Formation of a cyclic product from two unsaturated molecules.High stereocontrol, predictable outcomes, good for constructing the core ring system.[9][10]Can require specific precursors, may have regioselectivity issues.60-85%[10]

Conclusion

The synthesis of tetrahydrothiazolopyridines can be achieved through a variety of powerful synthetic strategies. The choice of method will depend on the specific target molecule, the desired level of substitution and stereochemical control, and considerations of efficiency and environmental impact.

  • The Hantzsch synthesis remains a reliable and versatile method, particularly with modern modifications that improve yields and reaction conditions.

  • Domino reactions and multi-component reactions represent the state-of-the-art in terms of efficiency and green chemistry, allowing for the rapid construction of complex molecules in a single step. These are particularly well-suited for diversity-oriented synthesis.

  • Cycloaddition reactions offer unparalleled control over stereochemistry, which is crucial when targeting specific isomers of biologically active compounds.

Further research into the direct comparative analysis of these methods under standardized conditions would be highly beneficial to the scientific community. The development of novel catalysts and reaction conditions for these transformations will continue to expand the synthetic toolbox for accessing this important class of heterocyclic compounds.

References

  • The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. (n.d.). RSC. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Thiazolopyridine Derivatives: An In Vivo vs. In Vitro Perspective

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: Initial searches for "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine" yield limited specific biological activity data. However, the structurally similar isomer, 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, is a known key intermediate in the synthesis of the anticoagulant drug Edoxaban.[1] This guide will, therefore, focus on the broader class of thiazolopyridine derivatives to provide a comparative framework for understanding their in vivo and in vitro activities, a methodology applicable to the evaluation of novel compounds within this class.

Introduction to Thiazolopyridines in Medicinal Chemistry

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic structure of significant interest in drug discovery.[2] This structural motif is present in a variety of compounds investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The biological activity of these derivatives is often attributed to their ability to interact with various enzymes and receptors within biological systems.[4]

In Vitro Activity of Thiazolopyridine Derivatives

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on cells, proteins, or microorganisms. For thiazolopyridine derivatives, in vitro assays have been instrumental in elucidating their potential as antimicrobial and anticancer agents.

Antimicrobial Activity:

Several studies have demonstrated the antimicrobial properties of novel thiazolopyridine derivatives against a panel of pathogenic bacteria and fungi.[2][5] A common technique to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Compound Dilution Series: The test thiazolopyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxic Activity:

The potential of thiazolopyridine derivatives as anticancer agents is often initially evaluated through in vitro cytotoxicity assays on various cancer cell lines.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test thiazolopyridine derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Representative In Vitro Activity of Thiazolopyridine Derivatives

Compound ClassAssay TypeTargetActivity MetricResult
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobialP. aeruginosa, E. coliMIC0.21 µM for the most active compound[2][5]
3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5-onesCytotoxicityHuman Cancer Cell LinesIC50Submicromolar to low nanomolar range[6]
In Vivo Activity of Thiazolopyridine Derivatives

While in vitro studies are crucial for initial screening, in vivo studies in animal models are essential to understand a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole organism.

Anti-diabetic Activity:

A study on tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives, which share a similar thiazole-pyridine core, demonstrated their potential anti-diabetic activity in Swiss albino mice.[7]

Experimental Protocol: In Vivo Anti-diabetic Activity in Mice

  • Induction of Diabetes: Diabetes is induced in the mice, typically through the administration of a chemical like streptozotocin.

  • Animal Grouping: The diabetic mice are divided into several groups: a diabetic control group (receiving vehicle), a positive control group (receiving a standard anti-diabetic drug like glibenclamide), and test groups (receiving different doses of the thiazolopyridine derivative).

  • Compound Administration: The compounds are administered to the respective groups, usually orally, for a specified duration.

  • Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the study.

  • Data Analysis: The blood glucose levels of the test groups are compared to those of the diabetic control and positive control groups to evaluate the anti-diabetic efficacy of the compound.[7]

Anti-mitotic Activity:

The anti-mitotic activity of certain dihydroisothiazolopyridinones has been evaluated using an in vivo sea urchin embryo model.[3][6] This model is valuable for observing the effects of compounds on cell division in a living organism.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library Primary Assay Primary Assay (e.g., Cytotoxicity) Compound Library->Primary Assay Test Compounds Hit Compounds Hit Compounds Primary Assay->Hit Compounds Identify Actives Animal Model Animal Model (e.g., Mouse) Hit Compounds->Animal Model Advance Promising Hits Efficacy Study Efficacy Study Animal Model->Efficacy Study Test Compound Validated Lead Validated Lead Efficacy Study->Validated Lead Confirm Activity

Caption: A typical workflow from in vitro screening to in vivo validation.

Comparison of In Vivo and In Vitro Activity

A direct comparison of in vivo and in vitro data often reveals discrepancies. A compound that shows high potency in vitro may exhibit weak or no activity in vivo, and vice versa. This can be attributed to several factors:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the target site in a living organism. Poor bioavailability or rapid metabolism can lead to low efficacy in vivo despite high in vitro potency.

  • Toxicity: A compound may be effective at the cellular level but exhibit toxicity to vital organs in an animal model, limiting its therapeutic potential.

  • Mechanism of Action: The in vitro environment may not fully recapitulate the complex biological pathways present in vivo. A compound's mechanism of action could be influenced by factors not present in a cell culture dish.

Hypothetical Signaling Pathway Modulation by a Thiazolopyridine Derivative

G Thiazolopyridine Thiazolopyridine Receptor Receptor Thiazolopyridine->Receptor Inhibition Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Cellular Response Cellular Response Transcription Factor->Cellular Response Leads to

Caption: A hypothetical pathway showing inhibition by a thiazolopyridine.

Conclusion

References

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  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. ResearchGate. Available at: [Link]

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Comparative Analysis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine: A Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. For researchers and drug development professionals, understanding this structure-activity relationship (SAR) is paramount to designing potent, selective, and safe therapeutics. This guide provides an in-depth comparative analysis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine, a heterocyclic scaffold with significant potential in kinase inhibition. While direct SAR studies on this specific compound are not extensively published, by examining structurally related analogs and alternative scaffolds targeting similar biological pathways, we can illuminate its therapeutic promise and guide future optimization efforts.

The tetrahydrothiazolo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, notably appearing as a key intermediate in the synthesis of the anticoagulant drug Edoxaban.[1] However, its potential extends far beyond this application. Our analysis will focus on the likely kinase targets for this scaffold, drawing comparisons with known inhibitors of Cyclin-Dependent Kinase 9 (CDK9), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

The Tetrahydrothiazolo[4,5-c]pyridine Scaffold: A Platform for Kinase Inhibition

The rigid, fused ring system of the tetrahydrothiazolo[4,5-c]pyridine scaffold provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve specific interactions within the ATP-binding pocket of kinases. The key points of modification on this scaffold are the 2-position of the thiazole ring and the 5-position of the tetrahydro-pyridine ring.

Structure-Activity Relationship at the 2-Position

The 2-position of the thiazole ring is a critical vector for establishing interactions with the hinge region of the kinase ATP-binding site. In our topic compound, this position is occupied by a bromine atom. In synthetic chemistry, a bromine atom is often introduced as a versatile handle for further chemical modifications through cross-coupling reactions.[2] This allows for the exploration of a wide range of substituents to probe the SAR.

A seminal study on tetrahydrothiazolopyridine-based pyrimidines as CDK9 inhibitors provides invaluable insights into the importance of the substituent at the 2-position. While not a direct analogue, this study reveals that replacing a simple amino group with a substituted pyrimidine ring at this position can lead to highly potent and selective inhibitors.

Compound ID2-SubstituentCDK9 IC50 (nM)
Lead Compound Aminopyrimidine5.0
8e 4-(dimethylamino)phenyl-aminopyrimidine5.5

Table 1: Comparison of 2-substituents on the tetrahydrothiazolopyridine scaffold and their effect on CDK9 inhibitory activity.

This data suggests that the 2-bromo group on our topic compound is likely a precursor for the introduction of more complex moieties that can form crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region. The bromine itself is not typically considered a pharmacophore for potent kinase inhibition but rather a synthetic intermediate.

The Influence of the 5-Methyl Group

The 5-position of the tetrahydro-pyridine ring, occupied by a methyl group in our topic compound, plays a significant role in modulating the compound's physicochemical properties and its interaction with the solvent-exposed region of the kinase binding site. The N-methyl group can influence solubility, cell permeability, and metabolic stability.

In the context of kinase inhibitors, this position often interacts with the ribose-binding pocket or the surrounding solvent front. The small, lipophilic nature of the methyl group can be favorable for occupying small hydrophobic pockets. However, the SAR can be highly dependent on the specific kinase. For some kinases, larger or more polar substituents at this position may be beneficial for achieving higher potency or selectivity.

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive understanding of the potential of the this compound scaffold, it is essential to compare it with alternative chemical scaffolds known to inhibit CDK9, IRAK4, and TAK1.

CDK9 Inhibitors: A Crowded but Promising Field

CDK9 is a well-validated target in oncology due to its role in transcriptional regulation.[3] Numerous scaffolds have been developed as CDK9 inhibitors, offering a rich field for comparison.

ScaffoldExample CompoundCDK9 IC50 (nM)Key Features
Aminopyrimidine Palbociclib (CDK4/6)>10,000Highly selective for CDK4/6, demonstrates the tunability of the pyrimidine scaffold.
Flavonoid Flavopiridol30Pan-CDK inhibitor with significant toxicity.
2-Anilinopyrimidine Dinaciclib4Potent pan-CDK inhibitor.

Table 2: Comparison of alternative scaffolds for CDK9 inhibition.

The tetrahydrothiazolopyridine scaffold offers a distinct three-dimensional shape compared to the more planar aminopyrimidine and flavonoid scaffolds. This unique geometry could be exploited to achieve higher selectivity for CDK9 over other CDKs, a key challenge in the development of this class of inhibitors.

IRAK4 Inhibitors: Targeting Innate Immunity

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory and autoimmune diseases.[4] Several heterocyclic scaffolds have been explored as IRAK4 inhibitors.

ScaffoldExample CompoundIRAK4 IC50 (nM)Key Features
Imidazopyridine PF-066508331.3Highly potent and selective IRAK4 inhibitor that has entered clinical trials.
Thienopyridine BMS-98612610Potent and selective IRAK4 inhibitor.

Table 3: Comparison of alternative scaffolds for IRAK4 inhibition.

The tetrahydrothiazolopyridine scaffold shares structural similarities with the imidazopyridine and thienopyridine cores. This suggests that with appropriate optimization of the substituents at the 2- and 5-positions, potent and selective IRAK4 inhibitors based on the tetrahydrothiazolo[4,5-c]pyridine scaffold could be developed. The bromine at the 2-position provides a convenient starting point for introducing moieties known to interact with the IRAK4 active site.

TAK1 Inhibitors: A Key Node in Inflammatory Signaling

TAK1 is a central kinase in signaling pathways activated by various cytokines, including TNF-α and IL-1.[5] Its inhibition is a promising strategy for treating inflammatory diseases and certain cancers.

ScaffoldExample CompoundTAK1 IC50 (nM)Key Features
2,4-Disubstituted Pyrimidine NG2516Covalent inhibitor targeting a cysteine residue in the TAK1 active site.[5]
Thiophenecarboxamide AZ-TAK1<100Potent but relatively non-selective TAK1 inhibitor.[5]

Table 4: Comparison of alternative scaffolds for TAK1 inhibition.

The development of TAK1 inhibitors has often focused on covalent strategies targeting a non-catalytic cysteine. While the tetrahydrothiazolopyridine scaffold does not inherently suggest a covalent mechanism of action, its rigid structure could be optimized to achieve high-affinity non-covalent interactions within the TAK1 ATP-binding pocket.

Experimental Protocols

To facilitate the investigation of the structure-activity relationship of this compound and its analogs, the following experimental protocols for kinase inhibition assays are provided.

Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (Luminescent)

This protocol describes a method to determine the in vitro potency of a test compound against CDK9 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • CDK9 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound analogs)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 1.5 µL of a pre-mixed solution of CDK9/Cyclin T1 and substrate peptide in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km for CDK9.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

CDK9_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Reaction_Initiation Add ATP to Initiate Reaction Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro CDK9 kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay for IRAK4 Inhibition

This protocol describes a cell-based assay to measure the ability of a test compound to inhibit IRAK4-mediated signaling by quantifying the phosphorylation of a downstream substrate.[4]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (Lipopolysaccharide)

  • Test compound

  • Cell lysis buffer

  • Primary antibody against phospho-IRAK1 (a downstream target of IRAK4)

  • Primary antibody against total IRAK1

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to the desired density.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the IRAK4 pathway.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Protein Phosphorylation:

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-IRAK1 and total IRAK1.

      • Incubate with the appropriate secondary antibody.

      • Detect the signal using a chemiluminescent or fluorescent imaging system.

      • Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 signal.

    • ELISA:

      • Use a sandwich ELISA kit to quantify the levels of phospho-IRAK1 in the cell lysates.

  • Data Analysis:

    • Calculate the percent inhibition of IRAK1 phosphorylation for each compound concentration relative to the LPS-stimulated DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IRAK4_Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_analysis Data Analysis Cell_Culture Culture THP-1 Cells Compound_Treatment Pre-treat with Compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Cell_Lysis Lyse Cells LPS_Stimulation->Cell_Lysis Protein_Quant Quantify Phospho-IRAK1 (Western Blot or ELISA) Cell_Lysis->Protein_Quant Data_Analysis Calculate % Inhibition and IC50 Protein_Quant->Data_Analysis

Caption: Workflow for the cellular IRAK4 inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct biological data for this specific compound is limited, analysis of structurally related compounds suggests that it has the potential to be elaborated into potent and selective inhibitors of kinases such as CDK9 and IRAK4. The 2-bromo substituent serves as a key handle for synthetic diversification, allowing for the exploration of a wide chemical space to optimize interactions with the kinase hinge region. The 5-methyl group provides a point for fine-tuning physicochemical properties and probing interactions in the solvent-exposed region of the active site.

Future research should focus on the synthesis and biological evaluation of a library of analogs based on this scaffold. By systematically modifying the 2- and 5-positions and evaluating their activity against a panel of kinases, a comprehensive SAR can be established. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new therapeutics for cancer and inflammatory diseases.

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  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. [Link]

  • Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]

  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS No: 143150-92-9), a heterocyclic compound frequently used as a key intermediate in pharmaceutical synthesis, notably for APIs like Edoxaban.[1] Adherence to these procedures is critical not only for regulatory compliance with bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined herein are grounded in established chemical hygiene practices and are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity if ingested.

Causality: The hazard profile dictates the minimum required Personal Protective Equipment (PPE) and the urgency of containment in case of a spill. The GHS H-statements are standardized phrases that communicate the nature of the chemical's hazards, forming the basis for a sound risk assessment.

Table 1: GHS Hazard Profile for this compound

Identifier Description
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Regulatory Framework: The Chemical Hygiene Plan

All laboratories that use hazardous chemicals are required by OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) to develop and implement a written Chemical Hygiene Plan (CHP).[2][3][4] This plan must outline specific procedures for procurement, storage, handling, and disposal of all chemicals.[2] The disposal protocol detailed in this guide should be incorporated into your institution's broader CHP. The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste, and these procedures are designed to ensure compliance.[5]

Disposal Workflow: A Decision-Making Framework

The proper disposal pathway depends on the form of the waste (solid, liquid, or contaminated debris). The following diagram illustrates the decision-making process for segregating and handling waste streams containing this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposition A Waste Containing 2-Bromo-5-methyl-4,5,6,7-tetrahydro- thiazolo[4,5-c]pyridine Generated B Determine Waste Form A->B C1 Unused/Expired Pure Solid Compound B->C1   Solid    C2 Solutions in Organic Solvents B->C2   Liquid    C3 Contaminated Labware (Gloves, Wipes, Glassware) B->C3   Debris    D1 Container: 'Halogenated Organic Solid Waste' C1->D1 D2 Container: 'Halogenated Organic Liquid Waste' C2->D2 D3 Container: 'Solid Chemical Waste' C3->D3 E Label Container with Full Chemical Name & Hazards D1->E D2->E D3->E F Store in Satellite Accumulation Area (SAA) E->F G Arrange Pickup via Institutional EHS Office F->G

Sources

Personal protective equipment for handling 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides essential, field-tested protocols for the safe handling of this compound (CAS No: 143150-92-9), a key intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your work.

Hazard Assessment: Understanding the Compound

This compound is a brominated heterocyclic compound belonging to the thiazole family.[1][2] While a comprehensive, peer-reviewed toxicology profile is not widely available, the Globally Harmonized System (GHS) classifications provided by suppliers offer a clear directive for minimum safety precautions.[3]

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The compound is a solid at room temperature and carries the GHS07 "Warning" pictogram.[3] The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as oral toxicity. As a brominated organic molecule, we must also consider the general hazards associated with this class, including the potential for persistence and the specific requirements for waste disposal.[4]

Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense. All manipulations of this compound, especially handling the solid powder or preparing solutions, must be performed within a fume hood to minimize inhalation exposure. The following PPE is mandatory as a supplementary barrier.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation (H319).[3] Standard safety glasses are insufficient.

  • Required: Chemical splash goggles that conform to ANSI Z87.1 standards.

  • Recommended for High-Splash Risk: When handling bulk quantities, preparing stock solutions, or performing vigorous reactions, a full-face shield must be worn over chemical splash goggles to protect the entire face.[5]

Hand Protection

This compound is a known skin irritant (H315).[3] Therefore, selecting the appropriate gloves is critical to prevent dermal exposure.

  • Required: Disposable, powder-free nitrile gloves are the standard for incidental contact. Nitrile provides good short-term protection against a range of chemicals.[5]

  • Best Practice: For extended-duration tasks or when submersion or significant splashing is possible, double-gloving with nitrile gloves is strongly recommended.[5] Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected, washing hands thoroughly afterward.

Body Protection

Protecting skin and personal clothing from accidental spills is essential.

  • Required: A clean, buttoned laboratory coat must be worn at all times.

  • Recommended for Large-Scale Operations: For handling quantities greater than a few grams or where there is a significant splash risk, a chemical-resistant apron made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[5]

Respiratory Protection

The primary method for respiratory protection is the use of a chemical fume hood. If, under rare and specific circumstances (e.g., clearing a large spill outside of a hood), respiratory protection is needed, it must be selected carefully.

  • Standard Procedure: All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to control vapor and dust exposure.[5]

  • Emergency Use: In the event of a significant spill or failure of engineering controls, personnel must evacuate. If respiratory protection is required for emergency response, a NIOSH-approved respirator, such as a surgical N-95 for particulates or a respirator with an organic vapor cartridge, should be used by trained personnel.[6]

Operational Planning: Tailoring PPE to the Task

The level of PPE should correspond to the specific task and the associated risk of exposure.

Laboratory Task Exposure Risk Eye/Face Protection Hand Protection Body Protection Respiratory Control
Weighing Solid High (Inhalation of dust)Chemical Splash GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Medium (Splash)Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reaction Medium to HighChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Work-up/Extraction High (Splash)Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Column Chromatography MediumChemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood

Step-by-Step Guidance: PPE Protocols

Donning PPE

A self-validating sequence ensures no contaminated surfaces are touched with bare skin.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Don eye and face protection.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing PPE

This sequence is designed to prevent cross-contamination.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated solid waste container.

  • Lab Coat & Apron: Remove the lab coat and apron by rolling them away from your body. Hang the coat in its designated area or dispose of it if it is contaminated.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Visualizing PPE Selection Logic

The following diagram outlines the decision-making process for selecting appropriate PPE based on the assessed risk of the laboratory operation.

PPE_Selection_Workflow cluster_0 Risk Assessment & Control cluster_1 PPE Selection Pathways cluster_2 Final Check Start Start: Task Evaluation (e.g., Weighing, Synthesis) FumeHood Mandatory Control: Work in Chemical Fume Hood Start->FumeHood AssessRisk Assess Exposure Risk (Dust, Splash, Aerosol) LowRisk Low Risk (e.g., Handling sealed container) AssessRisk->LowRisk Low Splash/ Aerosol Potential HighRisk High Risk (e.g., Bulk transfer, work-up) AssessRisk->HighRisk High Splash/ Aerosol Potential FumeHood->AssessRisk PPE_Low Standard PPE: - Goggles - Single Nitrile Gloves - Lab Coat LowRisk->PPE_Low PPE_High Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron HighRisk->PPE_High Proceed Proceed with Task PPE_Low->Proceed PPE_High->Proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.